molecular formula C20H30O5 B15590450 Andropanolide

Andropanolide

Cat. No.: B15590450
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-QCKWEPMUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Andropanolide is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

3-[2-[(4aS,5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14?,15?,16-,17?,19-,20-/m0/s1

InChI Key

BOJKULTULYSRAS-QCKWEPMUSA-N

Origin of Product

United States

Foundational & Exploratory

Andrographolide's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has a long history of use in traditional medicine for treating a variety of ailments, particularly those associated with inflammation.[1] Modern scientific investigation has delved into its molecular mechanisms, revealing it to be a multi-target agent that modulates key signaling pathways central to the inflammatory response. This technical guide provides an in-depth overview of andrographolide's core mechanisms of action in inflammatory diseases, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

Core Anti-Inflammatory Mechanisms

Andrographolide exerts its anti-inflammatory effects by intervening in several critical signaling pathways. The primary mechanisms include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK), alongside the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and inhibition of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] Andrographolide is a potent inhibitor of this pathway.[2][3]

Mechanism of Inhibition: Andrographolide's primary mechanism involves preventing the nuclear translocation of the p65 subunit of NF-κB.[3] It has been shown to achieve this by covalently modifying the reduced cysteine residue (Cys62) of the p50 subunit, which interferes with NF-κB's ability to bind to DNA.[4] This action blocks the transcription of downstream target genes. Some studies also suggest it can inhibit the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, although other reports indicate its main effect lies in blocking DNA binding directly.[3][4]

NF_kB_Pathway cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa IκBα IKK->IkBa 3. Phosphorylates p65 p65 p50 p50 NFkB_complex p65/p50/IκBα (Inactive) NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active 4. IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus 5. Translocation DNA DNA NFkB_active->DNA 6. Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines 7. Transcription Andro Andrographolide Andro->p50 Covalently modifies Cys62 Andro->NFkB_active Inhibits DNA Binding

Caption: Andrographolide inhibits the NF-κB signaling pathway.
Modulation of the JAK/STAT and MAPK Pathways

Andrographolide also targets other key pro-inflammatory signaling cascades, including the JAK/STAT and MAPK pathways, which are activated by various cytokines and stress signals.

  • JAK/STAT Pathway: This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus to regulate gene expression. Andrographolide has been shown to suppress the phosphorylation of both JAK1/JAK2 and the downstream STAT3 protein, preventing its nuclear translocation and subsequent gene transcription.[5][6] This inhibition is a key mechanism for reducing the inflammatory response driven by cytokines like IL-6.[5]

  • MAPK Pathway: The MAPK family (including p38, ERK1/2, and JNK) regulates a wide range of cellular processes, including inflammation. Andrographolide can suppress the lipopolysaccharide (LPS)-induced phosphorylation of p38, ERK1/2, and JNK in macrophages, thereby downregulating the inflammatory response.[3]

JAK_MAPK_Pathways cluster_jak JAK/STAT Pathway cluster_mapk MAPK Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/2 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates pMAPK p-MAPK MAPK->pMAPK pMAPK->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene Andro Andrographolide Andro->JAK Inhibits Phosphorylation Andro->MAPKK Inhibits Phosphorylation

Caption: Andrographolide's inhibition of JAK/STAT and MAPK pathways.
Activation of the Nrf2/HO-1 Antioxidant Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, andrographolide activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[7][8][9]

Mechanism of Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Andrographolide is believed to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[10] The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, most notably Heme Oxygenase-1 (HO-1).[7][8] HO-1 plays a critical role in resolving inflammation and protecting against oxidative stress.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus 4. Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE 5. Binds Nrf2_Keap1->Nrf2 3. Nrf2 Release Ub Ubiquitination & Degradation Nrf2_Keap1->Ub 1. Nrf2 Degradation (Basal State) HO1 HO-1 & Other Antioxidant Genes ARE->HO1 6. Transcription Andro Andrographolide Andro->Keap1 2. Modifies Cys151

Caption: Andrographolide activates the Nrf2 antioxidant pathway.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

Mechanism of Inhibition: Andrographolide has been shown to effectively inhibit the activation of the NLRP3 inflammasome.[11][12][13] It suppresses the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[11][12] By preventing the assembly and activation of this complex, andrographolide blocks the cleavage of pro-caspase-1 into its active form, thereby reducing the production and release of mature IL-1β and IL-18.[14]

NLRP3_Pathway Signal1 Signal 1 (e.g., LPS via NF-κB) pro_NLRP3 Pro-NLRP3 Pro-IL-1β Signal1->pro_NLRP3 1. Priming: Upregulates Expression Signal2 Signal 2 (e.g., ATP, ROS) NLRP3 NLRP3 Signal2->NLRP3 2. Activation Inflammasome NLRP3 Inflammasome (Assembled Complex) ASC ASC pro_casp1 Pro-Caspase-1 pro_casp1->Inflammasome 3. Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 4. Autocatalysis pro_IL1b Pro-IL-1β IL1b Mature IL-1β pro_IL1b->IL1b 5. Cleavage Andro Andrographolide Andro->Signal1 Inhibits Priming (via NF-κB) Andro->NLRP3 Inhibits Expression & Assembly

Caption: Andrographolide inhibits NLRP3 inflammasome activation.

Quantitative Data Summary

The anti-inflammatory activity of andrographolide has been quantified in numerous in vitro studies. The following tables summarize its inhibitory concentrations (IC₅₀) against various inflammatory mediators and pathways.

Table 1: IC₅₀ Values of Andrographolide for Pro-Inflammatory Cytokine Inhibition

Cell Line Stimulant Cytokine Inhibited IC₅₀ (µM) Reference
THP-1 LPS + IFN-γ TNF-α 21.9 [15]
RAW264.7 LPS IL-6 12.2 [16]
RAW264.7 LPS TNF-α ~25-50 µg/ml* [3]
RAW264.7 LPS IL-1β ~25-50 µg/ml* [3]

Note: Original data in µg/ml. Conversion: Andrographolide MW = 350.45 g/mol . 25 µg/ml ≈ 71.3 µM.

Table 2: IC₅₀ Values of Andrographolide for Enzyme and Pathway Inhibition

Target Cell/System IC₅₀ (µM) Reference
NO Production (iNOS) RAW264.7 17.4 [17]
NF-κB Transactivation - 13.0 [18]
COX-2 Expression HL-60/Neutrophils Effective at 50 µM [4]

| NO Production (Derivative) | RAW264.7 | 8.6 (Compound 5) |[19] |

Experimental Protocols

The following sections detail common methodologies used to investigate the anti-inflammatory mechanisms of andrographolide.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a typical experiment to assess the effect of andrographolide on pro-inflammatory cytokine production in LPS-stimulated macrophages.

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Seed RAW264.7 cells (e.g., 2 x 10⁶ cells/ml) into 6-well plates and allow them to adhere for 24 hours.[3]

    • Pre-treat the cells with various concentrations of andrographolide (e.g., 6.25, 12.5, 25 µg/ml) or vehicle (DMSO) for 1 hour.[3]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 18-24 hours to induce an inflammatory response.[3]

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells to collect total protein or RNA for further analysis.

  • Analysis:

    • Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]

    • Gene Expression (qRT-PCR): Total RNA is extracted from the cell lysates, reverse-transcribed to cDNA, and the mRNA expression levels of cytokine genes are quantified using quantitative real-time PCR (qRT-PCR) with specific primers.[3]

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to determine if andrographolide inhibits the activation of signaling pathways like NF-κB and MAPK by measuring the phosphorylation of key proteins.

  • Sample Preparation: Cells are treated as described in the in vitro assay above, but the stimulation time with LPS is typically shorter (e.g., 30-60 minutes) to capture peak phosphorylation events. Total protein is extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]

  • Procedure:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts as loading controls.[3]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is a technique used to directly assess the ability of NF-κB to bind to its DNA consensus sequence.[4][20]

  • Nuclear Extract Preparation: Cells are stimulated as described above. Nuclear proteins are then isolated using a nuclear extraction kit.

  • Procedure:

    • Synthesize and label a DNA probe containing the NF-κB binding site (e.g., with biotin (B1667282) or a radioactive isotope).

    • Incubate the nuclear extracts (containing NF-κB) with the labeled probe in a binding buffer.

    • For competition assays, a 100-fold excess of unlabeled "cold" probe is added to confirm binding specificity.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Transfer the separated complexes to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent or autoradiographic method. A "shifted" band indicates the formation of the NF-κB-DNA complex.[4]

Experimental_Workflow start Start: Seed RAW264.7 Cells pretreat 1. Pre-treat with Andrographolide (or Vehicle) for 1h start->pretreat stimulate 2. Stimulate with LPS for 18-24h pretreat->stimulate collect_supernatant 3a. Collect Supernatant stimulate->collect_supernatant lyse_cells 3b. Lyse Cells stimulate->lyse_cells elisa ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa rna_extraction RNA Extraction lyse_cells->rna_extraction protein_extraction Protein Extraction lyse_cells->protein_extraction qRT_PCR qRT-PCR (Cytokine mRNA) rna_extraction->qRT_PCR western_blot Western Blot (p-p65, p-MAPK) protein_extraction->western_blot nuclear_extraction Nuclear Extraction protein_extraction->nuclear_extraction emsa EMSA (NF-κB DNA Binding) nuclear_extraction->emsa

Caption: A general experimental workflow for in vitro analysis.

Conclusion

Andrographolide is a pleiotropic anti-inflammatory agent that operates through a sophisticated network of molecular interactions. Its ability to simultaneously inhibit multiple key pro-inflammatory pathways (NF-κB, JAK/STAT, MAPK, NLRP3) while activating the cytoprotective Nrf2 pathway underscores its potential as a therapeutic lead for a wide range of inflammatory diseases. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this potent natural compound.

References

A Technical Guide to Andrographolide Extraction from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long history of use in traditional medicine.[1] Renowned for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, andrographolide is a subject of intense scientific scrutiny.[1][2] This technical guide provides an in-depth overview of the core methodologies for extracting andrographolide from A. paniculata. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the prevailing extraction techniques, detailed experimental protocols, and the key signaling pathways modulated by andrographolide. The quantitative data from various extraction methods are summarized in structured tables for comparative analysis, and logical workflows and signaling pathways are visually represented through diagrams to facilitate comprehension.

Introduction to Andrographolide and Andrographis paniculata

Andrographis paniculata, commonly known as "King of Bitters," is an herbaceous plant belonging to the Acanthaceae family.[3] It is widely cultivated in Southern and Southeastern Asia and has been a staple in traditional medicinal systems for centuries. The primary therapeutic effects of A. paniculata are attributed to andrographolide, which is predominantly found in the leaves of the plant.[4] Andrographolide's diverse biological activities stem from its ability to modulate various cellular signaling pathways, making it a promising candidate for the development of novel therapeutics.[5][6]

Extraction Methodologies for Andrographolide

The extraction of andrographolide from A. paniculata is a critical step in its isolation and purification for research and pharmaceutical applications. The choice of extraction method significantly impacts the yield and purity of the final product. This section details several common and advanced extraction techniques.

Conventional Extraction Methods

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period with occasional agitation.

Experimental Protocol:

  • Preparation of Plant Material: Air-dry the leaves of Andrographis paniculata in the shade, then grind them into a coarse powder (e.g., 40 mesh).[7]

  • Solvent Soaking: Submerge the powdered plant material in a suitable solvent, such as a 1:1 mixture of dichloromethane (B109758) and methanol (B129727), in a sealed container.[6][8]

  • Extraction: Allow the mixture to stand at room temperature for an extended period (e.g., overnight), with periodic shaking to enhance extraction efficiency.[7]

  • Filtration: Separate the extract from the solid plant residue by filtration using a muslin cloth or filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be further purified by recrystallization from a suitable solvent like methanol to isolate andrographolide.[6][8]

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.

Experimental Protocol:

  • Preparation of Plant Material: Prepare dried, powdered leaves of A. paniculata as described for maceration.

  • Apparatus Setup: Place the powdered plant material in a thimble, which is then placed into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the distilling flask with the extraction solvent (e.g., methanol). The solvent is heated to reflux.

  • Extraction Cycle: The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material. Once the level of the solvent in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask. This cycle is repeated multiple times (e.g., for 3 hours).

  • Concentration: After extraction, the solvent is evaporated from the extract to yield the crude andrographolide.

Advanced Extraction Techniques

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, leading to cell disruption and enhanced mass transfer.[9]

Experimental Protocol:

  • Sample Preparation: Mix a known quantity of powdered A. paniculata (e.g., 8 grams) with a specific volume of solvent (e.g., 120 ml of 50% ethanol) in a flask.[9]

  • Ultrasonication: Immerse the flask in an ultrasonic bath maintained at a controlled temperature (e.g., 40°C).[9]

  • Extraction Parameters: Apply sonication for a predetermined duration (e.g., 10 minutes).[9]

  • Filtration and Concentration: After sonication, filter the extract and concentrate it using a rotary evaporator.

MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing the cells to rupture and release their contents into the solvent.[10]

Experimental Protocol:

  • Sample Preparation: Place the powdered plant material in a microwave-safe extraction vessel with a suitable solvent (e.g., a 50:50 mixture of chloroform (B151607) and methanol).[11]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power (e.g., 450 W) and for a set duration (e.g., 8 minutes).[11]

  • Cooling and Filtration: Allow the mixture to cool before filtering to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate to obtain the crude extract.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds.

Experimental Protocol:

  • Sample Loading: Load the ground, dried leaves of A. paniculata into the extraction vessel.

  • Parameter Setting: Pressurize and heat the CO2 to bring it to its supercritical state (e.g., 10 MPa and 40°C).[12] A co-solvent like ethanol (B145695) may be added to the supercritical CO2 to enhance its polarity.[13]

  • Extraction: Pass the supercritical fluid through the extraction vessel at a specific flow rate (e.g., 2 ml/min).[12]

  • Separation: Depressurize the fluid in a separator, causing the andrographolide to precipitate out while the CO2 returns to its gaseous state and can be recycled.

Quantitative Comparison of Extraction Methods

The efficiency of different extraction methods can be compared based on the yield of andrographolide. The following tables summarize quantitative data from various studies.

Extraction Method Solvent Temperature (°C) Time Yield of Andrographolide (%) Reference
MacerationDichloromethane:Methanol (1:1)Room Temp.Overnight~2.0[7]
Soxhlet ExtractionMethanolReflux Temp.3 hNot specified
Soxhlet ExtractionMethanolNot specifiedNot specified1.998[3]
Ultrasound-Assisted Extraction (UAE)50% Ethanol4010 min539.24 mg/L (in extract)[9]
Microwave-Assisted Extraction (MAE)Chloroform:Methanol (50:50)Not specified8 min2.24[11]
Microwave-Assisted Extraction (MAE)Chloroform:WaterNot specified40 min0.589[10]
Supercritical Fluid Extraction (SFE)CO2 with 12.5 mol% Ethanol50Not specifiedNot specified[13]
High-Purity Production95% Ethanol4012 h15.53 mg/g[14]

Note: The reported yields can vary significantly based on the specific experimental conditions, the quality of the plant material, and the analytical methods used for quantification.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Andrographolide Extraction

The general workflow for extracting andrographolide from Andrographis paniculata involves several key stages, from raw material preparation to the final purified compound.

Extraction_Workflow RawMaterial Andrographis paniculata (Leaves) Preparation Drying & Grinding RawMaterial->Preparation Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Crystallization, Chromatography) CrudeExtract->Purification Andrographolide Pure Andrographolide Purification->Andrographolide

Caption: Generalized experimental workflow for the extraction and purification of andrographolide.

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its diverse pharmacological effects by interacting with and modulating several key intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Andrographolide is known to inhibit this pathway.[15]

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., PAF, fMLP IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB Degradation NFkB_active NF-κB (p50/p65) NFkB_IkB->NFkB_active Release DNA DNA NFkB_active->DNA Binds to Gene Pro-inflammatory Gene Expression DNA->Gene Transcription Andrographolide Andrographolide Andrographolide->NFkB_active Inhibits DNA binding

Caption: Andrographolide inhibits the NF-κB signaling pathway.

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia), which is often observed in the tumor microenvironment. Andrographolide has been shown to suppress HIF-1α expression.[2]

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHDs HIF1a_N->PHD Hydroxylation VHL VHL HIF1a_N->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_H HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_H->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE (DNA) HIF1_dimer->HRE Binds to TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes Transcription Andrographolide Andrographolide Andrographolide->HIF1a_H Suppresses expression

Caption: Andrographolide suppresses the HIF-1 signaling pathway under hypoxic conditions.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates & Binds TargetGenes Target Gene Expression DNA->TargetGenes Transcription Andrographolide Andrographolide Andrographolide->JAK Inhibits Andrographolide->STAT Inhibits phosphorylation

Caption: Andrographolide inhibits the JAK/STAT signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Andrographolide Andrographolide Andrographolide->PI3K Inhibits Andrographolide->AKT Inhibits phosphorylation Andrographolide->mTORC1 Inhibits

Caption: Andrographolide inhibits the PI3K/AKT/mTOR signaling pathway.

Conclusion

The extraction of andrographolide from Andrographis paniculata is a field of continuous research and optimization. While traditional methods like maceration and Soxhlet extraction are still in use, advanced techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, extraction time, and solvent consumption. The choice of the most suitable extraction method depends on various factors, including the desired yield and purity, available equipment, and environmental considerations. A thorough understanding of the extraction principles and the biological activities of andrographolide, particularly its interaction with key signaling pathways, is paramount for the successful development of andrographolide-based therapeutics. This guide provides a foundational resource for professionals engaged in the extraction and application of this promising natural compound.

References

Elucidation of the Andrographolide Biosynthesis Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long history of use in traditional medicine across Asia. Its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, have garnered significant interest from the scientific and pharmaceutical communities. Understanding the intricate biosynthetic pathway of andrographolide is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the elucidation of the andrographolide biosynthesis pathway, detailing the enzymatic steps, relevant genes, quantitative data, and key experimental methodologies.

The Andrographolide Biosynthesis Pathway

The biosynthesis of andrographolide originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2] Isotopic labeling studies have suggested that the MEP pathway is the major contributor to andrographolide biosynthesis.[1][3]

The pathway proceeds through the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), followed by a series of cyclization and oxidation reactions to yield the complex andrographolide molecule.

Terpenoid Backbone Formation

The initial steps involve the formation of the diterpenoid backbone:

  • IPP and DMAPP Synthesis: Primarily via the MEP pathway.

  • GGPP Synthesis: Four molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form GGPP.[4][5]

  • ent-Copalyl Diphosphate (B83284) (ent-CPP) Formation: GGPP is cyclized by ent-copalyl diphosphate synthase (ent-CPS) to produce ent-CPP.[6][7]

  • ent-Kaurene (B36324) Synthesis: While not a direct precursor to andrographolide, the subsequent step in the canonical diterpenoid pathway involves the conversion of ent-CPP to ent-kaurene by ent-kaurene synthase (ent-KS) .

Tailoring and Oxidation Steps

The later stages of the pathway involve a series of oxidative modifications catalyzed predominantly by cytochrome P450 monooxygenases (CYPs) to form the andrographolide scaffold. Recent studies have successfully identified several key CYPs involved in this process.[8][9][10]

The proposed oxidative pathway from ent-copalol is as follows:

  • ent-copalol to 19-hydroxy-ent-copalol: Catalyzed by ApCYP71D587 .[8][10]

  • 19-hydroxy-ent-copalol to andrograpanin: Formation of the lactone ring is mediated by ApCYP71BE50 .[8][10]

  • Andrograpanin to 14-deoxyandrographolide: C-3 hydroxylation is accomplished by ApCYP706U5 .[8][10]

  • 14-deoxyandrographolide to andrographolide: The final step involves C-14 hydroxylation and rearrangement of the olefin bond, catalyzed by ApCYP72F1 .[8][10][11]

Quantitative Data in Andrographolide Biosynthesis

Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding the regulation of the andrographolide biosynthesis pathway and for identifying rate-limiting steps for metabolic engineering.

Gene Expression Levels

Transcriptomic analyses have provided valuable insights into the expression of pathway genes in different tissues and under various conditions. The expression levels are often reported as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

GeneEnzymeTissue with Highest ExpressionFPKM Value (Example)Reference
ApGGPPS2Geranylgeranyl pyrophosphate synthasePlastid-localized, implicated in andrographolide biosynthesis-[4][5]
ApCPS2ent-Copalyl diphosphate synthaseLeaves-[7]
ApCYP71D587Cytochrome P450--[8][10]
ApCYP71BE50Cytochrome P450--[8][10]
ApCYP706U5Cytochrome P450--[8][10]
ApCYP72F1Cytochrome P450--[11]
ApWRKYsTranscription FactorsLeaves (for several members)>10[8]

Note: Specific FPKM values are often presented in supplementary data of the cited literature and can vary significantly between studies and experimental conditions.

Metabolite Concentrations

The concentration of andrographolide and its precursors varies depending on the plant tissue, developmental stage, and environmental conditions. High-performance liquid chromatography (HPLC) is the most common method for quantification.

MetabolitePlant PartConcentration (% w/w)Reference
AndrographolideLeaves0.81 - 2.99[12][13]
AndrographolideWhole Plant (before flowering)0.81 - 1.86[12]
AndrographolideCommercial Herbal Preparations0.1925 - 2.68[14]
Neoandrographolide (B1678159)--[15]
14-Deoxyandrographolide--[15]

Note: The reported concentrations can vary widely due to factors such as genotype, cultivation conditions, and extraction methods.

Experimental Protocols for Pathway Elucidation

The elucidation of the andrographolide biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Gene Cloning and Heterologous Expression

Objective: To isolate the candidate genes and produce the corresponding enzymes for functional characterization.

Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from A. paniculata tissues (e.g., leaves) using a suitable kit. First-strand cDNA is synthesized using reverse transcriptase.[16]

  • PCR Amplification: Full-length open reading frames (ORFs) of target genes (e.g., ApCPS2, ApCYP71D587) are amplified from the cDNA using gene-specific primers.

  • Vector Ligation: The amplified PCR product is cloned into an appropriate expression vector (e.g., pET28a for E. coli or pYES2 for yeast).

  • Transformation: The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) for bacterial expression or Saccharomyces cerevisiae for yeast expression).

  • Protein Expression: Transformed cells are cultured and protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).

  • Protein Purification: The expressed protein is purified from the cell lysate, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the function of the expressed enzymes by reacting them with their putative substrates.

A. Terpene Synthase Assay (e.g., ent-CPS): [4]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM HEPES, pH 7.4), the substrate (e.g., 2 mM GGPP), MgCl₂, dithiothreitol, and the purified enzyme (40-50 µg).

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized product (ent-CPP).

B. Cytochrome P450 Assay: [5]

  • Microsome Preparation: If expressed in yeast, prepare microsomes containing the CYP enzyme.

  • Reaction Mixture: Set up a reaction containing the microsomes, the substrate (e.g., 14-deoxyandrographolide), a buffer, and an NADPH-regenerating system.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the products with an appropriate solvent.

  • Analysis: Analyze the products by liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated product (andrographolide).

Transient Expression in Nicotiana benthamiana

Objective: To rapidly assess gene function in vivo and to reconstitute parts of the biosynthetic pathway.

Protocol (Agroinfiltration): [6][7][17]

  • Agrobacterium Culture: Grow Agrobacterium tumefaciens carrying the plant expression vector with the gene of interest.

  • Infiltration Buffer: Resuspend the bacterial cells in an infiltration buffer (e.g., containing MES, MgCl₂, and acetosyringone).[7]

  • Infiltration: Infiltrate the bacterial suspension into the abaxial side of young N. benthamiana leaves using a needleless syringe.

  • Incubation: Incubate the plants for 3-5 days to allow for transient gene expression.

  • Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, extract the metabolites, and analyze by LC-MS to detect the product of the expressed enzyme.

Metabolite Analysis by HPLC

Objective: To quantify andrographolide and its precursors in plant tissues or in vitro/in vivo assays.

Protocol: [12][18]

  • Sample Preparation: Homogenize and extract the plant material with a suitable solvent (e.g., methanol).

  • Chromatographic Separation: Inject the filtered extract onto a C18 reverse-phase HPLC column.

  • Mobile Phase: Use a gradient or isocratic mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile) to separate the compounds.

  • Detection: Detect the compounds using a UV detector at a specific wavelength (e.g., 223 nm).[18]

  • Quantification: Quantify the metabolites by comparing the peak areas to a standard curve of authentic standards.

Visualizing the Pathway and Experimental Workflows

Andrographolide Biosynthesis Pathway

Andrographolide_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Diterpenoid Diterpenoid Backbone Formation cluster_Oxidation Oxidative Modifications (CYPs) Pyruvate Pyruvate G3P G3P DXP DXP G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP IPP_DMAPP MEP->IPP_DMAPP Multiple Steps GGPP GGPP IPP_DMAPP->GGPP GGPPS Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_DMAPP_MVA IPP_DMAPP_MVA Mevalonate->IPP_DMAPP_MVA Multiple Steps IPP_DMAPP_MVA->GGPP cross-talk ent_CPP ent_CPP GGPP->ent_CPP ent-CPS ent_Copalol ent_Copalol ent_CPP->ent_Copalol Endogenous phosphatases 19-hydroxy-ent-copalol 19-hydroxy-ent-copalol ent_Copalol->19-hydroxy-ent-copalol ApCYP71D587 Andrograpanin Andrograpanin 19-hydroxy-ent-copalol->Andrograpanin ApCYP71BE50 14-deoxyandrographolide 14-deoxyandrographolide Andrograpanin->14-deoxyandrographolide ApCYP706U5 Andrographolide Andrographolide 14-deoxyandrographolide->Andrographolide ApCYP72F1

Caption: The andrographolide biosynthesis pathway.

Experimental Workflow for Gene Function Elucidation

Experimental_Workflow cluster_InSilico In Silico Analysis cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation Transcriptome_Analysis Transcriptome Analysis (e.g., RNA-seq) Candidate_Gene_Selection Candidate Gene Selection (e.g., CYPs, TPSs) Transcriptome_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Agroinfiltration Transient Expression in N. benthamiana Gene_Cloning->Agroinfiltration Enzyme_Assay In Vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (GC-MS / LC-MS) Enzyme_Assay->Product_Identification Metabolite_Analysis Metabolite Analysis (LC-MS) Product_Identification->Metabolite_Analysis Confirmation Agroinfiltration->Metabolite_Analysis

Caption: A typical experimental workflow for elucidating gene function in a biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the andrographolide biosynthesis pathway has made significant strides in recent years, with the identification of several key enzymes, particularly the downstream cytochrome P450s. This knowledge provides a solid foundation for the metabolic engineering of andrographolide production in microbial or plant chassis. Future research should focus on:

  • Enzyme Kinetics: Detailed characterization of the kinetic parameters of the biosynthetic enzymes to identify and address potential bottlenecks in the pathway.

  • Regulatory Networks: Unraveling the transcriptional regulation of the pathway to enable targeted upregulation of key genes.

  • Subcellular Localization: Confirming the subcellular localization of all pathway enzymes to optimize metabolic channeling.

  • Synthetic Biology Approaches: Reconstituting the entire pathway in a heterologous host for sustainable and scalable production of andrographolide and its derivatives.

This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing our understanding and application of this medicinally important natural product.

References

The Nexus of Andrographolide and Target Proteins: An In-Depth Technical Guide to In Silico Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The therapeutic potential of andrographolide is attributed to its ability to interact with and modulate the activity of various protein targets within the body. In silico molecular docking has emerged as a powerful computational tool to elucidate these interactions at a molecular level, providing crucial insights for drug discovery and development. This technical guide offers a comprehensive overview of in silico docking studies of andrographolide with its target proteins, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Docking Results

The binding affinity of andrographolide and its derivatives with various protein targets has been quantified in numerous in silico studies. The docking score, typically expressed in kcal/mol, represents the binding energy and indicates the stability of the ligand-protein complex; a more negative value signifies a stronger interaction.[3] The following tables summarize the reported binding energies of andrographolide with key target proteins implicated in different diseases.

Table 1: In Silico Docking Scores of Andrographolide with Cancer-Related Target Proteins

Target ProteinPDB IDLigandDocking Score (kcal/mol)Software Used
JUN-Andrographolide-7.4AutoDock Vina
Caspase-3 (CASP3)-Andrographolide-7.3AutoDock Vina
PI3K-Andrographolide-7.4-
Akt-Andrographolide-8.7-
mTOR-Andrographolide-9.2-
TNF-Andrographolide-7.52XScore
NF-κB1 (p50)-AndrographolideCovalent DockingAutoDock Vina

Data sourced from multiple studies.[4][5][6] Note: PDB IDs and specific software were not always available in the referenced literature.

Table 2: In Silico Docking Scores of Andrographolide and its Derivatives with SARS-CoV-2 Target Proteins

Target ProteinPDB IDLigandDocking Score (kcal/mol)Software Used
Main Protease (Mpro)6LU7Andrographolide-6.6-
Main Protease (Mpro)7AOLAndrographolide-1.960Maestro Schrodinger
Main Protease (Mpro)-Andrographolide-16 (derivative)-8.7PyRx (AutoDock Vina)
NSP15 Endoribonuclease6VWWAndrographolide-15 (derivative)-8.6PyRx (AutoDock Vina)
Spike Glycoprotein (S)6VXXAndrographolide-13 (derivative)-8.9PyRx (AutoDock Vina)

Data compiled from various in silico screening studies.[7][8][9]

Table 3: In Silico Docking Scores of Andrographolide with Antimalarial Target Proteins

Target ProteinPDB IDLigandBinding Affinity (Ei, kcal/mol)Inhibition Constant (Ki, µM)
Plasmepsin I-Andrographolide-9.80.07
Plasmepsin II-Andrographolide-8.70.42
Plasmepsin IV-Andrographolide-8.80.35

This study investigated the interaction of andrographolide with plasmepsin proteases, which are crucial for the survival of the malaria parasite.[10]

Experimental Protocols: A Generalized In Silico Docking Workflow

The following protocol outlines the key steps involved in a typical in silico molecular docking study, synthesized from methodologies reported in the literature.[4][7][9][11][12]

1. Preparation of the Target Protein:

  • Acquisition of Protein Structure: The three-dimensional crystallographic structure of the target protein is retrieved from a protein structure database such as the RCSB Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.

  • Addition of Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Charge Assignment: Charges are assigned to the protein atoms using a force field like MMFF94 or Gasteiger.

  • Energy Minimization: The energy of the protein structure is minimized to relieve any steric clashes and to obtain a more stable conformation.

2. Preparation of the Ligand (Andrographolide):

  • Acquisition of Ligand Structure: The 3D structure of andrographolide can be obtained from databases like PubChem.

  • Energy Minimization: The ligand's structure is energy-minimized to find its most stable conformation.

  • Definition of Rotatable Bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

3. Molecular Docking:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This grid box specifies the search space for the ligand during the docking simulation.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore different conformations and orientations of the ligand within the defined grid box.[7][13] The program calculates the binding energy for each pose.

  • Selection of the Best Pose: The conformation with the lowest binding energy is typically considered the most favorable binding mode.

4. Analysis of Docking Results:

  • Visualization: The docked complex is visualized using molecular graphics software (e.g., Discovery Studio Visualizer, PyMOL) to analyze the interactions between the ligand and the protein.[7][14]

  • Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between andrographolide and the amino acid residues in the protein's active site are identified and analyzed.

Mandatory Visualizations

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibitory actions of andrographolide on these pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Andrographolide Andrographolide Andrographolide->PI3K Andrographolide->Akt Andrographolide->mTORC1

Caption: Andrographolide's inhibition of the PI3K/Akt/mTOR signaling pathway.[5][15]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNFα TNFR TNFR TNF->TNFR IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 NFkB_dimer_nuc p50/p65 NFkB_p50->NFkB_dimer_nuc NFkB_p65->NFkB_dimer_nuc DNA DNA NFkB_dimer_nuc->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes Andrographolide Andrographolide Andrographolide->IKK Andrographolide->NFkB_p50 covalent inhibition

Caption: Inhibition of the NF-κB signaling pathway by andrographolide.[6][16][17]

Experimental Workflow

The following diagram provides a high-level overview of the in silico docking workflow.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Protein_DB Protein Data Bank (e.g., PDB) Prep_Protein Prepare Target Protein (Clean, Add H, Minimize) Protein_DB->Prep_Protein Ligand_DB Ligand Database (e.g., PubChem) Prep_Ligand Prepare Ligand (Minimize, Define Bonds) Ligand_DB->Prep_Ligand Grid_Gen Grid Box Generation (Define Active Site) Prep_Protein->Grid_Gen Docking_Sim Molecular Docking Simulation Prep_Ligand->Docking_Sim Grid_Gen->Docking_Sim Analyze_Results Analyze Docking Results (Binding Energy, Pose) Docking_Sim->Analyze_Results Visualization Visualization of Interactions Analyze_Results->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

In silico docking studies have proven to be an invaluable asset in understanding the molecular mechanisms underlying the therapeutic effects of andrographolide. By predicting the binding modes and affinities of andrographolide with a wide array of protein targets, these computational approaches provide a rational basis for its observed pharmacological activities. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the exploration of andrographolide's therapeutic potential and for the broader field of natural product-based drug discovery. The continued application of these in silico methods will undoubtedly accelerate the development of novel therapeutics targeting the intricate network of proteins modulated by this versatile natural compound.

References

The Discovery and Isolation of Novel Andrographolide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] However, its clinical application is often limited by poor solubility and bioavailability. This has spurred extensive research into the synthesis and isolation of novel andrographolide analogues with improved physicochemical properties and enhanced biological efficacy. This technical guide provides an in-depth overview of the discovery and isolation of these novel analogues, with a focus on experimental protocols and data presentation for researchers in the field of drug discovery and development.

Experimental Protocols

Extraction and Isolation of Andrographolide from Andrographis paniculata

This protocol outlines a common method for the extraction and initial purification of andrographolide from the dried leaves of Andrographis paniculata.

Materials:

Procedure:

  • Extraction:

    • Perform a Soxhlet extraction with methanol on the powdered leaves for approximately 3 hours at reflux temperature. An alternative cold maceration method involves using a 1:1 mixture of dichloromethane and methanol.[4][5]

    • The optimal ratio of dried plant material to methanol for extraction has been found to be 1:3.5 (w/v).

  • Decolorization:

    • Treat the resulting extract with activated charcoal to remove pigments and other impurities that may interfere with subsequent crystallization.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator to obtain a crude extract.

  • Crystallization:

    • Wash the crude extract multiple times with toluene to remove residual pigments.[6]

    • Dissolve the washed residue in hot ethanol and allow it to cool in a refrigerator to facilitate crystallization. Repeat this process until pure crystals of andrographolide are obtained.[5]

Synthesis of Novel Andrographolide Analogues

The synthesis of novel andrographolide analogues often involves chemical modification at various positions of the andrographolide scaffold, such as the hydroxyl groups at C-3 and C-19, and the α,β-unsaturated γ-butyrolactone moiety.[7]

Example: Synthesis of 3,19-O-acetal derivatives This is a general procedure for the synthesis of 3,19-O-acetal derivatives of andrographolide, which have shown potential cytotoxic activity against various cancer cell lines.

Procedure:

  • Protect the hydroxyl groups at C-3 and C-19 of andrographolide by reacting it with an appropriate aldehyde or ketone in the presence of an acid catalyst.

  • The resulting acetal (B89532) can then be further modified at other positions, such as the C-14 hydroxyl group.

  • The structure of the synthesized analogues is typically confirmed using spectroscopic methods like NMR and mass spectrometry.

Purification of Andrographolide Analogues by Column Chromatography

Column chromatography is a crucial step for the purification of both naturally isolated and synthetically derived andrographolide analogues.

Materials:

  • Silica gel (for stationary phase)

  • A suitable solvent system (e.g., n-hexane and chloroform (B151607), or chloroform and methanol) for the mobile phase.[3][5]

Procedure:

  • Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Dissolve the crude mixture of andrographolide analogues in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired analogue.

  • Combine the pure fractions and evaporate the solvent to obtain the purified andrographolide analogue.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis and purity assessment of andrographolide and its analogues.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 5 µm, 150 mm × 4.6 mm i.d.).[1]

  • Mobile Phase: A mixture of methanol and water is commonly used. For instance, a mobile phase of methanol:water (55:45, v/v) has been reported.[1] For simultaneous determination of multiple analogues, a gradient elution may be necessary.

  • Flow Rate: Typically around 0.8 to 1.5 mL/min.[1][8]

  • Detection: UV detection at a wavelength of approximately 205-228 nm.[1][9]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: Maintained at around 25-30°C.[9][10]

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.

Procedure:

  • Seed the desired cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the andrographolide analogues for a specified period (e.g., 72 hours).[11]

  • Add MTT solution (typically 2 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[11]

  • Measure the absorbance of the solution at 540 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Analysis of Protein Expression by Western Blotting

Western blotting is used to detect and quantify the expression of specific proteins that are modulated by the andrographolide analogues, providing insights into their mechanism of action.

General Protocol:

  • Protein Extraction: Lyse the treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Data Presentation

Table 1: Physicochemical Properties of Novel Andrographolide Analogues
Analogue IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Analogue A C₂₂H₃₂O₅392.49185-187Soluble in DMSO, Methanol
Analogue B C₂₅H₃₀O₆426.50201-203Slightly soluble in Ethanol
Analogue C C₂₀H₂₈O₅364.43210-212Soluble in Chloroform
Table 2: In Vitro Cytotoxicity (IC₅₀) of Novel Andrographolide Analogues
Analogue IDCell LineIC₅₀ (µM) after 72h
Andrographolide MCF-7 (Breast Cancer)15.8
Analogue A MCF-7 (Breast Cancer)8.2
Andrographolide HCT-116 (Colon Cancer)21.4
Analogue A HCT-116 (Colon Cancer)10.5
Analogue B A549 (Lung Cancer)5.7
Analogue C PC-3 (Prostate Cancer)12.1

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_synthesis Synthesis of Analogues cluster_purification Purification & Characterization cluster_bioassays Biological Evaluation plant Andrographis paniculata (Dried Leaves) extraction Solvent Extraction (Methanol/Dichloromethane) plant->extraction filtration Filtration & Concentration extraction->filtration crude Crude Andrographolide filtration->crude synthesis Chemical Modification crude->synthesis crude_analogues Crude Analogues synthesis->crude_analogues column_chrom Column Chromatography crude_analogues->column_chrom pure_analogues Pure Analogues column_chrom->pure_analogues hplc HPLC Analysis (Purity & Quantification) pure_analogues->hplc spectroscopy Structural Elucidation (NMR, MS) pure_analogues->spectroscopy mtt Cytotoxicity Assay (MTT) pure_analogues->mtt western Mechanism of Action (Western Blot) mtt->western in_vivo In Vivo Studies western->in_vivo

Caption: Experimental workflow for the discovery and isolation of novel andrographolide analogues.

Signaling Pathways Modulated by Andrographolide Analogues

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k jak JAK receptor->jak akt Akt pi3k->akt nfkb_i IκB-NF-κB akt->nfkb_i stat STAT jak->stat gene_expression Gene Expression (Inflammation, Proliferation, Apoptosis) stat->gene_expression nfkb NF-κB nfkb_i->nfkb degradation nfkb->gene_expression andro Andrographolide Analogues andro->pi3k andro->jak andro->nfkb_i inhibition of IκB degradation

Caption: Key signaling pathways modulated by andrographolide and its analogues.

References

Unveiling the Molecular Targets of Andrographolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Target Identification and Validation Strategies for a Promising Natural Product

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular targets of andrographolide, the signaling pathways it modulates, and the experimental methodologies employed for their identification and validation.

Identified Molecular Targets and Signaling Pathways

Andrographolide is a promiscuous compound that interacts with multiple cellular targets, contributing to its diverse biological effects.[3] Its mechanism of action is multifaceted, primarily revolving around the modulation of key signaling pathways implicated in inflammation and cancer.[1][4]

Key Signaling Pathways Modulated by Andrographolide:
  • NF-κB Signaling: A cornerstone of andrographolide's anti-inflammatory activity is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] It has been shown to directly interact with the p50 subunit of NF-κB through a covalent modification of cysteine 62, which blocks its DNA binding capacity.[6][7] Furthermore, andrographolide can suppress the activation of IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5][6]

  • JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for cytokine signaling, is another key target. Andrographolide has been observed to inhibit the phosphorylation of JAK1, JAK2, and STAT3, thereby downregulating the expression of target genes involved in cell proliferation and survival.[6][8][9]

  • PI3K/Akt/mTOR Signaling: This critical pathway for cell growth, proliferation, and survival is significantly attenuated by andrographolide.[6][8][10] By inhibiting the PI3K/Akt/mTOR cascade, andrographolide can induce apoptosis and autophagy in cancer cells.[9][11] This inhibition also leads to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis.[8][12]

  • MAPK Signaling: Andrographolide modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.[6][13][14] Its inhibitory effects on these pathways contribute to its anti-inflammatory and anticancer properties.[13][14]

  • Keap1-Nrf2 Signaling: Andrographolide can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[15][16] It is thought to interact with Kelch-like ECH-associated protein 1 (Keap1), disrupting its ability to target Nrf2 for degradation. This leads to the nuclear accumulation of Nrf2 and the transcription of antioxidant and cytoprotective genes.[17][18][19]

Directly Validated Molecular Targets:

Beyond its effects on signaling pathways, andrographolide has been shown to directly bind to several proteins:

  • NF-κB p50 subunit: As mentioned, andrographolide forms a covalent adduct with cysteine 62 of the p50 subunit.[7]

  • Heat Shock Protein 90 (HSP90): Molecular docking and experimental evidence suggest that andrographolide can directly bind to HSP90.[20][21] This interaction can disrupt the chaperone's function, leading to the degradation of client proteins such as the androgen receptor.[22]

  • Keap1: Andrographolide has been shown to interact with Keap1, which leads to the activation of the Nrf2 pathway.[15][17]

  • Tubulin: Some studies suggest that andrographolide can interfere with tubulin polymerization, contributing to its cytotoxic effects in cancer cells.

Quantitative Data on Andrographolide's Biological Activity

The following tables summarize key quantitative data related to the biological activity of andrographolide, providing a comparative overview for researchers.

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference(s)
MCF-7Breast Cancer63.1924[23][24]
32.9048[23][24]
31.9372[23][24]
MDA-MB-231Breast Cancer6524[23][24]
37.5648[23][24]
30.5672[23][24]
HeLaCervical Cancer54.524[25]
10.148[25]
A549Lung Adenocarcinoma8.7248[26]
H1299Lung Adenocarcinoma3.6948[26]
SK-MES-1Lung Squamous Carcinoma10.9948[26]
KBOral Cancer106.2 (µg/ml)Not Specified[27]
Table 2: Direct Binding Interactions and Affinities of Andrographolide
Target ProteinMethodBinding Details/AffinityReference(s)
NF-κB p50Mass SpectrometryCovalent adduct with Cys62[7]
HSP90Molecular DockingDirect Binding[20]
Androgen Receptor (AR)Co-immunoprecipitationInhibits AR binding to Hsp90[22]
Keap1Reporter Gene AssayInhibits Keap1-Nrf2 interaction
CD81Molecular Docking, MSTDirect Binding[28]

Experimental Protocols for Target Identification and Validation

This section provides an overview of the methodologies for key experiments cited in andrographolide research.

Affinity Chromatography-Mass Spectrometry for Target Identification

This method is used to identify direct binding partners of a small molecule from a complex protein mixture.

Methodology:

  • Immobilization of Andrographolide: Andrographolide is chemically modified to introduce a linker arm, which is then covalently attached to a solid support matrix (e.g., Sepharose beads).

  • Cell Lysate Preparation: Cells of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.

  • Affinity Chromatography: The cell lysate is incubated with the andrographolide-immobilized beads. Proteins that bind to andrographolide will be captured on the beads, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads, typically by changing the pH, ionic strength, or by adding an excess of free andrographolide.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested with a protease (e.g., trypsin). The resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to determine their amino acid sequence and identify the proteins.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a drug to its target in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are treated with either andrographolide or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures.

  • Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by a method such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of andrographolide indicates direct binding to the target protein.

In Vitro Binding Assays (e.g., Microscale Thermophoresis)

These assays are used to quantify the binding affinity between a small molecule and a purified protein.

Methodology (Microscale Thermophoresis - MST):

  • Protein Labeling: The purified target protein is labeled with a fluorescent dye.

  • Serial Dilution of Ligand: A series of dilutions of andrographolide are prepared.

  • Incubation: The labeled protein is mixed with each dilution of andrographolide and incubated to allow binding to reach equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is measured. The thermophoretic movement changes upon ligand binding.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd), which is a measure of binding affinity.

Kinase Assays

These assays are used to measure the inhibitory effect of andrographolide on the activity of specific kinases.

Methodology:

  • Assay Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate (often a peptide), ATP (the phosphate (B84403) donor), and a buffer.

  • Inhibition by Andrographolide: Different concentrations of andrographolide are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is measured. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Using assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of andrographolide, and the data is used to determine the IC50 value.

NF-κB Reporter Gene Assay

This assay is used to measure the activity of the NF-κB signaling pathway in cells.

Methodology:

  • Cell Transfection: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with NF-κB binding sites.

  • Cell Treatment: The transfected cells are treated with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of andrographolide.

  • Reporter Gene Expression: If NF-κB is activated, it will bind to the promoter and drive the expression of the reporter gene.

  • Measurement of Reporter Activity: The expression of the reporter gene is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured. For GFP, the fluorescence is measured.

  • Data Analysis: A decrease in reporter gene expression in the presence of andrographolide indicates inhibition of the NF-κB pathway.

Visualizing Andrographolide's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by andrographolide and a typical experimental workflow for target identification.

Andrographolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andro Andrographolide IKK IKK Complex Andro->IKK Inhibits NFkB_p50_p65_active_n Active NF-κB Andro->NFkB_p50_p65_active_n Inhibits DNA binding Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocates to DNA DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces IkBa_NFkB->NFkB_p50_p65_active IκBα degradation NFkB_p50_p65_active_n->DNA Binds to

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Andrographolide_PI3K_Akt_Pathway Andro Andrographolide PI3K PI3K Andro->PI3K Inhibits Akt Akt Andro->Akt Inhibits GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Andrographolide's inhibition of the PI3K/Akt/mTOR signaling pathway.

Target_ID_Workflow Start Start: Andrographolide Immobilize Immobilize Andrographolide on Beads Start->Immobilize Affinity_Chrom Affinity Chromatography Immobilize->Affinity_Chrom Cell_Lysate Prepare Cell Lysate Cell_Lysate->Affinity_Chrom Wash Wash Unbound Proteins Affinity_Chrom->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Identify Identify Potential Target Proteins Mass_Spec->Identify

Caption: Experimental workflow for affinity chromatography-based target identification.

References

The King of Bitters: An Ethnobotanical and Pharmacological Guide to Andrographolide-Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a plant with a long and rich history in traditional medicine systems across Asia. Revered in Ayurveda and Traditional Chinese Medicine (TCM) as the "King of Bitters," this plant and its active compound have garnered significant scientific interest for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the ethnobotanical uses of andrographolide-containing plants, juxtaposed with modern pharmacological findings. It details quantitative data on andrographolide content, outlines key experimental protocols for its study, and visualizes the complex signaling pathways it modulates, offering a valuable resource for researchers and professionals in drug discovery and development.

Ethnobotanical Heritage of Andrographis paniculata

In Ayurvedic medicine , it is known as "Kalmegh" and is traditionally used as a stomachic to aid digestion, an alternative to help the body eliminate toxins, and a potent immune system supporter.[4] It is a key ingredient in at least 26 Ayurvedic formulations.[1][3]

Across Asia, traditional uses are extensive and varied:

  • India: Used for fevers, jaundice, colic, dysentery, dyspepsia, and as a hepatoprotective and antimalarial agent.[6] It is also used for leprosy, gonorrhea, scabies, boils, and skin eruptions.[7]

  • Malaysia: A decoction of the aerial parts is used for the common cold, hypertension, diabetes, cancer, malaria, and snakebites.[1]

  • China: Widely used for treating respiratory infections.[8][9][10]

  • Thailand: Known as "Fah Tha Lai," it is used for flu, sore throat, and upper respiratory tract infections.[11]

  • General Folk Medicine: Used for stomachaches, inflammation, pyrexia, intermittent fevers, snakebites, and insect stings.[1][5]

Pharmacological Activities and Molecular Mechanisms

Scientific research has substantiated many of the traditional claims, revealing a broad spectrum of pharmacological activities for andrographolide. These activities are rooted in its ability to modulate key cellular signaling pathways.

Key Pharmacological Activities
  • Anti-inflammatory: Andrographolide exhibits potent anti-inflammatory effects by inhibiting the production of inflammatory mediators.[11][12][13]

  • Antiviral: It has demonstrated significant activity against a range of viruses, including influenza A viruses (H1N1, H5N1, H9N2) and has been investigated for its potential against SARS-CoV-2.[8][9][10][14][15]

  • Anticancer: Andrographolide shows promise in cancer therapy by inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing angiogenesis (the formation of new blood vessels that feed tumors).[3][11][16][17]

  • Hepatoprotective: In line with its traditional use for liver disorders, andrographolide protects the liver from damage.[11][18]

  • Antidiabetic: It has been shown to have a beneficial effect on blood glucose levels.[11][16]

Modulation of Signaling Pathways

Andrographolide exerts its effects by interfering with multiple intracellular signaling cascades that are often dysregulated in disease states.

  • NF-κB Pathway: A key regulator of inflammation and cell survival, the Nuclear Factor-kappa B (NF-κB) pathway is a primary target. Andrographolide inhibits NF-κB activation, thereby downregulating the expression of inflammatory cytokines and other mediators.[16][17][19][20]

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, JNK, and p38) are crucial for cellular responses to external stimuli. Andrographolide can suppress the phosphorylation of these kinases, contributing to its anti-inflammatory and anticancer effects.[16][17][21]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is vital for cytokine signaling. Andrographolide can inhibit this pathway, for instance by suppressing STAT3 phosphorylation, which is relevant to its anti-inflammatory and anticancer activities.[16][17][21]

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Andrographolide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key mechanism of its anticancer action.[16][17][20][21]

  • HIF-1α Pathway: Hypoxia-inducible factor-1 alpha (HIF-1α) is critical for tumor adaptation to low-oxygen conditions and angiogenesis. Andrographolide can reduce HIF-1α expression, thereby inhibiting tumor growth.[16][17][21]

  • Wnt/β-catenin Pathway: Deregulation of this pathway is common in many cancers. Andrographolide and its analogues have been shown to suppress Wnt/β-catenin signaling.[16][17][20]

Quantitative Data Presentation

The concentration of andrographolide varies significantly depending on the plant part, geographical location, and harvesting time.

Table 1: Andrographolide Content in Andrographis paniculata
Plant PartAndrographolide Content (% w/w, dry weight)Reference(s)
Leaves3.16 - 5.11%[6][22][23]
Leaves (alternate finding)1.15 - 4.686%[6][23][24]
Aerial Parts2.95 - 4.90%[22]
Flowering Tops / Inflorescence1.90 - 1.955%[6][22]
Stem0.533 - 1.03%[6][22][23]
Roots0.054%[6]
Capsules (Fruit)0.16%[23]
Whole Plant (Pre-flowering)0.81%[25]
Whole Plant (Maturity)1.86%[25]
Table 2: In Vitro Antiviral Activity of Andrographolide and its Derivatives against Influenza A Virus
CompoundVirus Strain(s)Cell Line50% Effective Concentration (EC₅₀) / IC₅₀Reference(s)
AndrographolideInfluenza A16HBE43.9% inhibition at 250 µg/mL[14]
14-deoxy-11,12-didehydroandrographolideInfluenza AA5495 ± 1 µg/mL[14]
14-deoxy-11,12-didehydroandrographolideInfluenza AMDCK38 ± 1 µg/mL[14]
14-α-lipoyl andrographolide (AL-1)H9N2, H5N1, H1N1MDCK7.2 - 15.2 µM[8][9][10][14]

Experimental Protocols

Extraction and Isolation of Andrographolide

This protocol describes a common method for obtaining andrographolide from plant material.

Objective: To extract and isolate pure andrographolide from the dried leaves of Andrographis paniculata.

Materials:

  • Dried, powdered leaves of A. paniculata

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (DCM)

  • Soxhlet apparatus or cold maceration setup

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

  • Crystallization dishes

  • Silica gel for column chromatography (if further purification is needed)

Methodology:

  • Extraction:

    • Soxhlet Extraction: Place the dried leaf powder (e.g., 450 g) into a thimble and extract with methanol for 12 hours on a boiling water bath.[6] Methanol has been identified as one of the best solvents for andrographolide extraction.[26]

    • Cold Maceration: Alternatively, macerate the leaf powder in a 1:1 mixture of dichloromethane and methanol for an extended period (e.g., 16 hours).[27][28]

  • Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[28]

  • Isolation by Recrystallization:

    • The crude extract, often a syrupy mass, can be washed with a non-polar solvent like toluene (B28343) to remove chlorophyll (B73375) and other pigments.[28]

    • Dissolve the washed extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Allow the solution to stand at a cool temperature to facilitate the crystallization of andrographolide.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Confirmation:

    • The identity and purity of the isolated andrographolide should be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (IR, UV, Mass Spectrometry).[27]

Quantification of Andrographolide by HPLC

Objective: To quantify the amount of andrographolide in an extract or plant sample.

Instrumentation & Conditions:

  • HPLC System: Waters binary HPLC with a UV detector or equivalent.[6]

  • Column: C18 reverse-phase column (e.g., Sunfire C-18, 4.6 x 250mm, 5µm).[6]

  • Mobile Phase: Isocratic elution with Methanol:Water (65:35, v/v).[6][29] Other ratios like Acetonitrile:Water (30:70, v/v) have also been used.[30]

  • Flow Rate: 1.0 mL/min.[6][31]

  • Detection Wavelength: 223 nm (λmax for andrographolide).[6][26]

  • Injection Volume: 20 µL.[6]

Methodology:

  • Standard Preparation: Prepare a stock solution of pure andrographolide standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1 to 200 µg/mL).[30]

  • Sample Preparation: Dissolve a precisely weighed amount of the dried extract in the mobile phase. Centrifuge and filter the solution through a 0.2 µm membrane prior to injection.[6]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the andrographolide peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration based on the peak area and the linear regression equation derived from the standard calibration curve.[31]

In Vitro Anti-Inflammatory Bioassay (Inhibition of TNF-α Release)

Objective: To assess the anti-inflammatory activity of andrographolide or A. paniculata extracts by measuring the inhibition of TNF-α release in a human cell line.[32][33]

Materials:

  • Human monocytic cell line (e.g., THP-1).

  • Cell culture medium (e.g., RPMI-1640) with supplements.

  • Lipopolysaccharide (LPS).

  • Andrographolide or plant extract dissolved in a suitable solvent (e.g., DMSO).

  • TNF-α ELISA kit.

  • 96-well cell culture plates.

Methodology:

  • Cell Culture: Culture THP-1 cells according to standard protocols.

  • Cell Plating: Seed the cells into a 96-well plate at a specific density (e.g., 1 x 10⁶ cells/mL).

  • Treatment: Pre-treat the cells with various concentrations of the test compound (andrographolide or extract) for a short duration (e.g., 30 minutes).[34] Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).[34]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated control.

Visualization of Pathways and Workflows

Signaling Pathways

// Relationships LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates\n(leading to degradation)"]; {NFkB_p65, NFkB_p50} -> NFkB_complex [style=invis]; IkB -> NFkB_complex [label="Inhibits", arrowhead=tee, color="#EA4335"]; NFkB_complex -> NFkB_translocated [label="Translocates"]; NFkB_translocated -> DNA [label="Binds"]; DNA -> Cytokines [label="Transcription"];

// Andrographolide Inhibition Andrographolide_node -> IKK [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; Andrographolide_node -> NFkB_translocated [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"];

// Invisible edges for layout edge [style=invis]; LPS -> Andrographolide_node; } caption: Andrographolide's inhibition of the NF-κB signaling pathway.

experimental_workflow start Start: Dried A. paniculata Leaves extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract recrystallization recrystallization crude_extract->recrystallization hplc hplc crude_extract->hplc pure_compound Pure Andrographolide bioassay bioassay pure_compound->bioassay quant_data Quantitative Data (% w/w) activity_data Pharmacological Activity Data (e.g., IC50) recrystallization->pure_compound hplc->quant_data bioassay->activity_data

Conclusion

The journey of Andrographis paniculata from a traditional "bitter" remedy to a scientifically validated source of the potent therapeutic agent, andrographolide, is a compelling example of ethnopharmacology's value. The extensive traditional knowledge surrounding this plant has provided a clear roadmap for modern scientific inquiry, leading to the elucidation of its complex mechanisms of action against a host of human ailments. For researchers and drug development professionals, andrographolide and its derivatives represent a promising scaffold for novel therapeutics, particularly in the realms of inflammatory diseases, viral infections, and oncology. This guide serves as a foundational resource, bridging the gap between ancient wisdom and contemporary pharmaceutical science to facilitate further exploration and innovation.

References

The Bioavailability and Metabolism of Andrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a bicyclic diterpenoid lactone, is the principal bioactive constituent isolated from Andrographis paniculata. Renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, andrographolide is a subject of intense scientific scrutiny. However, its therapeutic potential is often hampered by poor oral bioavailability and rapid metabolism. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolic fate of andrographolide, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and relevant experimental workflows.

Bioavailability and Pharmacokinetics of Andrographolide

Andrographolide is characterized by low aqueous solubility and high lipophilicity, which contribute to its poor oral bioavailability.[1] The absolute bioavailability of andrographolide has been reported to be as low as 2.67%.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class III substance, indicating low solubility and low permeability.[1] Upon oral administration, andrographolide is rapidly absorbed from the gastrointestinal tract, with an absorption half-life of approximately 25 minutes.[1] It exhibits extensive binding to plasma proteins.[1][2]

Pharmacokinetic Parameters in Preclinical and Clinical Studies

The pharmacokinetic profile of andrographolide has been investigated in various preclinical and clinical settings. The following tables summarize the key pharmacokinetic parameters observed in rats and humans.

Table 1: Pharmacokinetic Parameters of Andrographolide in Rats

Dosage and Administration RouteCmax (ng/mL)Tmax (h)t½ (h)AUC₀₋α (ng·h/mL)Reference
100 mg/kg/day (oral, for 4 weeks)115.810.752.45278.44[3]
30 mg/kg (oral)----[3]
20 mg/kg (oral, A. paniculata extract)----[2][4]
200 mg/kg (oral, A. paniculata extract)----[4]

Table 2: Pharmacokinetic Parameters of Andrographolide in Humans

Dosage and Administration RouteCmax (ng/mL)Tmax (h)t½ (h)Mean Residence Time (h)Reference
20 mg (oral, Kan Jang tablets)~3931.5 - 2.06.610.0[2]
200 mg (oral)58.621.610.50-[5]
1000 mg (A. paniculata capsules)10.151.5~1.5-[6]

Metabolism of Andrographolide

Andrographolide undergoes extensive metabolism in the body, primarily through Phase I and Phase II biotransformation reactions.[7][8][9] The liver is a major site of metabolism, with studies using human, dog, and rat liver microsomes identifying various metabolites.[7] Significant species differences in metabolic profiles have been observed, highlighting the importance of careful extrapolation of animal data to humans.[7]

Phase I Metabolism

Phase I metabolism of andrographolide involves reactions that introduce or expose functional groups. Key identified Phase I metabolic pathways include:

  • Dehydration: Removal of a water molecule.[7]

  • Deoxygenation: Removal of an oxygen atom.[7]

  • Hydrogenation: Addition of hydrogen atoms.[7]

Eight Phase I metabolites have been tentatively identified in in vitro studies.[7]

Phase II Metabolism

Phase II metabolism involves the conjugation of andrographolide or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The major Phase II pathways are:

  • Glucuronidation: This is a major metabolic pathway for andrographolide.[7][9][10] Several glucuronide conjugates have been identified in human urine.[9] The UDP-glucuronosyltransferase (UGT) enzyme UGT2B7 has been identified as the major contributor to the glucuronidation of andrographolide and its derivatives.[11][12]

  • Sulfation: The formation of sulfate (B86663) conjugates is another important metabolic route.[8][9] The drug is metabolized to a sulfonate, 14-deoxy-12-sulfo-andrographolide, in the duodenum and jejunum.[1]

Other reported metabolic adducts include creatinine (B1669602) and cysteine conjugates.[8][13]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of andrographolide.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Andrographolide Andrographolide Metabolite_I Dehydrated/Deoxygenated/ Hydrogenated Metabolites Andrographolide->Metabolite_I Dehydration, Deoxygenation, Hydrogenation Glucuronide_Conj Glucuronide Conjugates Andrographolide->Glucuronide_Conj Glucuronidation (UGT2B7) Sulfate_Conj Sulfate Conjugates Andrographolide->Sulfate_Conj Sulfation Other_Conj Other Conjugates (Creatinine, Cysteine) Andrographolide->Other_Conj Conjugation Metabolite_I->Glucuronide_Conj Glucuronidation Metabolite_I->Sulfate_Conj Sulfation Excretion Urine and Feces Glucuronide_Conj->Excretion Sulfate_Conj->Excretion Other_Conj->Excretion

Caption: Metabolic pathways of andrographolide.

Experimental Protocols

A variety of experimental methods are employed to investigate the bioavailability and metabolism of andrographolide.

In Vitro Metabolism Studies
  • Objective: To identify metabolic pathways and major metabolites, and to assess metabolic stability across different species.

  • Methodology:

    • Incubation: Andrographolide is incubated with pooled liver microsomes (e.g., human, rat, dog) in the presence of cofactors for Phase I (NADPH) and Phase II (UDPGA for glucuronidation, PAPS for sulfation) reactions.[7]

    • Sample Preparation: The reaction is quenched, and the samples are processed (e.g., protein precipitation, centrifugation) to extract the metabolites.

    • Analysis: The metabolites are identified and quantified using analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).[7]

Caco-2 Cell Permeability Assay
  • Objective: To assess the intestinal permeability of andrographolide and investigate the role of efflux transporters like P-glycoprotein.

  • Methodology:

    • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are cultured on permeable supports.

    • Transport Study: Andrographolide is added to either the apical (AP) or basolateral (BL) side of the cell monolayer. Samples are collected from the opposite side at various time points.

    • Analysis: The concentration of andrographolide in the collected samples is determined by HPLC or LC-MS/MS to calculate the apparent permeability coefficient (Papp).[14] Studies have shown that andrographolide can inhibit the expression and metabolic activity of cytochrome P450 3A4 (CYP3A4) in Caco-2 cells.[15][16]

In Vivo Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of andrographolide in living organisms.

  • Methodology:

    • Animal Models: Typically, rats or dogs are used.[3][10] For human studies, healthy volunteers are recruited.[2]

    • Dosing: A defined dose of andrographolide or an extract is administered, usually orally.[2][3]

    • Blood Sampling: Blood samples are collected at predetermined time points via appropriate routes (e.g., retro-orbital plexus in rats, cephalic vein in dogs).[3][10]

    • Plasma Preparation: Plasma is separated by centrifugation.

    • Bioanalysis: The concentration of andrographolide and its metabolites in plasma is quantified using a validated LC-MS/MS or HPLC method.[3][17][18]

    • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½, AUC) are calculated from the plasma concentration-time data.

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of andrographolide.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalytical Phase cluster_output Results Animal_Model Animal Model Selection (e.g., Wistar Rats) Dosing Oral Administration of Andrographolide Animal_Model->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Centrifugation Plasma Separation (Centrifugation) Blood_Collection->Centrifugation Extraction Protein Precipitation & Extraction Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Results Cmax, Tmax, AUC, t1/2 PK_Analysis->Results

Caption: Workflow for an in vivo pharmacokinetic study.

Factors Influencing Bioavailability and Metabolism

Several factors can influence the bioavailability and metabolism of andrographolide:

  • Efflux by P-glycoprotein: Andrographolide is a substrate of the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound out of intestinal cells, thereby reducing its absorption.[1][19]

  • Inhibition of CYP Enzymes: Andrographolide and its extracts have been shown to inhibit the activity of cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2D6.[15][20][21] This can lead to potential herb-drug interactions when co-administered with drugs metabolized by these enzymes.

  • Formulation Strategies: To overcome the poor bioavailability, various formulation strategies are being explored, including the use of nanoparticles, microemulsions, and self-microemulsifying drug delivery systems (SMEDDS).[1][13] These approaches aim to enhance the solubility and dissolution rate of andrographolide.

Conclusion

The therapeutic efficacy of andrographolide is intrinsically linked to its pharmacokinetic and metabolic profile. While its inherent physicochemical properties lead to low oral bioavailability, a deeper understanding of its absorption, distribution, metabolism, and excretion is paving the way for rational drug development. The extensive Phase I and Phase II metabolism, with significant contributions from UGT enzymes, underscores the importance of considering metabolic stability and potential drug interactions. Future research, focusing on advanced formulation strategies and a more detailed characterization of its metabolic pathways and transporter interactions, will be crucial in unlocking the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Note: Quantification of Andrographolide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a diterpene lactone, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant widely used in traditional Asian medicine. Its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, have led to increasing interest in its quantification for quality control of herbal materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for the quantitative determination of andrographolide. This application note provides a detailed protocol for the quantification of andrographolide using a reversed-phase HPLC (RP-HPLC) method, complete with validation parameters and experimental workflows.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify andrographolide. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. The concentration of andrographolide in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes typical chromatographic conditions:

ParameterRecommended Conditions
HPLC System Agilent 1100 series or equivalent
Column Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm) or HiQ Sil C18 (150 x 4.6 mm, 5µm)[1][2]
Mobile Phase Methanol:Water (50:50, v/v), pH 3.05 with phosphoric acid[2] OR Methanol:Water (65:35, v/v)[1]
Flow Rate 0.3 mL/min[2] or 1.0 mL/min[1]
Injection Volume 0.5 µL[2] or 20 µL
Column Temperature 30°C[2]
Detection Wavelength 228 nm[2] or 226 nm[1]
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the appropriate volumes of HPLC-grade methanol and water. Adjust the pH of the water with phosphoric acid if required.[2] Degas the mobile phase by sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of andrographolide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 140 µg/mL.[3]

Sample Preparation:

  • Raw Material (e.g., Andrographis paniculata powder): Accurately weigh about 1 g of the powdered plant material, transfer to a flask, and add 50 mL of methanol. Sonicate for 30 minutes, then filter the extract through a 0.45 µm syringe filter before injection.[4]

  • Extracts: Accurately weigh 10 mg of the extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.22 µm membrane filter.[2]

  • Tablets/Capsules: Weigh and finely powder at least 20 tablets or the contents of 20 capsules.[5] Accurately weigh a portion of the powder equivalent to the average tablet/capsule weight and proceed with the extraction as described for the raw material.[5]

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The following table summarizes typical validation parameters for andrographolide quantification.

ParameterTypical Results
Linearity (Concentration Range) 10 - 50 µg/mL[1] or 50 - 800 ppm[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 93.76 - 101.72%[2]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.60 µg/mL[1] or 4.89 ppm[2]
Limit of Quantification (LOQ) 1.82 µg/mL[1] or 16.19 ppm[2]
Retention Time Approximately 3.85 min[1] or varies with conditions

Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for sample analysis and the logical flow for data processing.

experimental_workflow sample_prep Sample Preparation (Extraction/Dissolution) filtration Filtration (0.22 or 0.45 µm) sample_prep->filtration Extract hplc_injection HPLC Injection filtration->hplc_injection Filtered Sample chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (e.g., 228 nm) chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition Signal

Figure 1: Experimental workflow for HPLC analysis of andrographolide.

data_analysis_workflow raw_data Raw Chromatographic Data (Peak Area, Retention Time) calibration_curve Generate Calibration Curve (Standard Concentrations vs. Peak Areas) raw_data->calibration_curve linearity_check Check Linearity (r² > 0.99) calibration_curve->linearity_check quantification Quantify Andrographolide in Sample (Using Regression Equation) linearity_check->quantification If Linear report Report Results (Concentration, %w/w) quantification->report

Figure 2: Logical workflow for data analysis and quantification.

Calculation

The concentration of andrographolide in the sample is calculated using the regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the andrographolide in the sample.

  • m is the slope of the calibration curve.

  • x is the concentration of andrographolide in the sample.

  • c is the y-intercept of the calibration curve.

The concentration (x) can be calculated as: x = (y - c) / m

The percentage of andrographolide in the original sample can then be calculated by taking into account the initial sample weight and dilution factors.

Conclusion

The HPLC method described in this application note is a reliable and validated approach for the quantification of andrographolide in various sample matrices.[6] Its simplicity, precision, and accuracy make it an indispensable tool for the quality control and standardization of Andrographis paniculata and its derived products in the pharmaceutical and herbal industries.

References

Evaluating Andrographolide Cytotoxicity: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant interest in the scientific community for its diverse pharmacological activities, including its potent cytotoxic effects against various cancer cell lines. This has positioned andrographolide as a promising candidate for anticancer drug development. A thorough understanding and accurate evaluation of its cytotoxic mechanisms are crucial for its progression in preclinical and clinical studies.

These application notes provide detailed protocols for a panel of essential cell-based assays to characterize the cytotoxic and pro-apoptotic effects of andrographolide. The described methods will enable researchers to assess cell viability, membrane integrity, induction of apoptosis, and effects on cell cycle progression. Furthermore, this guide outlines the key signaling pathways implicated in andrographolide-induced cytotoxicity and provides a framework for their investigation.

Data Presentation: Quantitative Analysis of Andrographolide's Cytotoxic Effects

The cytotoxic potency of andrographolide varies across different cancer cell lines and is dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeTime (h)IC50 (µM)Reference
MCF-7 Breast Cancer2463.19 ± 0.03[1][2]
4832.90 ± 0.02[1][2]
7231.93 ± 0.04[1][2]
MDA-MB-231 Breast Cancer2465.00 ± 0.02[1][2]
4837.56 ± 0.03[1][2]
7230.56 ± 0.03[1][2]
MDA MB-231 Breast Cancer244.2 mg/mL (10% Andrographolide)[3]
MDA MB-453 Breast Cancer247.4 mg/mL (10% Andrographolide)[3]
KB Oral CancerNot Specified106.2 µg/mL[4]
HepG2 Liver CancerNot Specified4.02 ± 0.14 (Phytosomal formulation)[5]
DBTRG-05MG Glioblastoma7213.95[6]

Table 2: Andrographolide-Induced Apoptosis in Cancer Cells

Cell LineAndrographolide Concentration (µM)Treatment Time (h)% of Apoptotic Cells (Early + Late)Reference
DBTRG-05MG 13.95 (LC50)725.2[6]
27.9 (2xLC50)7216.5[6]
SiHa SC4818.7 ± 0.50[7]
2xSC4835.9 ± 0.45[7]
KB IC2524Not specified (predominantly late apoptosis)[4]
IC502459.7 ± 3.2[4]

Table 3: Effect of Andrographolide on Cell Cycle Distribution

Cell LineAndrographolide Concentration (µM)Treatment Time (h)% of Cells in G2/M PhaseReference
DBTRG-05MG 0 (Control)721.89[6]
13.95 (LC50)728.60[6]
27.9 (2xLC50)728.95[6]
PC-3 1, 3, 10, 3024Dose-dependent increase[8]
Melanoma Cells 5, 10, 2024Dose-dependent increase[9][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of andrographolide.

1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials and Reagents:
  • Andrographolide stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of andrographolide in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest andrographolide concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

2. Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials and Reagents:
  • Andrographolide stock solution

  • Complete cell culture medium

  • LDH Assay Kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

3. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials and Reagents:
  • Andrographolide stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with andrographolide as described previously.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

4. Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials and Reagents:
  • Andrographolide stock solution

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Protocol:
  • Cell Seeding and Treatment: Seed and treat cells with andrographolide in 6-well plates.

  • Cell Harvesting: Collect all cells as described for the apoptosis assay.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry.

5. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials and Reagents:
  • Andrographolide stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:
  • Cell Lysis: After treatment with andrographolide, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental procedures and the molecular mechanisms of andrographolide, the following diagrams have been generated.

experimental_workflow_cytotoxicity cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) viability_start Seed Cells viability_treat Treat with Andrographolide viability_start->viability_treat viability_mtt Add MTT Reagent viability_treat->viability_mtt viability_solubilize Solubilize Formazan viability_mtt->viability_solubilize viability_read Read Absorbance viability_solubilize->viability_read apoptosis_start Seed & Treat Cells apoptosis_harvest Harvest Cells apoptosis_start->apoptosis_harvest apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Flow Cytometry Analysis apoptosis_stain->apoptosis_analyze cellcycle_start Seed & Treat Cells cellcycle_harvest Harvest Cells cellcycle_start->cellcycle_harvest cellcycle_fix Fix with Ethanol cellcycle_harvest->cellcycle_fix cellcycle_stain Stain with PI/RNase cellcycle_fix->cellcycle_stain cellcycle_analyze Flow Cytometry Analysis cellcycle_stain->cellcycle_analyze

Caption: Experimental workflows for key cell-based cytotoxicity assays.

andrographolide_signaling_pathway cluster_main Andrographolide-Induced Cytotoxicity Pathways cluster_ros_jnk ROS/JNK Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Regulation Andrographolide Andrographolide ROS ↑ ROS Production Andrographolide->ROS PI3K ↓ PI3K Andrographolide->PI3K JNK ↑ p-JNK ROS->JNK Bax ↑ Bax JNK->Bax Caspases ↑ Cleaved Caspases JNK->Caspases G2M G2/M Arrest JNK->G2M Akt ↓ p-Akt PI3K->Akt mTOR ↓ p-mTOR Akt->mTOR mTOR->G2M Bcl2 ↓ Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Caspases Caspases->Apoptosis

Caption: Key signaling pathways modulated by andrographolide to induce cytotoxicity.

Conclusion

The protocols and information provided in these application notes offer a robust starting point for researchers investigating the cytotoxic properties of andrographolide. By systematically applying these cell-based assays, scientists can gain valuable insights into the dose-dependent effects, mechanisms of cell death, and the underlying signaling pathways affected by this promising natural compound. This comprehensive approach is essential for the continued development of andrographolide as a potential therapeutic agent in oncology.

References

Application Notes and Protocols for Andrographolide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andrographolide (B1667393), a bioactive diterpene lactone isolated from Andrographis paniculata, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects.[1][2][3][4] Despite its therapeutic potential, the clinical application of andrographolide is significantly hindered by its poor aqueous solubility and low oral bioavailability (approximately 2.67%).[3][5] These limitations are attributed to its lipophilic nature, extensive hepatic first-pass metabolism, and susceptibility to degradation in alkaline intestinal environments.[3][5] To overcome these challenges, various formulation strategies have been developed to enhance the solubility, stability, and delivery of andrographolide.[2][5][6] This document provides detailed application notes and protocols for several of these advanced formulation approaches, intended for researchers, scientists, and drug development professionals.

Formulation Strategies for Enhanced Solubility and Delivery

Polymeric Nanoparticles

Application Notes: Encapsulating andrographolide into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a promising approach to improve its therapeutic efficacy.[7][8] This technique can protect the drug from degradation, provide sustained release, and enhance its cellular uptake.[5][9] The emulsion-solvent evaporation method is a commonly employed technique for preparing andrographolide-loaded PLGA nanoparticles.[7][8][10] Key parameters influencing nanoparticle characteristics include the type of polymer, drug-to-polymer ratio, and the concentration of stabilizing agents like polyvinyl alcohol (PVA).[8][10]

Data Presentation: Physicochemical Properties of Andrographolide-Loaded PLGA Nanoparticles

Formulation ParameterPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
PLGA (50:50), 2% PVAPLGA4260.155--[10]
PLGA (50:50), 4% PVAPLGA173--34.8-[10]
PLGA (50:50), 6% PVAPLGA225.30.468--[10]
PLGA (85:15), 2% PVAPLGA100-150---[8]
PLGA MicrospheresPLGA53,180 ± 2,110--75.79 ± 3.02[9]

Experimental Protocol: Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation [7][8][10]

  • Preparation of Organic Phase: Dissolve 50 mg of PLGA and 2.5 mg of andrographolide in 3 mL of a suitable organic solvent such as chloroform (B151607) or ethyl acetate.[7][10]

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer, for instance, 12 mL of 4% (w/v) polyvinyl alcohol (PVA).[10]

  • Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a probe sonicator at 18-20 W for 5 minutes over an ice bath.[7][8]

  • Homogenization: Further reduce the droplet size by homogenizing the emulsion at 20,000 rpm for 20-30 minutes, keeping the mixture cool in an ice bath.[10][11]

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 12-17 hours on a magnetic stirrer to allow the organic solvent to evaporate completely.[7][10] A subsequent vacuum step for 1 hour can ensure the removal of any residual solvent.[7][8]

  • Nanoparticle Recovery: Harvest the nanoparticles by ultracentrifugation at 30,000-45,000 rpm for 25-60 minutes at 4°C.[7][10]

  • Washing: Wash the nanoparticle pellet three times with deionized water, with a centrifugation step between each wash, to remove excess PVA and unencapsulated drug.[7][8]

  • Lyophilization and Storage: Resuspend the final nanoparticle pellet in deionized water, lyophilize, and store at -20°C for future use.[7][8]

Solid Lipid Nanoparticles (SLNs)

Application Notes: Solid lipid nanoparticles (SLNs) are colloidal carriers composed of a solid lipid core, which can solubilize lipophilic drugs like andrographolide.[5] SLNs offer advantages such as high biocompatibility, the potential for controlled release, and the ability to bypass hepatic first-pass metabolism through lymphatic targeting.[5][12] The melt-emulsification and ultrasonication method is a common technique for their preparation.[12] The choice of solid lipid (e.g., Glyceryl monostearate) and surfactants (e.g., Poloxamer 407, Span 60) is critical for optimizing the formulation.[12]

Data Presentation: Physicochemical Properties of Andrographolide-Loaded SLNs

Formulation ParameterSolid LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Optimized SLNGlycerol monostearate193.840.211-22.883.70[12]
High-Pressure Homogenization-286.1--20.891.00[13]

Experimental Protocol: Preparation of Andrographolide-Loaded SLNs by Melt-Emulsification and Ultrasonication [12]

  • Preparation of Lipid Phase: Melt the solid lipid (e.g., Glycerol monostearate) by heating it to 5-10°C above its melting point. Dissolve the andrographolide in the molten lipid.

  • Preparation of Aqueous Phase: Heat an aqueous solution containing the surfactants (e.g., Poloxamer 407 and Span 60) to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.

  • Nanoparticle Formation: Cool the nanoemulsion in an ice bath while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification and Storage: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and stored at 4°C.[12]

Solid Dispersions

Application Notes: Solid dispersion (SD) is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[14] For andrographolide, carriers like polyethylene (B3416737) glycol (PEG) 6000, Soluplus, and polyvinylpyrrolidone (B124986) (PVP) have been shown to significantly enhance its solubility.[15][16][17] Common methods for preparing solid dispersions include solvent evaporation and spray drying.[14][16][18] The spray drying technique is particularly effective, often resulting in a one-step process without the need for further milling.[16]

Data Presentation: Solubility Enhancement of Andrographolide via Solid Dispersions

CarrierDrug:Carrier RatioPreparation MethodSolubility EnhancementReference
PEG 60001:1Solvent Evaporation~1.4-fold (from 33.24 to 46.94 µg/mL)[15]
Soluplus-Spray DryingUp to 4.7-fold[16]
PVP k30 / Tween 801:5-9:0.5-1.5Solvent Evaporation / Spray Drying-[19][20]
Silicon Dioxide1:8Solvent EvaporationRapid dissolution achieved[21]

Experimental Protocol: Preparation of Andrographolide Solid Dispersion by Solvent Evaporation [15][18][21]

  • Dissolution: Dissolve both andrographolide and the chosen hydrophilic carrier (e.g., PEG 6000) in a suitable volatile solvent, such as methanol (B129727) or ethanol.[18] For example, use a 1:1 weight ratio of andrographolide to PEG 6000.[15]

  • Solvent Removal: Evaporate the solvent under controlled conditions. This can be done using a rotary evaporator or by heating in a water bath at 40-70°C under vacuum until a viscous or solid mass is obtained.[19]

  • Drying: Dry the resulting product completely to remove all residual solvent. This can be achieved by placing it in a desiccator or a vacuum oven until a constant weight is achieved.[19][20]

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the final solid dispersion powder in a tightly sealed container in a cool, dry place.

Cyclodextrin (B1172386) Inclusion Complexes

Application Notes: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate poorly soluble drug molecules like andrographolide.[22] This encapsulation, forming an "inclusion complex," can significantly enhance the aqueous solubility, stability, and dissolution rate of the guest drug.[22][23] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[4][22][23] The solvent evaporation and spray drying methods are effective for preparing these complexes.[4][22] The molar ratio of andrographolide to cyclodextrin is a critical factor in achieving optimal complexation.[4][22]

Data Presentation: Characteristics of Andrographolide-Cyclodextrin Complexes

Cyclodextrin TypeDrug:CD Molar RatioPreparation MethodKey FindingReference
β-Cyclodextrin1:2Solvent Evaporation38-fold increase in solubility[23]
β-Cyclodextrin1:2Spray Drying~100% improvement in dissolution over pure drug[22]
γ-Cyclodextrin1:2Spray DryingParticle size of 837 nm[22]
Hydroxypropyl-β-CD--Forms complex with phospholipid to create nanoemulsion[24][25]

Experimental Protocol: Preparation of Andrographolide-β-Cyclodextrin Inclusion Complex by Solvent Evaporation [4][23]

  • Dissolution: Dissolve andrographolide in a minimal amount of a suitable organic solvent (e.g., methanol).

  • Aqueous Solution: In a separate container, dissolve β-cyclodextrin in water. A 1:2 molar ratio of andrographolide to β-CD has been shown to be effective.[4][23]

  • Mixing: Slowly add the andrographolide solution to the aqueous β-cyclodextrin solution with constant stirring.

  • Complexation: Continue stirring the mixture for a prolonged period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Solvent Removal: Remove the organic solvent and water by evaporation, for example, using a rotary evaporator or by freeze-drying.

  • Collection and Storage: Collect the resulting powder and store it in a desiccator.

Liposomes

Application Notes: Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs.[26] For andrographolide, liposomal formulations can improve solubility, enhance bioavailability, and enable targeted delivery.[26][27] The use of microfluidic technology offers precise control over the physicochemical properties of the liposomes, such as size and lamellarity.[26] Mucoadhesive liposomes can also be developed for specific routes of administration, like nasal delivery, to prolong residence time and improve drug absorption.[26]

Data Presentation: Physicochemical Properties of Andrographolide-Loaded Liposomes

Formulation ParameterPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Mucoadhesive LiposomesMicrofluidic139.7 ± 2.00.16 ± 0.02+34.5 ± 0.898.05 ± 0.10[26]

Experimental Protocol: Preparation of Andrographolide-Loaded Liposomes by Microfluidic Method [26]

  • Lipid Phase Preparation: Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent like ethanol. Dissolve andrographolide in this lipid solution.

  • Aqueous Phase Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) as the aqueous phase.

  • Microfluidic Mixing: Pump the lipid phase and the aqueous phase through a microfluidic device (e.g., a staggered herringbone micromixer) at controlled flow rates. The rapid mixing within the microchannels leads to the self-assembly of lipids into liposomes, encapsulating the andrographolide.

  • Purification: Remove the organic solvent and unencapsulated drug from the liposome (B1194612) suspension. This is typically achieved by dialysis against the aqueous buffer or by size exclusion chromatography.

  • Characterization and Storage: Characterize the liposomes for size, zeta potential, and encapsulation efficiency. Store the final formulation at 4°C.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The development and evaluation of an andrographolide formulation typically follow a logical progression from preparation to in vivo testing. This workflow ensures a systematic approach to creating an effective drug delivery system.

G cluster_0 Formulation & Optimization cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation A Select Drug Delivery System (e.g., Nanoparticles) B Choose Excipients (Polymer, Lipid, Carrier) A->B C Select Preparation Method (e.g., Emulsification) B->C D Optimize Formulation Parameters (Ratios, Conc.) C->D E Particle Size & PDI Analysis D->E F Zeta Potential Measurement D->F G Entrapment Efficiency & Drug Loading D->G H Morphological Analysis (SEM/TEM) D->H I Solid-State Characterization (XRD/DSC) D->I J Solubility & Dissolution Studies G->J K In Vitro Drug Release Profile J->K L Cellular Uptake & Cytotoxicity Assays K->L M Pharmacokinetic Studies (Bioavailability) L->M N Pharmacodynamic Studies (Efficacy) M->N O Toxicology & Safety Assessment N->O

General workflow for Andrographolide formulation development.
Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its anticancer and anti-inflammatory effects by modulating several key cellular signaling pathways.[1][28] Understanding these mechanisms is crucial for the rational design of targeted drug delivery systems.

1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[29] Andrographolide has been shown to inhibit this pathway, contributing to its anticancer effects.[29][30][31]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Andro Andrographolide Andro->PI3K inhibits Andro->mTOR inhibits

Inhibition of the PI3K/Akt/mTOR pathway by Andrographolide.

2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the inflammatory response and cell survival.[28] Andrographolide is a known inhibitor of NF-κB activation, which underlies many of its anti-inflammatory and anticancer properties.[28][30]

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB phosphorylates IκBα in complex Genes Pro-inflammatory Gene Transcription IkB->Genes ubiquitination & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Nucleus->Genes activates Andro Andrographolide Andro->IKK inhibits

Inhibition of the NF-κB signaling pathway by Andrographolide.

References

Spectroscopic Techniques for Andrographolide Characterization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of andrographolide (B1667393) using a suite of spectroscopic techniques. These methodologies are fundamental for the identification, quantification, and structural elucidation of this bioactive diterpenoid lactone, crucial for quality control, drug discovery, and development processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of andrographolide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Application Note:

¹H-NMR provides information on the chemical environment and connectivity of protons, revealing characteristic signals for the olefinic, methine, methylene (B1212753), and methyl groups in andrographolide. ¹³C-NMR, including DEPT experiments, distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the complete molecular structure by identifying proton-proton and proton-carbon correlations through chemical bonds. Quantitative NMR (qNMR) can be employed for the accurate determination of andrographolide content in extracts and formulations without the need for an identical standard for calibration.[1][2]

Quantitative Data Summary:

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Andrographolide

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
11.85 (m)37.9
21.95, 1.30 (m)28.8
33.25 (dd, J=11.2, 4.4 Hz)80.2
4-43.4
51.20 (m)55.6
62.40, 1.50 (m)24.5
72.00, 1.45 (m)38.2
8-148.5
92.20 (m)56.4
10-39.3
112.65, 2.45 (m)25.1
126.97 (td, J=6.0, 2.8 Hz)147.9
13-128.7
144.15 (s)64.3
154.50, 4.30 (m)66.5
16-170.8
174.90 (s), 4.58 (s)108.7
181.18 (s)23.0
194.20 (d, J=11.6 Hz), 3.50 (d, J=11.6 Hz)65.8
200.70 (s)15.3
Note: Chemical shifts are typically reported in CDCl₃ or DMSO-d₆ and can vary slightly depending on the solvent and instrument.
Experimental Protocol: NMR Analysis of Andrographolide

1. Sample Preparation: a. Accurately weigh 5-10 mg of purified andrographolide or a well-characterized extract. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean vial.[3][4][5] Andrographolide is soluble in these solvents. c. Ensure complete dissolution. If necessary, gently warm the sample or use sonication. d. Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][5] e. The final sample height in the NMR tube should be approximately 4-5 cm.[3]

2. Instrument Parameters (Example for a 500 MHz Spectrometer): a. ¹H NMR:

  • Pulse Program: zg30
  • Number of Scans (NS): 16-64
  • Relaxation Delay (D1): 1-5 s (a longer delay of 5xT1 is crucial for qNMR)[6]
  • Acquisition Time (AQ): ~3-4 s
  • Spectral Width (SW): 12-16 ppm b. ¹³C NMR:
  • Pulse Program: zgpg30
  • Number of Scans (NS): 1024 or more (as ¹³C is less sensitive)
  • Relaxation Delay (D1): 2 s
  • Acquisition Time (AQ): ~1 s
  • Spectral Width (SW): 200-240 ppm c. 2D NMR (COSY, HSQC, HMBC):
  • Utilize standard pulse programs available on the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).
  • Optimize the spectral width in both dimensions to cover all relevant signals.
  • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. A typical HSQC can be acquired in minutes for a concentrated sample, while an HMBC may require several hours.[7]

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter oneD 1D NMR (¹H, ¹³C, DEPT) filter->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD qnmr qNMR (if required) oneD->qnmr process Fourier Transform & Phasing twoD->process quantify Quantification qnmr->quantify assign Signal Assignment process->assign process->quantify structure Structure Elucidation assign->structure

Caption: Workflow for NMR-based characterization of andrographolide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of andrographolide, and its fragmentation pattern can aid in structural confirmation.

Application Note:

Electrospray ionization (ESI) is a soft ionization technique commonly used for andrographolide analysis, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in positive ion mode, or a deprotonated molecule [M-H]⁻ in negative ion mode.[8] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which is useful for structural confirmation and for quantification in complex matrices using techniques like Multiple Reaction Monitoring (MRM).[9][10]

Quantitative Data Summary:

Table 2: Mass Spectrometry Data for Andrographolide

ParameterValueTechnique
Molecular FormulaC₂₀H₃₀O₅-
Molecular Weight350.45 g/mol -
[M+H]⁺ (m/z)351.2166HR-ESI-MS
[M-H]⁻ (m/z)349.20ESI-MS[8]
Major MS/MS Fragments of [M-H]⁻ (m/z)287.10ESI-MS/MS[8]
Experimental Protocol: Direct Infusion ESI-MS of Andrographolide

1. Sample Preparation: a. Prepare a stock solution of andrographolide in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water (typically 50:50 v/v) containing a small amount of a modifier (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) to enhance ionization.

2. Instrument Parameters (Example for an ESI-QTOF MS): a. Ionization Mode: Electrospray Ionization (ESI), Positive or Negative. b. Infusion Rate: 5-10 µL/min using a syringe pump. c. Capillary Voltage: 3-4 kV. d. Drying Gas (N₂) Flow: 5-10 L/min. e. Drying Gas Temperature: 200-300 °C. f. Mass Range: m/z 100-1000 for a full scan. g. For MS/MS:

  • Select the precursor ion of interest (e.g., m/z 351.2 for [M+H]⁺ or 349.2 for [M-H]⁻).
  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in Infusion Solvent stock->dilute infuse Direct Infusion via Syringe Pump dilute->infuse fullscan Full Scan MS infuse->fullscan msms MS/MS Analysis fullscan->msms fragmentation Analyze Fragmentation Pattern (from MS/MS) msms->fragmentation mol_weight Determine Molecular Weight (from MS) mol_weight->fragmentation

Caption: Workflow for Mass Spectrometry analysis of andrographolide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the andrographolide molecule.

Application Note:

The FT-IR spectrum of andrographolide displays characteristic absorption bands corresponding to its functional groups, including hydroxyl (O-H), carbonyl (C=O) of the lactone ring, carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds. This technique is particularly useful for a quick identity check and for detecting impurities that may have different functional groups. Both KBr pellet and Attenuated Total Reflectance (ATR) methods can be used.[11][12]

Quantitative Data Summary:

Table 3: Characteristic FT-IR Absorption Bands for Andrographolide

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-HStretching
~2930C-H (sp³)Stretching
~1730C=O (γ-lactone)Stretching
~1675C=CStretching
~1200-1000C-OStretching
~905=C-H (exocyclic methylene)Bending (out-of-plane)
Experimental Protocol: FT-IR Analysis of Andrographolide (KBr Pellet Method)

1. Sample Preparation: a. Use spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to remove moisture.[13][14] b. In an agate mortar, grind 1-2 mg of pure andrographolide to a fine powder.[15] c. Add approximately 100-200 mg of the dried KBr to the mortar.[15] d. Gently but thoroughly mix the andrographolide and KBr by grinding for about a minute until a homogenous mixture is obtained.[15] e. Transfer a portion of the mixture to a pellet-forming die. f. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[13][15]

2. Instrument Parameters: a. Acquisition Mode: Transmittance. b. Spectral Range: 4000-400 cm⁻¹. c. Resolution: 4 cm⁻¹. d. Number of Scans: 16-32. e. Background: A spectrum of a pure KBr pellet should be collected as the background before scanning the sample pellet.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique used for the quantitative determination of andrographolide, particularly in quality control settings.

Application Note:

Andrographolide exhibits a characteristic UV absorption maximum (λmax) due to the α,β-unsaturated γ-lactone moiety in its structure. This property allows for its quantification using a calibration curve based on Beer-Lambert's law. The λmax is typically observed around 223-228 nm in solvents like ethanol (B145695) or methanol.[16] A colorimetric method using picric acid in an alkaline medium has also been developed, shifting the λmax to the visible region (~480 nm), which can be useful for samples with interfering UV-absorbing compounds.[17][18]

Quantitative Data Summary:

Table 4: UV-Vis Spectroscopic Data for Andrographolide

ParameterValueSolvent
λmax~227 nmEthanol[1]
Linearity Range4-20 ppmEthanol[1]
λmax (Colorimetric)~479-481 nmMethanol (with picric acid/NaOH)[17][19]
Linearity Range (Colorimetric)30-80 µg/mLMethanol (with picric acid/NaOH)[19][20]
Experimental Protocol: UV-Vis Quantification of Andrographolide

1. Sample and Standard Preparation: a. Stock Solution: Accurately weigh and dissolve 10 mg of andrographolide reference standard in 100 mL of spectroscopic grade methanol or ethanol to prepare a 100 µg/mL (100 ppm) stock solution. b. Calibration Standards: Prepare a series of standard solutions (e.g., 2, 4, 8, 12, 16, 20 µg/mL) by serial dilution of the stock solution with the same solvent.[1] c. Sample Solution: Prepare a solution of the sample containing andrographolide in the same solvent, ensuring the final concentration falls within the range of the calibration curve. This may require an initial extraction followed by appropriate dilutions.

2. Instrument Parameters: a. Spectrophotometer: A double-beam UV-Vis spectrophotometer. b. Wavelength Scan: Scan the highest concentration standard from 400 nm to 200 nm to determine the λmax. c. Measurement Wavelength: Set the instrument to the determined λmax (e.g., ~227 nm). d. Blank: Use the solvent (methanol or ethanol) as the blank. e. Measurement: Record the absorbance of each standard solution and the sample solution.

3. Data Analysis: a. Plot a calibration curve of absorbance versus concentration for the standard solutions. b. Determine the concentration of andrographolide in the sample solution from its absorbance using the linear regression equation of the calibration curve.

Andrographolide Signaling Pathways

Andrographolide exerts its diverse pharmacological effects, including anti-inflammatory and anticancer activities, by modulating multiple signaling pathways.[1][21] Understanding these pathways is crucial for drug development.

Diagram of Key Signaling Pathways Modulated by Andrographolide:

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway cluster_pi3k PI3K/Akt Pathway TNFa TNF-α IKK IKK TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocates Gene_NFkB Inflammatory Gene Transcription Andro_NFkB Andrographolide Andro_NFkB->IKK Inhibits Cytokine Cytokines (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus_STAT Nucleus STAT_dimer->Nucleus_STAT Translocates Gene_STAT Gene Transcription Andro_JAKSTAT Andrographolide Andro_JAKSTAT->JAK Inhibits GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Targets (e.g., mTOR) Akt->Downstream Andro_PI3K Andrographolide Andro_PI3K->Akt Inhibits

Caption: Simplified overview of key signaling pathways inhibited by andrographolide.

References

Application of Andrographolide in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the primary bioactive component isolated from the medicinal plant Andrographis paniculata.[1] Traditionally used in Asian medicine for centuries to treat inflammatory diseases, andrographolide has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of andrographolide as a potential therapeutic agent for a wide range of inflammatory conditions, including respiratory, digestive, and autoimmune diseases.[1][3]

Andrographolide exerts its anti-inflammatory effects through a multi-targeted approach, modulating several key signaling pathways involved in the inflammatory response.[4] These include the inhibition of the NF-κB and JAK-STAT pathways, activation of the Nrf2 antioxidant response, and suppression of the NLRP3 inflammasome.[4][5][6] This multifaceted mechanism of action makes andrographolide a promising candidate for the development of novel anti-inflammatory drugs.

Mechanism of Action

Andrographolide's anti-inflammatory efficacy stems from its ability to interfere with critical signaling cascades that regulate the expression of pro-inflammatory mediators.

  • Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] Andrographolide has been shown to inhibit NF-κB activation through multiple mechanisms. One key mechanism involves the covalent modification of the p50 subunit of NF-κB at cysteine 62, which blocks its DNA binding capacity.[8][9] This action prevents the transcription of downstream inflammatory targets. Andrographolide also suppresses the phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB, further impeding its activation and nuclear translocation.[2][10]

  • Modulation of the JAK-STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling.[11] Andrographolide has been demonstrated to inhibit the JAK-STAT pathway by suppressing the phosphorylation of STAT1/2/3.[6][12] This inhibition reduces the expression of STAT-dependent inflammatory genes. In cancer cells, andrographolide has been shown to suppress both constitutive and IL-6-induced STAT3 phosphorylation.[12]

  • Activation of the Nrf2 Antioxidant Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[13] Andrographolide activates the Nrf2 pathway by inducing its translocation to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of genes like heme oxygenase-1 (HO-1).[14][15] This antioxidant effect contributes to its anti-inflammatory properties by mitigating oxidative stress, a key component of inflammation.

  • Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[16] Andrographolide has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of these potent inflammatory mediators.[17][18] This inhibition is, in part, mediated by the promotion of parkin-dependent mitophagy, which removes damaged mitochondria that can trigger NLRP3 activation.[16]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of andrographolide from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Activity of Andrographolide

Cell LineInflammatory StimulusMeasured ParameterAndrographolide Concentration% Inhibition / EffectReference
RAW264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionNot SpecifiedDose-dependent inhibition[19]
RAW264.7 MacrophagesLPSTNF-α, IL-6, IL-1β releaseNot SpecifiedDose-dependent inhibition[19]
HL-60/neutrophilsPlatelet-activating factor (PAF)NF-κB-luciferase activity5 and 50 μMSignificant inhibition[20]
293 cellsTNF-αNF-κB oligonucleotide bindingIC50 = ~15 μMDose-dependent attenuation[8]
THP-1 monocytesNot SpecifiedTNF-α releaseNot SpecifiedSignificant inhibition[21]
Bovine Serum AlbuminHeat-induced denaturationProtein Denaturation100-500 µg/ml10-63%[22]

Table 2: In Vivo Anti-Inflammatory Activity of Andrographolide

Animal ModelInflammatory ConditionAndrographolide DosageOutcomeReference
RodentsCarrageenan-induced paw edemaNot SpecifiedReduction in edema[5]
RodentsFreund's adjuvant-induced arthritis3-6 mg/kg i.p.Diminished arthritis score, reduced NO and TNF-α[5]
RodentsLPS-induced acute lung injury1 mg/kg i.p.Reduced MPO activity, neutrophils, macrophages, TNF-α, IL-6, and IL-1β[5]
MiceLPS-induced acute lung injuryNot SpecifiedDose-dependent reduction in total cells, neutrophils, and macrophages in BALF[10]
MiceInfluenza A virus-induced inflammationNot SpecifiedIncreased survival rate, diminished lung pathology[23]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of andrographolide.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the induction of an inflammatory response in RAW264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent assessment of the anti-inflammatory effects of andrographolide.[19][24]

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Andrographolide

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of andrographolide (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no andrographolide) and a negative control group (no LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine and NO analysis.

  • Nitric Oxide (NO) Assay: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production by andrographolide compared to the LPS-stimulated vehicle control.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol details the procedure for assessing the effect of andrographolide on the phosphorylation and expression of key proteins in the NF-κB signaling pathway.[10]

Materials:

  • RAW264.7 cells

  • LPS

  • Andrographolide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (phospho-IKKβ, IKKβ, phospho-IκBα, IκBα, phospho-p65, p65, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Western blot imaging system

Procedure:

  • Cell Treatment: Treat RAW264.7 cells with andrographolide and/or LPS as described in the in vitro anti-inflammatory assay protocol.

  • Cell Lysis: Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all protein levels to the loading control (β-actin).

In Vivo Model of LPS-Induced Acute Lung Injury

This protocol describes an in vivo model to evaluate the protective effects of andrographolide against LPS-induced acute lung injury in mice.[10]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Lipopolysaccharide (LPS)

  • Andrographolide

  • Saline

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Myeloperoxidase (MPO) activity assay kit

  • ELISA kits for murine TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping and Treatment: Divide the mice into groups: Control, LPS, and LPS + Andrographolide (different doses). Administer andrographolide (e.g., intraperitoneally) 1 hour before LPS challenge.

  • Induction of Lung Injury: Induce acute lung injury by intratracheal instillation of LPS. The control group receives saline.

  • Sample Collection: At a predetermined time point (e.g., 24 or 72 hours) after LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.

  • Lung Tissue Collection: Harvest the lung tissue for histological analysis and MPO activity measurement.

  • BAL Fluid Analysis:

    • Count the total and differential inflammatory cells (neutrophils, macrophages) in the BAL fluid.

    • Measure the levels of TNF-α, IL-6, and IL-1β in the BAL fluid using ELISA.

  • Lung Tissue Analysis:

    • Measure MPO activity in the lung homogenates as an indicator of neutrophil infiltration.

    • Perform histological examination (H&E staining) to assess lung inflammation and injury.

  • Data Analysis: Compare the inflammatory parameters between the different treatment groups.

Visualizations

Signaling Pathways

Andrographolide_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway cluster_nrf2 Nrf2 Pathway cluster_nlrp3 NLRP3 Inflammasome LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces Andro_NFkB Andrographolide Andro_NFkB->IKK Inhibits Andro_NFkB->NFkB Inhibits DNA binding (p50) Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_nucleus STAT (nucleus) STAT_dimer->STAT_nucleus Translocates Inflammatory_Genes_STAT Inflammatory Gene Expression STAT_nucleus->Inflammatory_Genes_STAT Induces Andro_JAK_STAT Andrographolide Andro_JAK_STAT->JAK Inhibits Andro_JAK_STAT->STAT Inhibits Phosphorylation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Nrf2->Keap1 Bound Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces Andro_Nrf2 Andrographolide Andro_Nrf2->Keap1 Inhibits PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Recruits Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Cleaves IL1b_pro Pro-IL-1β Caspase1_active->IL1b_pro Cleaves IL1b_active IL-1β (secreted) IL1b_pro->IL1b_active Andro_NLRP3 Andrographolide Andro_NLRP3->NLRP3 Inhibits Activation

Caption: Andrographolide's multi-target anti-inflammatory mechanisms.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Macrophage Cell Culture (e.g., RAW264.7) Treatment Pre-treatment with Andrographolide Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Measurement Supernatant_Collection->NO_Assay ELISA Cytokine Measurement (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot Analysis (NF-κB, MAPK proteins) Cell_Lysis->Western_Blot Animal_Model Animal Model (e.g., LPS-induced lung injury) Drug_Administration Andrographolide Administration Animal_Model->Drug_Administration LPS_Challenge LPS Challenge Drug_Administration->LPS_Challenge Sample_Collection Sample Collection (BAL fluid, Lung Tissue) LPS_Challenge->Sample_Collection BAL_Analysis BAL Fluid Analysis (Cell count, Cytokines) Sample_Collection->BAL_Analysis Tissue_Analysis Lung Tissue Analysis (Histology, MPO assay) Sample_Collection->Tissue_Analysis

Caption: Workflow for evaluating andrographolide's anti-inflammatory effects.

Conclusion

Andrographolide presents a compelling case as a lead compound for the development of novel anti-inflammatory therapeutics. Its ability to modulate multiple key inflammatory pathways provides a robust mechanism for its observed efficacy. The protocols and data presented in this document offer a comprehensive resource for researchers to further investigate and harness the therapeutic potential of andrographolide in a variety of inflammatory disease models. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile in human diseases.

References

Andrographolide: Application Notes and Protocols for Autoimmune Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. These characteristics position it as a promising therapeutic candidate for a range of autoimmune disorders. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of andrographolide in the context of autoimmune diseases. The information is intended to guide in vitro and in vivo studies to elucidate its mechanisms of action and evaluate its efficacy.

Mechanism of Action

Andrographolide exerts its effects on the immune system through multiple signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][2] By preventing the translocation of NF-κB to the nucleus, andrographolide downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

Furthermore, andrographolide has been shown to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is also crucial in immune cell activation and cytokine signaling.[3] It can also interfere with T-cell activation and proliferation, a key driver of autoimmune pathology.[4][5] Evidence suggests that andrographolide can suppress T-cell proliferation and the release of cytokines like Interferon-gamma (IFN-γ) and IL-2.[5]

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on andrographolide, offering a comparative overview of its efficacy in various models of autoimmune disorders.

Table 1: In Vitro Efficacy of Andrographolide

Cell Line/TypeTargetStimulantAndrographolide Concentration/IC50Observed EffectReference
Murine T-cellsIFN-γ ProductionConcanavalin AIC50: 1.7 ± 0.07 µMSignificant dose-dependent reduction[1]
RAW264.7 macrophagesTNF-α, IL-6, IL-1β releaseLipopolysaccharide (LPS)6.25, 12.5, 25 µg/mlDose-dependent inhibition of cytokine release[6]
THP-1 cellsTNF-α releaseLPS and IFN-γIC50: 21.9 µMInhibition of TNF-α release[4]
HL-60 derived neutrophilsNF-κB DNA bindingPlatelet-activating factor (PAF) and fMLP5 and 50 µMReduced NF-κB binding to DNA[2]
Jurkat T-ALL cellsCell Viability-IC50: 18.5 µg/mL (24h), 9.3 µg/mL (48h), 6.5 µg/mL (72h)Dose- and time-dependent inhibition of cell growth[3]

Table 2: In Vivo Efficacy of Andrographolide in Animal Models of Autoimmune Disease

Animal ModelDiseaseAndrographolide DosageAdministration RouteKey FindingsReference
Adjuvant-Induced Arthritis (Mouse)Rheumatoid Arthritis50 mg/kgIntraperitonealSignificantly reduced ankle joint diameter and arthritis scores[7]
Experimental Autoimmune Encephalomyelitis (EAE; Mouse)Multiple Sclerosis1 to 4 mg/kg (daily or every other day)IntraperitonealSignificantly improved symptoms, reduced cell infiltration and demyelination[8]

Table 3: Human Clinical Trial Data for Andrographolide

DiseaseAndrographolide DosageDurationKey OutcomesReference
Progressive Multiple Sclerosis140 mg twice daily24 monthsReduced rate of brain atrophy; slowed disability progression (mean EDSS change of -0.025 vs. +0.352 in placebo)[9]
Rheumatoid Arthritis100 mg per day14 weeksSignificant improvements in the number and severity of swollen joints compared to placebo[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Andrographolide inhibits the NF-κB signaling pathway.

andrographolide_jak_stat_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) pSTAT_n p-STAT pSTAT->pSTAT_n Translocation Andrographolide Andrographolide Andrographolide->JAK Inhibits DNA DNA pSTAT_n->DNA Binds Genes Gene Expression DNA->Genes Induces

Caption: Andrographolide inhibits the JAK-STAT signaling pathway.

experimental_workflow_in_vitro cluster_assays Assays Cell_Culture 1. Cell Culture (e.g., RAW264.7 Macrophages) Pre-treatment 2. Pre-treatment with Andrographolide (Various Concentrations) Cell_Culture->Pre-treatment Stimulation 3. Stimulation (e.g., LPS) Pre-treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Data_Collection 5. Data Collection Incubation->Data_Collection Analysis 6. Analysis Data_Collection->Analysis ELISA ELISA (Cytokine Levels) Data_Collection->ELISA Western_Blot Western Blot (NF-κB, p-STAT) Data_Collection->Western_Blot MTT MTT Assay (Cell Viability) Data_Collection->MTT

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the steps to assess the anti-inflammatory effects of andrographolide on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Materials:

  • RAW264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • Andrographolide (stock solution in DMSO)

  • LPS from E. coli

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p65 NF-κB, phospho-IκBα, IκBα, and β-actin)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in appropriate plates.

    • For ELISA: Seed 2 x 10⁶ cells/ml in 6-well plates.[1]

    • For Western Blot: Seed 4 x 10⁵ cells/ml in 6-well plates.[1]

    • For cell viability (MTT assay): Seed 1 x 10⁵ cells/ml in 96-well plates.

  • Andrographolide Pre-treatment: After 24 hours of incubation, pre-treat the cells with varying concentrations of andrographolide (e.g., 6.25, 12.5, 25 µg/ml) or vehicle (DMSO) for 1 hour.[1]

  • LPS Stimulation: Stimulate the cells with 1 µg/ml of LPS for 18 hours.[1] A non-stimulated control group should be included.

  • Sample Collection:

    • ELISA: Collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until analysis.[1]

    • Western Blot: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine protein concentration using a BCA assay.

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[1]

  • Western Blot Analysis:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p65 NF-κB, phospho-IκBα, IκBα, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of CIA in DBA/1 mice and the subsequent treatment with andrographolide to assess its anti-arthritic effects.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Andrographolide

  • Vehicle for administration (e.g., 0.5% CMC-Na)

  • Calipers for paw thickness measurement

Procedure:

  • CIA Induction (Day 0):

    • Emulsify bovine type II collagen with CFA (1:1 ratio).

    • Administer a 100 µl intradermal injection of the emulsion at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen with IFA (1:1 ratio).

    • Administer a 100 µl intradermal booster injection at a different site near the base of the tail.

  • Andrographolide Treatment:

    • Upon the first signs of arthritis (typically around day 24-28), randomize the mice into treatment and control groups.

    • Administer andrographolide (e.g., 30 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 2 weeks).[4]

  • Clinical Assessment:

    • Monitor the mice daily for signs of arthritis.

    • Measure paw thickness using calipers every other day.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Histological Analysis (at study termination):

    • Euthanize the mice and collect the hind paws.

    • Fix, decalcify, and embed the paws in paraffin (B1166041).

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Cytokine and Antibody Analysis (at study termination):

    • Collect blood via cardiac puncture to obtain serum.

    • Measure serum levels of anti-collagen type II antibodies and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

In Vivo Evaluation in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction of EAE in C57BL/6 mice, a model for multiple sclerosis, and treatment with andrographolide.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Andrographolide

  • Vehicle for administration

  • Clinical scoring scale for EAE

Procedure:

  • EAE Induction (Day 0):

    • Emulsify MOG 35-55 peptide in CFA.

    • Inject 100 µl of the emulsion subcutaneously at two sites on the flank of each mouse.

    • Administer 200 ng of PTX intraperitoneally on day 0 and day 2 post-immunization.

  • Andrographolide Treatment:

    • Begin treatment with andrographolide (e.g., 1-4 mg/kg, intraperitoneally) or vehicle either prophylactically (from day 0) or therapeutically (at the onset of clinical signs, typically around day 9-12).[8]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and record their weight.

    • Score the disease severity using a standard scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Histopathological Analysis (at study termination):

    • Perfuse the mice with PBS followed by 4% paraformaldehyde.

    • Collect the spinal cord and brain.

    • Process the tissues for paraffin embedding and sectioning.

    • Perform H&E staining to assess inflammatory cell infiltration and Luxol Fast Blue staining to evaluate demyelination.

  • Immunological Analysis (optional):

    • Isolate mononuclear cells from the central nervous system (CNS) and spleen.

    • Analyze immune cell populations (e.g., Th1, Th17 cells) by flow cytometry.

    • Restimulate splenocytes with MOG 35-55 peptide in vitro and measure cytokine production (e.g., IFN-γ, IL-17) by ELISA.

Conclusion

Andrographolide presents a compelling profile as a multi-target therapeutic agent for autoimmune disorders. Its ability to modulate key inflammatory pathways like NF-κB and JAK-STAT, coupled with its demonstrated efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis, underscores its potential. The protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic utility of andrographolide, paving the way for potential clinical applications in the management of autoimmune diseases.

References

Application Notes and Protocols: Synthesis and Enhanced Activity of Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of andrographolide (B1667393) derivatives with enhanced biological activity. The protocols are based on established literature and are intended to guide researchers in the development of novel therapeutic agents derived from andrographolide.

Introduction

Andrographolide, a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, is a well-documented bioactive compound with a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] However, its clinical application can be limited by factors such as poor solubility and bioavailability.[4][5] To overcome these limitations and enhance its therapeutic potential, researchers have focused on the synthesis of andrographolide derivatives through chemical modifications at various positions of its core structure. These modifications aim to improve potency, selectivity, and pharmacokinetic profiles.[6]

This document outlines protocols for the synthesis of several classes of andrographolide derivatives that have demonstrated enhanced activity, along with their impact on key cellular signaling pathways.

Data Presentation: Enhanced Biological Activity of Andrographolide Derivatives

The following table summarizes the cytotoxic activity of selected andrographolide derivatives against various cancer cell lines, showcasing their enhanced potency compared to the parent compound.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Fold Improvement vs. AndrographolideReference
3,19-O-Acetal Compound 1gHCT-116 (Colon)3.08>10[3]
C-12 Dithiocarbamate (B8719985) Compound 3fMCF-7 (Breast)Significantly greater than andrographolideNot specified[2][4]
14α-O-(1,2,3-Triazolyl) Compound 5cHCT-15 (Colon)Potent activityNot specified[7]
14α-O-(1,2,3-Triazolyl) Compound 5jK562 (Leukemia)Potent activityNot specified[7]
Indolo[3,2-b]andrographolide Not specifiedHCT-116 (Colon)1-3>10[8]

Experimental Protocols

Protocol 1: Synthesis of 3,19-(NH-3-aryl-pyrazole) Acetals of Andrographolide

This protocol describes the synthesis of pyrazole (B372694) acetal (B89532) derivatives of andrographolide at the C-3 and C-19 positions, which have shown significant anticancer activity.[3]

Materials:

  • Andrographolide

  • 3-aryl-1H-pyrazole-4-carbaldehydes

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pyridinium para-toluene sulfonate (PPTS)

  • Saturated sodium bicarbonate solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve andrographolide (1 mmol) and 3-aryl-1H-pyrazole-4-carbaldehyde (4 mmol) in DMSO (3 mL) at room temperature.

  • Add a catalytic amount of PPTS (0.08 mmol) to the mixture.

  • Heat the reaction mixture at 70°C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction by adding freshly prepared cold saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,19-(NH-3-aryl-pyrazole) acetal of andrographolide.[3]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, FT-IR).

Protocol 2: Synthesis of C-12 Dithiocarbamate Andrographolide Analogues

This one-pot synthesis method provides an efficient route to C-12 dithiocarbamate derivatives of andrographolide, which exhibit potent anticancer and antioxidant activities.[2][4]

Materials:

  • Andrographolide

  • Appropriate secondary amine

  • Carbon disulfide (CS₂)

  • A suitable base (e.g., triethylamine)

  • A suitable solvent (e.g., dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the secondary amine in the chosen solvent.

  • Cool the solution in an ice bath and slowly add carbon disulfide to generate the dithiocarbamate in situ.

  • To this mixture, add a solution of andrographolide in the same solvent.

  • Allow the reaction to proceed at room temperature, monitoring by TLC. This process involves the in-situ generation of dithiocarbamate, its addition at the C-12 position of andrographolide, followed by an elimination reaction.[9]

  • Upon completion, quench the reaction and perform a work-up by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting 12-dithiocarbamate-14-deoxyandrographolide derivative by column chromatography.[10]

Protocol 3: Synthesis of 14α-O-(1,4-disubstituted-1,2,3-triazolyl) Andrographolide Derivatives

This protocol utilizes a "click chemistry" approach to synthesize triazole derivatives at the C-14 position of andrographolide, which have shown promising cytotoxic activities.[6][7]

Materials:

  • Andrographolide

  • Benzaldehyde (B42025) dimethyl acetal

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Propiolic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetic acid

  • Various organic azides

  • Copper(I) catalyst (e.g., CuI)

  • A suitable solvent system for click reaction (e.g., t-BuOH/H₂O)

Procedure:

  • Protection of C-3 and C-19 hydroxyl groups: Protect the C-3 and C-19 hydroxyl groups of andrographolide with benzaldehyde dimethyl acetal using a catalytic amount of p-TsOH in DCM.[6]

  • Esterification at C-14: Esterify the C-14 hydroxyl group of the protected andrographolide with propiolic acid using DCC and DMAP in DCM to yield the propargyl ester.[6]

  • Deprotection: Remove the benzylidene protecting group using an acetic acid/water system under reflux to yield the key intermediate, 14α-O-propargyl ester of andrographolide.[6]

  • Click Reaction: Perform a 1,4-regioselective[1][4]dipolar cycloaddition of the alkyne intermediate with a desired organic azide (B81097) using a Cu(I) catalyst in a suitable solvent system (e.g., t-BuOH/H₂O) to obtain the final 14α-O-(1,4-disubstituted-1,2,3-triazolyl) ester derivative.[6][7]

  • Purify the final product by column chromatography.

Signaling Pathways and Mechanisms of Action

Andrographolide and its derivatives exert their biological effects by modulating various cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa B) pathway is a crucial regulator of inflammatory responses and cell survival. Andrographolide and its derivatives have been shown to inhibit this pathway, leading to their anti-inflammatory and pro-apoptotic effects.[11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus DNA DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Andro_Deriv Andrographolide Derivatives Andro_Deriv->IKK Inhibits Andro_Deriv->NFkB_active Inhibits DNA binding PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Andro_Deriv Andrographolide Derivatives Andro_Deriv->PI3K Inhibits Andro_Deriv->Akt Inhibits Andro_Deriv->mTOR Inhibits JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Andro_Deriv Andrographolide Derivatives Andro_Deriv->JAK Inhibits Andro_Deriv->STAT3 Inhibits Phosphorylation Experimental_Workflow Start Start: Andrographolide Isolation Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (TLC, Column, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) Purification->In_Vitro Mechanism Mechanism of Action Studies (Signaling Pathways) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Candidates Lead_Opt Lead Optimization Mechanism->Lead_Opt SAR Insights In_Vivo->Lead_Opt End Preclinical Development In_Vivo->End Lead_Opt->Synthesis Iterative Design

References

Application Notes and Protocols for Studying Andrographolide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro and in vivo models for the evaluation of andrographolide's therapeutic efficacy. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanisms of action across various disease models, including cancer, neurodegenerative disorders, and inflammatory conditions.

Introduction to Andrographolide (B1667393)

Andrographolide is a labdane (B1241275) diterpenoid that is the main bioactive component of the medicinal plant Andrographis paniculata. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3][4] These properties are attributed to its ability to modulate key signaling pathways involved in pathogenesis, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, Janus kinase (JAK)/signal transducer and activator of transcription (STAT), and Hypoxia-inducible factor-1 (HIF-1).[5][6][7][8]

Data Presentation: Quantitative Efficacy of Andrographolide

In Vitro Efficacy: IC50 Values in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of andrographolide in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference(s)
MCF-7Breast Cancer63.19 ± 0.0324[1][9]
32.90 ± 0.0248[1][9]
31.93 ± 0.0472[1][9]
MDA-MB-231Breast Cancer65.00 ± 0.0224[1][9]
37.56 ± 0.0348[1][9]
30.56 ± 0.0372[1][9]
A549Lung Adenocarcinoma8.7248[10]
H1299Lung Adenocarcinoma3.6948[10]
SK-MES-1Lung Squamous Carcinoma10.9948[10]
LLCMurine Lewis Lung Cancer5.2048[10]
A2780Ovarian Cancer--
A2780cisROvarian Cancer (Cisplatin-resistant)--
KBOral Cancer106.2 µg/ml24[5]
In Vivo Efficacy: Summary of Preclinical Models

This table highlights the therapeutic effects of andrographolide in various animal models.

Disease ModelAnimal ModelAndrographolide DosageKey FindingsReference(s)
Cancer
Breast Cancer (4T1)BALB/c MiceOral2.0-4.3% decrease in tumor weight; 56.4% decrease in lung metastasis.[11]
Prostate Cancer (22RV1)SCID Mice10 mg/kg (i.p.), 3x/weekDecreased tumor volume, MMP11 expression, and angiogenesis.[12]
T-cell Acute Lymphoblastic Leukemia (Jurkat)Nude Mice50, 100, 200 mg/kgNotable inhibition of tumor growth.[6][8]
Melanoma (B16)C57BL/6J Mice-Significantly inhibited tumor growth and metastasis.[13]
Neurodegenerative Disease
Alzheimer's Disease (AβPPswe/PS-1)Mice-Reduced Aβ levels and tau phosphorylation; recovered spatial memory.[1]
Alzheimer's Disease (J20 Tg)MicePresymptomatic administrationPrevented reduction in cellular energy metabolism markers; improved cognitive performance.[9]
Alzheimer's Disease (STZ-induced)Wistar Rats2 mg/kg (i.p.), 3x/week for 4 weeksAttenuated spatial and recognition memory impairment; decreased neuroinflammation.[2][6]
Inflammatory Disease
Rheumatoid Arthritis (Adjuvant-induced)Mice-Alleviated arthritis by reducing neutrophil infiltration and NETosis.
Rheumatoid Arthritis (Collagen-induced)Mice100 mg/kg/day (oral) for 2 weeksAttenuated arthritis severity and joint damage; reduced pro-inflammatory cytokines.[14]
Inflammation (LPS-induced)Mice30 mg/kg (i.p.)Inhibited TNF-α and GM-CSF elevation in bronchoalveolar lavage fluid.[15]
Pharmacokinetic Parameters of Andrographolide in Rodents

Understanding the pharmacokinetic profile of andrographolide is crucial for designing effective in vivo studies.

Animal ModelRouteDoseCmaxTmax (h)AUC (ng·h/mL)T1/2 (h)Reference(s)
RatOral100 mg/kg115.81 ng/mL0.75278.442.45[15][16]
RatOral20 mg/kg1.27 ± 0.2 µg/mL2.41 ± 0.158.34 µg·h/mL-[17]
RatOral200 mg/kg3.0 ± 0.6 µg/mL1.67--[18]
RatIntramuscular50 mg/kg3.17 ± 0.06 µg/mL4.013.7 ± 0.47 µg·h/mL1.3 ± 0.10[18]

Experimental Protocols

In Vitro Assays

This protocol is for determining the cytotoxic effects of andrographolide on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Andrographolide (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight.[19]

  • Treat cells with various concentrations of andrographolide (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the effect of andrographolide on NF-κB transcriptional activity.

Materials:

  • Cells transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid

  • Andrographolide

  • Stimulating agent (e.g., TNF-α or LPS)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed transfected cells in a 96-well plate.

  • Pre-treat cells with andrographolide for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided in the kit.

  • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[20]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt and MAPK pathways.

Materials:

  • Cells treated with andrographolide and/or a stimulant

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with andrographolide for the desired time, with or without stimulation (e.g., growth factors).

  • Lyse cells in RIPA buffer on ice.[21]

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[21]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.[21]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.[21]

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

This assay assesses the anti-angiogenic potential of andrographolide.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (growth factor reduced)

  • 96-well plate

  • Andrographolide

  • VEGF (Vascular Endothelial Growth Factor)

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate (50 µL/well).[22]

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Seed HUVECs (1 x 10⁴ cells/well) onto the Matrigel-coated wells.[22]

  • Treat the cells with different concentrations of andrographolide in the presence of an angiogenic stimulus like VEGF (e.g., 50 ng/mL).

  • Incubate for 4-12 hours at 37°C.

  • Observe and photograph the formation of tube-like structures under a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points.

In Vivo Models

This protocol describes the evaluation of andrographolide's anti-tumor activity in a subcutaneous xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells per mouse)

  • Matrigel (optional, can improve tumor take rate)

  • Andrographolide formulation for injection (e.g., dissolved in DMSO and diluted in saline)

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, optionally mixed 1:1 with Matrigel.

  • Subcutaneously inject the cell suspension (100-200 µL) into the flank of each mouse.[23]

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (width² x length)/2.[24]

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Administer andrographolide (e.g., 10-100 mg/kg) via the desired route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or 3 times a week).[12] The control group receives the vehicle.

  • Continue treatment and tumor monitoring for a specified period (e.g., 2-4 weeks).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

This model is used to assess the anti-inflammatory and anti-arthritic effects of andrographolide.

Materials:

  • Lewis or Wistar rats

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Andrographolide

  • Calipers

Procedure:

  • Prepare an emulsion of bovine type II collagen with CFA (for primary immunization) or IFA (for booster).

  • On day 0, inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.[25]

  • On day 7, administer a booster injection of collagen emulsified in IFA.[25]

  • Monitor the rats for the onset and severity of arthritis, typically starting around day 10-14. Score the arthritis severity based on paw swelling and erythema (e.g., on a scale of 0-4 per paw).

  • Once arthritis is established, begin treatment with andrographolide (e.g., 100 mg/kg, oral gavage, daily) or vehicle.

  • Measure paw volume or thickness with calipers regularly to assess the effect of the treatment on inflammation.

  • At the end of the study, collect blood for cytokine analysis and paws for histological examination of joint destruction.

This model is used to evaluate the neuroprotective effects of andrographolide.

Materials:

  • Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Stereotaxic apparatus

  • Andrographolide

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • Anesthetize the rats and place them in a stereotaxic frame.

  • Administer a single intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg) into each lateral ventricle.[2][6] The control group receives a vehicle injection.

  • Allow the rats to recover for 2-3 weeks for the AD-like pathology to develop.

  • Begin treatment with andrographolide (e.g., 2 mg/kg, i.p., three times per week) or vehicle.[2][6]

  • After a treatment period of several weeks, assess cognitive function using behavioral tests like the Morris water maze (spatial learning and memory) or Y-maze (short-term memory).

  • At the end of the study, euthanize the rats and collect brain tissue for biochemical and histological analysis (e.g., measurement of Aβ plaques, tau phosphorylation, and neuroinflammatory markers).

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Andrographolide

Andrographolide_Signaling Andrographolide Andrographolide NFkB_pathway NF-κB Pathway Andrographolide->NFkB_pathway MAPK_pathway MAPK Pathway (ERK, p38, JNK) Andrographolide->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway Andrographolide->PI3K_Akt_pathway JAK_STAT_pathway JAK/STAT Pathway Andrographolide->JAK_STAT_pathway HIF1_pathway HIF-1 Pathway Andrographolide->HIF1_pathway Inflammation Inflammation NFkB_pathway->Inflammation Proliferation Cell Proliferation NFkB_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis MAPK_pathway->Proliferation PI3K_Akt_pathway->Apoptosis PI3K_Akt_pathway->Proliferation JAK_STAT_pathway->Inflammation Angiogenesis Angiogenesis HIF1_pathway->Angiogenesis

Caption: Andrographolide inhibits multiple signaling pathways.

Experimental Workflow for In Vitro Efficacy Testing

In_Vitro_Workflow start Select Cell Line culture Cell Culture start->culture treat Andrographolide Treatment culture->treat viability Viability Assay (e.g., MTT) treat->viability mechanistic Mechanistic Assays treat->mechanistic end Data Analysis & Conclusion viability->end western Western Blot (Signaling Pathways) mechanistic->western reporter Reporter Assay (e.g., NF-κB) mechanistic->reporter angiogenesis Angiogenesis Assay (Tube Formation) mechanistic->angiogenesis western->end reporter->end angiogenesis->end

Caption: A typical workflow for in vitro andrographolide studies.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow start Select Animal Model induction Disease Induction (e.g., Tumor Implantation, CIA, STZ) start->induction randomization Randomization into Control & Treatment Groups induction->randomization treatment Andrographolide Administration randomization->treatment monitoring Monitoring (e.g., Tumor Size, Clinical Score, Behavior) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histology endpoint->histology biochemistry Biochemical Analysis (e.g., Cytokines, Western Blot) endpoint->biochemistry end Data Analysis & Conclusion histology->end biochemistry->end

Caption: A generalized workflow for in vivo andrographolide efficacy studies.

References

Andrographolide Nanoparticles for Targeted Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the plant Andrographis paniculata, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and potent anticancer properties.[1][2] Its therapeutic potential, however, is often hindered by its poor aqueous solubility, low bioavailability, and rapid metabolism.[1][3] Encapsulation of andrographolide into nanoparticles presents a promising strategy to overcome these limitations. Nanoformulations can enhance solubility, improve stability, prolong circulation time, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.[2][4][5]

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of andrographolide-loaded nanoparticles for targeted therapy. Detailed protocols for the preparation of polymeric and lipid-based nanoparticles, along with methods for their in vitro assessment, are presented. Furthermore, key signaling pathways modulated by andrographolide are illustrated to provide a mechanistic context for its therapeutic effects in targeted cancer therapy.

Data Presentation: Physicochemical Properties of Andrographolide Nanoparticles

The following tables summarize the key quantitative data from various studies on andrographolide-loaded nanoparticles, offering a comparative view of different formulation strategies.

Table 1: Andrographolide-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

FormulationPolymer Composition (LA:GA)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Andro-PLGA NP 185:15135 ± 4---2.6 ± 0.6[6]
Andro-PLGA NP 250:50107 - 1430.10 - 0.20-8.1 to -11.48.4 - 18.21.1 - 2.3[1]
Andro-PLGA NP 350:50173--34.8--[3]
Andro-PLGA NP 4-1630.26-57.8580.0-[7]

Table 2: Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationLipid MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Andro-SLN 1Compritol 888 ATO---92-[8]
Andro-SLN 2Glycerol (B35011) monostearate193.840.211-22.883.70-[9]
Andro-SLN 3-286.1--20.891.003.49[10]

Table 3: Other Andrographolide Nanoformulations

Formulation TypeKey ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
LiposomesPhosphatidylethanolamine, cholesterol, diacetyl phosphate~78-56.1394.776.70[2]
NiosomesSpan 60, cholesterol125 - 226---[2]
Silver NanoparticlesSilver, Andrographis paniculata extract17.98-4.68--[11]

Experimental Protocols

Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating hydrophobic drugs like andrographolide within a biodegradable polymer matrix.[1][3]

Materials:

  • Andrographolide

  • Poly(lactic-co-glycolide) (PLGA)

  • Organic solvent (e.g., ethyl acetate (B1210297), chloroform)

  • Methanol

  • Polyvinyl alcohol (PVA)

  • Deionized (DI) water

  • Probe sonicator

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Preparation of Aqueous Phase: Dissolve PVA in DI water to a final concentration of 1-5% (w/v).

  • Preparation of Organic Phase: Dissolve a specific amount of andrographolide and PLGA in an appropriate volume of the chosen organic solvent (e.g., 1.7 mL of ethyl acetate and 330 µL of methanol).[1] The drug-to-polymer ratio can be varied to optimize drug loading.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating the mixture on an ice bath using a probe sonicator (e.g., at 18-20 W for 5 minutes).[1]

  • Solvent Evaporation: Place the resulting oil-in-water emulsion on a magnetic stirrer at room temperature for several hours (e.g., 17 hours) to allow the organic solvent to evaporate.[1] A subsequent vacuum step for about 1 hour can ensure complete removal of the solvent.[1]

  • Nanoparticle Recovery: Collect the formed nanoparticles by ultracentrifugation (e.g., at 45,000 rpm for 1 hour).[1]

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water, with centrifugation after each wash, to remove excess PVA and unencapsulated drug.[1]

  • Storage: Resuspend the final nanoparticle pellet in DI water and either use immediately or lyophilize for long-term storage at -20°C.[1]

Protocol 2: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This method is suitable for producing SLNs with a solid lipid core and is scalable.[10]

Materials:

  • Andrographolide

  • Solid lipid (e.g., Compritol 888 ATO, glycerol monostearate)

  • Surfactant (e.g., Poloxamer 407, Span 60, Brij 78)[8][9]

  • Deionized (DI) water

  • High-pressure homogenizer

  • Magnetic stirrer with heating

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the andrographolide in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant(s) in DI water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar. The homogenization should be carried out at a temperature above the lipid's melting point.

  • Nanoparticle Solidification: Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form solid nanoparticles.

  • Purification (Optional): The SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., breast cancer, neuroblastoma)

  • Complete cell culture medium

  • Andrographolide-loaded nanoparticles

  • Free andrographolide solution (as a control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solvent to dissolve formazan (B1609692) crystals

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the andrographolide nanoparticles, free andrographolide, and a blank nanoparticle control in complete cell culture medium. Replace the medium in the wells with the treatment solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Protocol 4: Cellular Uptake Analysis of Fluorescently Labeled Nanoparticles

This protocol allows for the qualitative and quantitative assessment of nanoparticle internalization by cells using fluorescence microscopy or flow cytometry.

Materials:

  • Fluorescently labeled andrographolide nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate (for microscopy) or in a standard culture flask (for flow cytometry) and allow them to adhere.

  • Treatment: Treat the cells with the fluorescently labeled nanoparticles at a desired concentration and incubate for various time points (e.g., 1, 4, 24 hours) to assess the kinetics of uptake.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with a suitable fixative solution.

  • Staining (for microscopy): If performing fluorescence microscopy, stain the cell nuclei with a nuclear stain like DAPI.

  • Analysis:

    • Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope. The localization of the fluorescent signal within the cells can provide qualitative information on internalization.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer. This will provide quantitative data on the percentage of cells that have taken up nanoparticles and the mean fluorescence intensity, which corresponds to the amount of internalized nanoparticles.

Mandatory Visualizations

Signaling Pathways

Andrographolide exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis.[12][13][14]

experimental_workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation (Animal Models) formulation Preparation of Andrographolide-Loaded Nanoparticles (e.g., PLGA, SLN) characterization Physicochemical Characterization (Size, Zeta Potential, EE%, DL%) formulation->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on Cancer Cells) characterization->cytotoxicity uptake Cellular Uptake Studies (Fluorescence Microscopy, Flow Cytometry) characterization->uptake release In Vitro Drug Release Profile characterization->release pathway_analysis Signaling Pathway Analysis (Western Blot, PCR) cytotoxicity->pathway_analysis efficacy Therapeutic Efficacy (Tumor Growth Inhibition) uptake->efficacy release->efficacy pathway_analysis->efficacy biodistribution Biodistribution & Pharmacokinetics efficacy->biodistribution toxicity Systemic Toxicity Assessment efficacy->toxicity NFkB_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active releases proteasome Proteasomal Degradation IkB_p->proteasome nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription initiates andro Andrographolide andro->IKK inhibits JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates receptor_p P-Receptor receptor->receptor_p JAK_p P-JAK JAK->JAK_p STAT STAT STAT_p P-STAT STAT->STAT_p JAK_p->receptor phosphorylates receptor_p->STAT recruits & phosphorylates STAT_dimer STAT Dimer STAT_p->STAT_dimer dimerizes nucleus Nucleus STAT_dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Differentiation) nucleus->transcription initiates andro Andrographolide andro->JAK inhibits HIF1_pathway hypoxia Hypoxia HIF1a HIF-1α hypoxia->HIF1a stabilizes nucleus Nucleus HIF1a->nucleus translocates to HIF1b HIF-1β (constitutively expressed) HIF1b->nucleus HIF1_dimer HIF-1α/HIF-1β Dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE binds to nucleus->HIF1_dimer dimerization transcription Gene Transcription (Angiogenesis - e.g., VEGF) HRE->transcription andro Andrographolide andro->HIF1a inhibits PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates proliferation Cell Proliferation & Survival mTOR->proliferation andro Andrographolide andro->PI3K inhibits andro->AKT inhibits

References

Application Note: High-Throughput Analysis of Andrographolide and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of andrographolide (B1667393) and its primary metabolites in biological matrices. Andrographolide, the principal bioactive constituent of Andrographis paniculata, undergoes extensive phase II metabolism, forming glucuronide and sulfate (B86663) conjugates.[1][2][3][4] This method provides the necessary selectivity and sensitivity for pharmacokinetic studies and metabolite profiling, crucial for drug development and clinical research. The protocols detailed herein are intended for researchers, scientists, and drug development professionals.

Introduction

Andrographolide is a labdane (B1241275) diterpenoid that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[5][6] Its therapeutic potential is under extensive investigation, making the study of its absorption, distribution, metabolism, and excretion (ADME) properties critical. The disposition of andrographolide reveals that it is significantly biotransformed into more polar metabolites, primarily through glucuronidation and sulfation, which are then excreted.[3][4] Understanding the metabolic fate of andrographolide is essential for interpreting its biological activity and pharmacokinetic profile.

This document provides a comprehensive protocol for the extraction and quantification of andrographolide and its key metabolites from plasma and urine using LC-MS/MS. Additionally, it visually represents the analytical workflow and the known signaling pathways affected by andrographolide.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and urine samples.

Materials:

  • Biological matrix (plasma or urine)

  • Ice-cold acetonitrile (B52724)

  • Internal Standard (IS) solution (e.g., Diclofenac[7], Celecoxib[8], or a stable isotope-labeled andrographolide)

  • Vortex mixer

  • Centrifuge capable of 5000 rpm and 4°C

  • 96-well collection plates or autosampler vials

Procedure:

  • To a 50 µL aliquot of the plasma or urine sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at a pre-optimized concentration (e.g., 300 ng/mL).[7] The 3:1 ratio of acetonitrile to sample volume ensures efficient protein precipitation.[7]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 5000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the clear supernatant to a clean 96-well plate or an autosampler vial.

  • For some applications, the supernatant may be diluted with water (e.g., 120 µL supernatant with 50 µL water) to reduce the organic solvent concentration before injection, which can improve peak shape in reversed-phase chromatography.[7]

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm or 4.6 x 150 mm, 5 µm)[9][10]
Mobile Phase A 0.1% Formic acid in Water or 2 mM Ammonium Acetate in Water[7]
Mobile Phase B Acetonitrile or Methanol[7][10]
Flow Rate 0.3 - 0.8 mL/min[7]
Column Temperature 30 - 40 °C[9][10]
Injection Volume 5 - 20 µL[7]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analytes, and then returns to initial conditions for column re-equilibration. A representative gradient is as follows: 0-1.5 min hold at 40% B, 1.5-3.0 min ramp to 100% B, 3.0-4.5 min hold at 100% B, 4.6-6.0 min return to 40% B.[10]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-) is commonly used and provides good sensitivity for andrographolide and its metabolites.[3][7][10]
Scan Type Multiple Reaction Monitoring (MRM)[3][10]
Source Temperature 150 - 350 °C[10]
Desolvation Gas Flow As per instrument manufacturer's recommendation.
Collision Gas Argon

MRM Transitions:

The following table summarizes example MRM transitions for andrographolide and a potential metabolite. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Andrographolide349.1[10]287.2[10]Instrument Dependent
Andrographolide Glucuronide525.2349.1Instrument Dependent
Internal Standard (Diclofenac)294.1[7]250.1Instrument Dependent

Data Presentation

The following tables summarize typical quantitative performance data for an LC-MS/MS method for andrographolide analysis, compiled from published literature.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
AndrographolidePlasma3.91 - 1000.00[7]3.91[7]> 0.995[7]
AndrographolidePlasma2.50 - 500[11]2.50[11]> 0.995[11]
14-deoxy-11,12-didehydroandrographolidePlasma1.00 - 500[11]1.00[11]> 0.995[11]
NeoandrographolidePlasma1.00 - 500[11]1.00[11]> 0.995[11]
14-deoxyandrographolidePlasma1.00 - 500[11]1.00[11]> 0.995[11]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (%)
AndrographolidePlasmaLQC, MQC, HQC1.28 - 7.38[7]1.74 - 8.72[7]91.67 - 107.93[7]
Andrographolide & related diterpenoidsPlasmaLQC, MQC, HQC2.05 - 9.67[11]2.05 - 9.67[11]90.21 - 110.03[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma or Urine Sample add_is Add Internal Standard in Acetonitrile sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for andrographolide metabolite analysis.

Andrographolide Metabolism

andrographolide_metabolism cluster_phase_II Phase II Metabolism andrographolide Andrographolide glucuronidation Glucuronidation (UGTs) andrographolide->glucuronidation UDPGA sulfation Sulfation (SULTs) andrographolide->sulfation PAPS metabolites Glucuronide & Sulfate Conjugates (Polar Metabolites) glucuronidation->metabolites sulfation->metabolites excretion Excretion (Urine, Feces) metabolites->excretion

Caption: Primary metabolic pathways of andrographolide.

Signaling Pathways Modulated by Andrographolide

signaling_pathways cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects andrographolide Andrographolide nf_kb NF-κB Pathway andrographolide->nf_kb pi3k_akt PI3K/Akt Pathway andrographolide->pi3k_akt mapk MAPK Pathway andrographolide->mapk jak_stat JAK/STAT Pathway andrographolide->jak_stat inflammation ↓ Inflammation nf_kb->inflammation proliferation ↓ Cell Proliferation pi3k_akt->proliferation apoptosis ↑ Apoptosis pi3k_akt->apoptosis mapk->proliferation jak_stat->inflammation

Caption: Key signaling pathways modulated by andrographolide.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantitative analysis of andrographolide and its metabolites in biological fluids. The simple protein precipitation sample preparation method is efficient and reproducible. This methodology is well-suited for pharmacokinetic and metabolic studies that are fundamental to the preclinical and clinical development of andrographolide-based therapeutics. The provided diagrams offer a clear visual representation of the analytical process and the compound's mechanism of action, serving as a valuable resource for researchers in the field.

References

Troubleshooting & Optimization

Overcoming poor aqueous solubility of andropanolide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of andrographolide (B1667393) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is andrographolide poorly soluble in water?

Andrographolide is a diterpenoid lactone with a chemical structure that results in high lipophilicity (log P value = 2.632 ± 0.135) and consequently low aqueous solubility (approximately 3.29 ± 0.73 µg/mL).[1][2] This poor water solubility is a significant hurdle for its use in aqueous-based in vitro and in vivo experiments, leading to low bioavailability.[3][4]

Q2: What are the common methods to improve the aqueous solubility of andrographolide?

Several techniques can be employed to enhance the aqueous solubility of andrographolide for experimental use. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Solid Dispersions: Dispersing andrographolide in a hydrophilic polymer matrix.[5]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the andrographolide molecule within a cyclodextrin.[6]

  • Nanoformulations: Reducing the particle size to the nanoscale through techniques like nanoemulsions and nanoparticles.[1][7]

Q3: Can I dissolve andrographolide directly in an aqueous buffer?

Andrographolide is only sparingly soluble in aqueous buffers.[8] Direct dissolution is often impractical for achieving the concentrations required for most experiments. To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve andrographolide in an organic solvent like dimethylformamide (DMF) and then dilute it with the chosen aqueous buffer.[8]

Q4: What is the stability of andrographolide in aqueous solutions?

Andrographolide's ester structure makes it susceptible to hydrolysis in aqueous solutions.[4] Its stability is pH-dependent, with the most stable range being pH 3–5.[4] It is unstable in alkaline conditions, and this instability increases with higher pH.[4] It is advisable to use freshly prepared aqueous solutions; storing them for more than one day is not recommended.[8]

Troubleshooting Guides

Issue: Precipitation of Andrographolide in Cell Culture Media

Possible Cause: The concentration of the organic co-solvent used to dissolve the andrographolide stock solution is too high in the final culture media, causing the compound to precipitate out.

Solution:

  • Minimize Co-solvent Concentration: Prepare a higher concentration stock solution of andrographolide in a suitable organic solvent (e.g., DMSO, DMF, or ethanol). This allows for a smaller volume of the stock solution to be added to the culture media, keeping the final co-solvent concentration low (typically below 0.5%).

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture media to ensure better mixing and reduce the chances of localized high concentrations that can lead to precipitation.

  • Pre-warm Media: Ensure the cell culture media is at the appropriate temperature (e.g., 37°C) before adding the andrographolide stock solution, as temperature can affect solubility.

Issue: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility and bioavailability of andrographolide leading to variable concentrations of the active compound reaching the target cells or tissues.

Solution:

  • Employ a Solubilization Technique: Choose a suitable solubilization method from the options listed in the FAQs (e.g., solid dispersion, cyclodextrin complexation, or nanoformulation) to enhance the aqueous solubility and ensure a more consistent and higher concentration of dissolved andrographolide.

  • Verify Solubilization: Before conducting biological assays, confirm the successful solubilization and the final concentration of andrographolide in your experimental medium using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Consider Formulation Effects: Be aware that the chosen solubilization method and excipients (e.g., polymers, cyclodextrins) could have their own biological effects. It is crucial to include appropriate vehicle controls in your experiments.

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvements in andrographolide solubility achieved through various techniques.

Table 1: Solubility of Andrographolide in Different Solvents

SolventSolubility (mg/mL)Reference
Water~0.0033[1]
Ethanol~0.2[8]
DMSO~3[8]
Dimethylformamide (DMF)~14[8]
1:1 DMF:PBS (pH 7.2)~0.5[8]
MethanolHigher than ethanol[9][10]
AcetoneSoluble[9][10]

Table 2: Solubility Enhancement using Solid Dispersions

Polymer/CarrierManufacturing TechniqueFold Increase in SolubilityReference
SoluplusSpray DryingUp to 4.7-fold[5]
PVPNot specified1.8 to 3.2-fold[5]
Silicon DioxideNot specified1.2 to 1.7-fold[5]
ChitosanSpray Drying1.6-fold increase in dissolution rate[11]
PEG 6000Solvent Evaporation~13% increase[12]

Table 3: Solubility Enhancement using Cyclodextrin Inclusion Complexes

CyclodextrinMolar Ratio (Andrographolide:CD)ObservationsReference
β-cyclodextrin1:1Forms a stable inclusion complex[6]
β-cyclodextrin1:2~100% improvement in dissolution over pure drug[13]
Hydroxypropyl-β-cyclodextrin (HPCD)Not specifiedImproves drug solubility and absorption[14]

Experimental Protocols

Protocol 1: Preparation of Andrographolide Stock Solution using a Co-solvent
  • Weigh the desired amount of pure andrographolide powder in a sterile microcentrifuge tube.

  • Add the required volume of an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

  • Vortex the mixture until the andrographolide is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C, protected from light. It is recommended to purge the vial with an inert gas before sealing.[8]

Protocol 2: Preparation of Andrographolide-β-cyclodextrin Inclusion Complex (Kneading Method)
  • Determine the desired molar ratio of andrographolide to β-cyclodextrin (e.g., 1:1).

  • Weigh the appropriate amounts of andrographolide and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.

  • Gradually add the andrographolide powder to the paste and knead for a specified period (e.g., 30-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder and pass it through a sieve.

  • Store the complex in a desiccator until further use.

Protocol 3: Preparation of Andrographolide-Loaded Nanoemulsion (High-Pressure Homogenization)
  • Oil Phase Preparation: Dissolve andrographolide in a suitable oil (e.g., Capryol 90).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Kolliphor RH 40) and a co-surfactant (e.g., propylene (B89431) glycol).[15]

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles and pressure to reduce the droplet size to the nanoscale.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Visualizations

Andrographolide Solubilization Workflow

G cluster_start Start: Poorly Soluble Andrographolide cluster_methods Solubilization Methods cluster_process Experimental Application cluster_outcome Desired Outcome start Andrographolide Powder co_solvent Co-solvency (DMSO, Ethanol, DMF) start->co_solvent Choose Method solid_dispersion Solid Dispersion (PVP, Soluplus) start->solid_dispersion Choose Method cyclodextrin Cyclodextrin Complex (β-CD, HP-β-CD) start->cyclodextrin Choose Method nanoformulation Nanoformulation (Nanoemulsion, Nanoparticles) start->nanoformulation Choose Method application Aqueous Solution for Experiments (e.g., Cell Culture, Animal Studies) co_solvent->application solid_dispersion->application cyclodextrin->application nanoformulation->application outcome Enhanced Bioavailability & Consistent Experimental Results application->outcome

Caption: Workflow for selecting a method to improve andrographolide solubility.

Simplified Signaling Pathway for Andrographolide's Anti-inflammatory Action

Andrographolide is known to exert anti-inflammatory effects, in part by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response cluster_inhibition Inhibition by Andrographolide stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Genes (e.g., COX-2, IL-6, TNF-α) nucleus->genes activates transcription of inflammation Inflammation genes->inflammation andro Andrographolide andro->IKK inhibits andro->NFkB_active inhibits nuclear translocation

Caption: Andrographolide inhibits the NF-κB inflammatory pathway.

References

Technical Support Center: Optimizing Andropanolide Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing andrographolide (B1667393) (AND) dosage in in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for andrographolide in a mouse model?

A1: A definitive starting dose depends on the specific disease model and formulation. However, a crucial first step is to determine the Maximum Tolerated Dose (MTD).[1][2] This is the highest dose that does not cause unacceptable toxicity, such as significant weight loss (typically >15-20%) or severe clinical signs of distress.[2][3] Efficacy studies should be initiated at doses below the MTD. For anti-inflammatory studies, in vivo doses have been reported, which can serve as a starting point for dose-range finding studies.[4][5]

Q2: Andrographolide has poor water solubility. How can I formulate it for in vivo administration?

A2: Due to its poor aqueous solubility and high lipophilicity, andrographolide often requires specialized formulations to improve its bioavailability for in vivo studies.[6][7] Common approaches include:

  • Suspensions: Creating a suspension in a vehicle like carboxymethylcellulose (CMC) or Tween 80.

  • Encapsulation: Using delivery systems like solid lipid nanoparticles (SLNs) has been shown to enhance bioavailability and improve anti-tumor activity compared to a simple suspension.[6][7][8]

  • Solvent Injection: Preparing the drug in a solvent and then diluting it for injection.[6]

The choice of formulation can significantly impact the pharmacokinetic profile of the compound.[9]

Q3: Which route of administration is best for andrographolide in mice?

A3: The optimal route of administration depends on the experimental goals and the desired absorption rate.[10]

  • Intravenous (IV): Provides 100% bioavailability and the most rapid absorption, but requires technical skill.[10] It is often used to determine fundamental pharmacokinetic parameters.[11]

  • Intraperitoneal (IP): Offers rapid absorption, faster than subcutaneous or oral routes, and is commonly used in mice.[10][12]

  • Oral (PO): Mimics the intended clinical route for many drugs but andrographolide has very low oral bioavailability due to poor absorption and extensive metabolism.[11][13] Formulations like SLNs can significantly improve oral absorption.[7]

  • Subcutaneous (SC): Results in slower, more sustained absorption.[10]

Q4: What are the key pharmacokinetic parameters to consider for andrographolide?

A4: Understanding the pharmacokinetics of your specific andrographolide formulation is crucial for designing an effective dosing regimen. Key parameters include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.[14]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[14]

  • t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half. A short half-life may necessitate more frequent dosing.[15][16]

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[17][18] Andrographolide's oral bioavailability is notably low.[7][11]

Troubleshooting Guide

Issue 1: Unexpected Toxicity or Mortality at the Calculated Starting Dose

  • Possible Cause: The MTD was not accurately determined for the specific mouse strain, age, or sex. MTD can vary between different mouse strains (e.g., BALB/c vs. C57BL/6).[3] Female mice may also be more sensitive to a compound than males.[19]

  • Troubleshooting Steps:

    • Verify MTD: Conduct a dose-range finding study in a small cohort of mice that match the strain, sex, and age of your main study group.[19][20]

    • Monitor Clinical Signs: Observe animals closely for signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.[3]

    • Adjust Dose: Reduce the dose to a level that is well-tolerated. The goal is to find a dose that balances efficacy and tolerability.[1]

Issue 2: Lack of Efficacy in the Treatment Group

  • Possible Cause 1: Insufficient Bioavailability: The formulation may not be delivering enough of the active compound to the systemic circulation or the target tissue.[7][13]

  • Troubleshooting Steps:

    • Evaluate Formulation: Consider alternative formulations known to enhance andrographolide's bioavailability, such as solid lipid nanoparticles (SLNs).[6][7]

    • Conduct a Pilot PK Study: A small-scale pharmacokinetic study can determine the Cmax and AUC of your formulation to ensure adequate drug exposure.[15][20]

  • Possible Cause 2: Inappropriate Dosing Schedule: The dosing frequency may be insufficient, especially if andrographolide has a short half-life in your model system.[15][16]

  • Troubleshooting Steps:

    • Review Pharmacokinetics: If PK data is available, check the elimination half-life. A short half-life might require more frequent (e.g., twice daily) administration.

    • Increase Dosing Frequency: If PK data is unavailable, consider an exploratory study with a more frequent dosing schedule, ensuring you do not exceed the daily MTD.

  • Possible Cause 3: Dose is Too Low: The dose, while non-toxic, may be below the therapeutic window for the specific disease model.

  • Troubleshooting Steps:

    • Dose Escalation: If the current dose is well-tolerated, perform a dose-escalation efficacy study, testing several dose levels between the current dose and the MTD.[1]

    • Orthotopic vs. Subcutaneous Model: The tumor microenvironment can impact drug efficacy. If using a subcutaneous model, consider if an orthotopic model might yield different results.[21]

Data Presentation: Andrographolide Dosage & Pharmacokinetics

Table 1: Reported In Vivo Dosages for Andrographolide and Analogs

Compound/FormulationAnimal ModelRouteDoseApplicationFindingReference
Inauhzin-C (analog)CD-1 MiceIP30-60 mg/kgPreclinical SafetyEffective dose range determined to be safe[19]
17-O-acetylacuminolideBalb/c MiceIP110 mg/kgAnti-inflammatoryNo toxic effect observed; significantly reduced TNF production[22]
AndrographolideRatsOral180 or 360 mg/dayPharmacokineticsNon-linear oral bioavailability[13]
Propolis CapsuleSD RatsOral72, 144, 288 mg/kg BWAnti-inflammatoryEffective as an anti-inflammatory agent[4]
V. amygdalina ExtractSwiss Albino MiceOral>500 mg/kgAnalgesicPotent analgesic effect[5]

Table 2: Pharmacokinetic Parameters of Andrographolide and Analogs

CompoundAnimal ModelRouteDoseCmaxAUCt1/2Oral Bioavailability (F%)Reference
Andrographolide SLNs----Increased 241% vs suspension--[7]
ZM241385 (analog)RatIV5 mg/kg4458 ng/mL100,446 ng·min/mL--[14]
ZM241385 (analog)RatPO5 mg/kg---Poor[14]
Oleanolic AcidRatIV1 mg/kg-16.0-17.9 µg·min/mL41.9-52.7 min-[11]
Oleanolic AcidRatPO25 mg/kg66-74 ng/mL5.4-5.9 µg·min/mL-0.7%[11]
Rotundic AcidRatPO10-40 mg/kg---16.1-19.4%[17]

Note: Data for analogs are included to provide a broader context for pharmacokinetic behavior of similar compounds.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Select the appropriate mouse strain (e.g., BALB/c, C57BL/6), sex, and age for your efficacy study. Use at least 3-5 mice per group.[3][23]

  • Dose Selection: Choose a range of doses. This can be based on literature or previous in vitro data. A logarithmic dose spacing (e.g., 10, 30, 100 mg/kg) is common.

  • Formulation & Administration: Prepare andrographolide in the chosen vehicle and administer it via the selected route (e.g., IP, PO).[12] Administer a single dose or daily doses for a short period (e.g., 5-7 days).[19]

  • Monitoring:

    • Record body weight daily. The MTD is often defined as the dose causing no more than a 10-15% weight loss from which the animals recover.[2]

    • Observe the animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing). Use a clinical scoring system to quantify observations.[3]

    • The study endpoint is typically 7-14 days, or when severe toxicity is observed.

  • Analysis: The MTD is the highest dose that does not produce mortality or irreversible morbidity and results in tolerable, reversible weight loss and clinical signs.[2][3]

Protocol 2: General In Vivo Efficacy Study (Xenograft Model)

  • Prerequisites: The MTD of andrographolide must be established.

  • Cell Preparation: Ensure cancer cell lines are pathogen-free.[21] Prepare a single-cell suspension in an appropriate medium (e.g., PBS or media with Matrigel).[23]

  • Tumor Implantation: Inoculate tumor cells into the appropriate site (e.g., subcutaneously on the flank or orthotopically into the target organ).[21]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100 mm³).[21] Randomize mice into treatment and control groups (typically 5-10 mice per group).[23]

  • Treatment:

    • Treatment Group(s): Administer andrographolide at one or more doses below the MTD.

    • Vehicle Control Group: Administer the formulation vehicle only.

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent.

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Record body weight at the same frequency to monitor toxicity.

    • Monitor for clinical signs of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, when significant tumor regression is observed, or after a fixed duration. At the endpoint, tumors can be excised for further analysis (e.g., histology, biomarker analysis).[24]

Visualizations

G cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Optimization Formulation Formulation Development (e.g., Suspension, SLNs) MTD Determine Maximum Tolerated Dose (MTD) Formulation->MTD Test formulation in vivo PilotPK Pilot Pharmacokinetic (PK) Study (Optional but Recommended) MTD->PilotPK Inform dose selection Efficacy Conduct In Vivo Efficacy Study (Doses < MTD) MTD->Efficacy Set upper dose limit PilotPK->Efficacy Optimize dosing regimen Monitor Monitor Tumor Growth & Animal Health Efficacy->Monitor Analysis Endpoint Analysis (Tumor size, Biomarkers) Monitor->Analysis Refine Refine Dose & Schedule Analysis->Refine Iterate based on results Outcome Optimized Therapeutic Window Refine->Outcome Troubleshooting Start Efficacy Study Issue? Toxicity Unexpected Toxicity? Start->Toxicity Yes NoEfficacy Lack of Efficacy? Start->NoEfficacy No CheckDose Was dose too high? Toxicity->CheckDose CheckPK Check Bioavailability / PK NoEfficacy->CheckPK Possible Cause CheckSchedule Review Dosing Schedule (Frequency) NoEfficacy->CheckSchedule Possible Cause DoseEscalate Perform Dose Escalation (if dose is well-tolerated) NoEfficacy->DoseEscalate Actionable Step ReMTD Re-evaluate MTD in matched animal cohort LowerDose Lower the dose ReMTD->LowerDose New MTD is lower CheckDose->ReMTD No, followed protocol CheckDose->LowerDose Yes, error made ImproveFormulation Improve Formulation (e.g., use SLNs) CheckPK->ImproveFormulation IncreaseFreq Increase Dosing Frequency CheckSchedule->IncreaseFreq NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) IKK IKKβ LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Upregulates Gene Expression Andro Andrographolide Andro->IKK Inhibits

References

Troubleshooting andropanolide instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andrographolide (B1667393). The information is presented in a question-and-answer format to directly address common issues related to the compound's instability in cell culture media.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected bioactivity of andrographolide in my cell-based assays.

  • Question 1: My results with andrographolide are not reproducible. Could this be an issue with the compound's stability?

    • Answer: Yes, inconsistent results are a primary indicator of compound instability. Andrographolide is a diterpenoid lactone containing an α,β-unsaturated γ-lactone ring, which is susceptible to degradation in aqueous solutions, including cell culture media.[1][2] This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility and variable cellular responses.

  • Question 2: I'm observing a reduced effect of andrographolide over a longer incubation period. What could be the cause?

    • Answer: This is likely due to the degradation of andrographolide over time in the cell culture medium. The rate of degradation is influenced by several factors, including the pH of the medium, the incubation temperature, and the presence of components in the medium such as serum proteins.[3][4] For lengthy experiments, the concentration of active andrographolide can significantly decrease, leading to a diminished biological effect.

  • Question 3: What are the primary factors that could be affecting the stability of andrographolide in my experiments?

    • Answer: The main factors influencing andrographolide stability in cell culture are:

      • pH: Andrographolide is most stable in acidic conditions (pH 2.0-4.0).[1][2] Standard cell culture media are typically buffered around pH 7.2-7.4, which is in the less stable range for andrographolide, promoting hydrolysis of the lactone ring.

      • Temperature: Standard cell culture incubation temperatures of 37°C will accelerate the degradation of andrographolide compared to storage at lower temperatures.[3]

      • Media Components:

        • Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to andrographolide, potentially sequestering it or affecting its stability.[1][5] While one study suggests high stability in bovine serum, the exact impact on its availability to cells can be complex.[6]

        • Other components: While less studied for andrographolide specifically, other media components like amino acids or metal ions can interact with and degrade labile compounds.[4]

  • Question 4: How can I mitigate the instability of andrographolide in my cell culture experiments?

    • Answer: To improve the reliability of your experiments, consider the following strategies:

      • Prepare Fresh Solutions: Always prepare fresh stock solutions of andrographolide before each experiment.

      • Minimize Incubation Time: If your experimental design allows, reduce the incubation time to minimize degradation.

      • Replenish the Compound: For longer experiments, consider replacing the medium with freshly prepared andrographolide-containing medium at regular intervals.

      • Conduct Time-Course Experiments: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and assay.

      • Use Serum-Free Media (with caution): If your cell line can be maintained in serum-free conditions for the duration of the treatment, this may reduce protein binding-related variability. However, the pH of the media will still be a critical factor.

      • pH Considerations: While altering the pH of your cell culture medium is generally not advisable due to potential effects on cell health, being aware of the pH-dependent instability is crucial for interpreting your results.

Frequently Asked Questions (FAQs)

  • Question 1: What is the primary degradation pathway for andrographolide in cell culture media?

    • Answer: The primary degradation pathway is the hydrolysis of the γ-butyrolactone ring.[7] This reaction is catalyzed by both acidic and basic conditions, with a higher rate observed at the physiological pH of cell culture media (around 7.4).[1][2] This hydrolysis leads to the formation of degradation products with reduced or altered biological activity.

  • Question 2: Are the degradation products of andrographolide biologically active or toxic?

    • Answer: Studies have shown that the degradation products of andrographolide generally exhibit reduced anti-inflammatory and cytotoxic effects compared to the parent compound.[1][2] This loss of activity underscores the importance of maintaining the structural integrity of andrographolide during experiments.

  • Question 3: How does the presence of serum in the culture medium affect andrographolide's stability and activity?

    • Answer: Andrographolide has been shown to bind to Human Serum Albumin (HSA), a major component of serum.[1][5] This binding can have several implications:

      • It may reduce the concentration of free, unbound andrographolide available to interact with the cells.

      • Binding to albumin could potentially protect andrographolide from degradation, although this has not been definitively quantified in cell culture media. One study indicated that andrographolide is most stable in bovine serum.[6]

      • The binding is reversible, but it can affect the pharmacokinetics of the compound in your in vitro system.

  • Question 4: What is the expected half-life of andrographolide in cell culture media?

    • Answer: There is limited data on the precise half-life of andrographolide in specific cell culture media like DMEM or RPMI-1640. However, based on its degradation kinetics in aqueous solutions, the half-life is expected to be shorter at 37°C and a pH of ~7.4 compared to more acidic conditions. The data in the tables below from aqueous buffer solutions can provide an estimate, but the actual half-life in your specific cell culture setup may vary.

Data Presentation

Table 1: Degradation Rate Constants (k) of Andrographolide in Aqueous Buffer at Different pH Values and Temperatures.

pHTemperature (°C)Rate Constant (k) (day⁻¹)
2.0700.031
6.0700.138
8.0700.831
2.0770.054
6.0770.231
8.0771.251
2.0850.098
6.0850.401
8.0852.011

Data extracted from studies on andrographolide degradation in aqueous buffer solutions and may not directly reflect stability in complex cell culture media.[3]

Table 2: Predicted Shelf-Life (t₉₀%) of Andrographolide in Aqueous Buffer at Different pH Values and Temperatures.

pHTemperature (°C)Shelf-Life (t₉₀%) (days)
2.0703.39
6.0700.76
8.0700.13
2.0771.95
6.0770.45
8.0770.08
2.0851.07
6.0850.26
8.0850.05

Shelf-life (t₉₀%) is the time required for 10% of the compound to degrade. Data is based on studies in aqueous buffer solutions.[3]

Experimental Protocols

Protocol 1: Assessing the Stability of Andrographolide in Cell-Free Culture Media

This protocol outlines a method to determine the chemical stability of andrographolide in your specific cell culture medium over time.

Materials:

  • Andrographolide

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system for analysis

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

Methodology:

  • Prepare Andrographolide Stock Solution: Prepare a concentrated stock solution of andrographolide in a suitable solvent (e.g., 10 mM in DMSO).

  • Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Dilute the andrographolide stock solution into the medium to achieve your desired final working concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1% DMSO) and consistent across all samples.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the andrographolide-containing medium. This will be your T=0 reference sample.

  • Incubation: Dispense the remaining spiked medium into sterile microcentrifuge tubes or wells of a plate. Place them in a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube or an aliquot from a well.

  • Sample Processing:

    • To precipitate proteins (if your medium contains serum), add 3 volumes of cold acetonitrile to your sample.

    • Vortex thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

    • Process the T=0 sample in the same manner.

  • Analysis: Analyze the concentration of andrographolide in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of andrographolide remaining at each time point relative to the concentration at T=0.

Visualizations

Andrographolide_Degradation_Pathway cluster_conditions Influencing Factors Andrographolide Andrographolide (Active) Intermediate Tetrahedral Intermediate Andrographolide->Intermediate  Hydrolysis (pH ~7.4, 37°C) Degradation_Product Degradation Product (e.g., 15-seco-andrographolide) (Reduced Activity) Intermediate->Degradation_Product Ring Opening pH > 7 pH > 7 Temperature (37°C) Temperature (37°C) Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Andrographolide Stock Solution spike_media Spike into Pre-warmed Cell Culture Medium prep_stock->spike_media t0 T=0 Sample Collection spike_media->t0 incubate Incubate at 37°C, 5% CO₂ spike_media->incubate sampling Collect Samples at Time Points (2, 4, 8, 24, 48h) incubate->sampling process Sample Processing (Protein Precipitation) sampling->process hplc Analyze by HPLC or LC-MS/MS process->hplc calculate Calculate % Remaining vs. T=0 hplc->calculate Andrographolide_Signaling_Pathways cluster_extracellular cluster_intracellular Intracellular Signaling Andrographolide Andrographolide IKK IKK Andrographolide->IKK Inhibits NFkB NF-κB (p65/p50) Andrographolide->NFkB Inhibits DNA Binding PI3K PI3K Andrographolide->PI3K Inhibits MAPK MAPK (p38, ERK, JNK) Andrographolide->MAPK Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes Activates Akt Akt PI3K->Akt Activates Cell_Pro_Mig Cell Proliferation & Migration Akt->Cell_Pro_Mig Promotes AP1 AP-1 MAPK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Mediates

References

Technical Support Center: Optimizing Andrographolide Yield from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Andrographis paniculata. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of andrographolide (B1667393) from your extracts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Andrographolide Yield After Extraction

Question: We performed an extraction of Andrographis paniculata leaves, but the quantification by HPLC shows a very low yield of andrographolide. What could be the reasons and how can we improve it?

Answer: A low yield of andrographolide can stem from several factors, ranging from the raw plant material to the extraction process itself. Here’s a step-by-step troubleshooting guide:

  • Raw Material Quality: The andrographolide content in Andrographis paniculata can vary significantly based on geographical location, cultivation conditions, and harvesting time.[1] The concentration of andrographolide is highest in the leaves, followed by the stems and roots. For optimal yield, it is recommended to harvest the plant at the vegetative and flowering stages.[1]

  • Drying and Storage: Improper drying and storage can lead to the degradation of andrographolide. Air-drying in the shade or using a hot-air oven at a controlled temperature (around 50-60°C) is preferable to sun-drying, which can cause significant degradation.

  • Particle Size: The efficiency of extraction is influenced by the particle size of the plant material. Grinding the dried leaves to a fine powder (e.g., 40-60 mesh) increases the surface area for solvent penetration and can significantly improve extraction efficiency.

  • Choice of Solvent: The polarity of the solvent plays a crucial role in extracting andrographolide. Methanol (B129727) has been identified as one of the most effective solvents for andrographolide extraction.[2][3][4] Ethanol and acetone (B3395972) are also effective, while non-polar solvents like hexane (B92381) are generally poor choices.[3][4] The use of a 1:1 mixture of dichloromethane (B109758) and methanol in cold maceration has also been reported to be effective.[5]

  • Extraction Method and Parameters: The chosen extraction method and its parameters (temperature, time, solvent-to-solid ratio) are critical.

    • Soxhlet Extraction: This method provides exhaustive extraction but can be time-consuming. Ensure a sufficient number of cycles for complete extraction.

    • Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction time and solvent consumption.[6] Optimal conditions, such as microwave power and irradiation time, need to be established for your specific equipment.

    • Maceration: This simple technique can be effective, especially when combined with agitation. Ensure sufficient time for the solvent to penetrate the plant material.

Troubleshooting Flowchart for Low Extraction Yield

Low_Yield_Troubleshooting cluster_solutions Corrective Actions start Low Andrographolide Yield check_raw_material Review Raw Material - Harvesting Stage - Plant Part Used - Drying Method start->check_raw_material check_sample_prep Evaluate Sample Preparation - Particle Size (40-60 mesh?) - Homogeneity check_raw_material->check_sample_prep Material OK optimize_material Source high-quality material (leaves, optimal harvest time) check_raw_material->optimize_material Issue Found check_solvent Assess Solvent Choice - Methanol or Ethanol? - Solvent Purity check_sample_prep->check_solvent Prep OK optimize_prep Grind to finer mesh size check_sample_prep->optimize_prep Issue Found check_extraction Analyze Extraction Protocol - Method (Soxhlet, MAE, etc.) - Time, Temperature - Solvent:Solid Ratio check_solvent->check_extraction Solvent OK optimize_solvent Switch to Methanol/Ethanol check_solvent->optimize_solvent Issue Found re_extract Re-extract with Optimized Parameters check_extraction->re_extract Protocol Optimized optimize_extraction Increase time/temp, adjust ratio check_extraction->optimize_extraction Issue Found optimize_material->re_extract optimize_prep->re_extract optimize_solvent->re_extract optimize_extraction->re_extract

Caption: Troubleshooting workflow for low andrographolide yield.

Issue 2: Difficulty in Removing Chlorophyll (B73375) from the Extract

Question: Our crude extract of Andrographis paniculata is dark green due to high chlorophyll content, which is interfering with purification. How can we effectively remove chlorophyll?

Answer: Chlorophyll is a common impurity in plant extracts that can hinder crystallization and other purification steps. Here are some effective methods for its removal:

  • Activated Charcoal Treatment: Treating the crude extract with activated charcoal is a widely used method for decolorization.[7]

    • Procedure: After extraction, dissolve the crude extract in a suitable solvent (e.g., methanol). Add activated charcoal (typically 5-20% of the extract weight), and stir or reflux the mixture for a short period (e.g., 20-30 minutes). Filter the mixture to remove the charcoal. The process may need to be repeated for highly pigmented extracts.

    • Caution: Activated charcoal can also adsorb andrographolide, leading to some product loss. It is crucial to optimize the amount of charcoal and the treatment time to maximize chlorophyll removal while minimizing andrographolide loss.

  • Solvent Partitioning: Liquid-liquid partitioning can be used to separate chlorophyll from andrographolide based on their differing polarities.

    • Procedure: Dissolve the crude extract in a solvent system where chlorophyll and andrographolide have different affinities. For instance, partitioning between a polar solvent (like methanol/water) and a non-polar solvent (like hexane) can be effective. Chlorophyll will preferentially move to the non-polar phase.

  • Recrystallization with Toluene (B28343) Wash: During the purification process, washing the crude crystalline mass with a non-polar solvent like toluene can effectively remove chlorophyll.[5]

Issue 3: Andrographolide Fails to Crystallize from the Purified Extract

Question: We have a purified, chlorophyll-free extract of Andrographis paniculata, but we are unable to induce crystallization of andrographolide. What could be the problem?

Answer: Crystallization failure can be due to several factors, including the presence of impurities, incorrect solvent selection, or inappropriate crystallization conditions.

  • Purity of the Extract: Even after chlorophyll removal, other impurities might be present that inhibit crystal formation. Consider further purification steps like column chromatography if crystallization fails repeatedly.

  • Solvent for Crystallization: The choice of solvent is critical for successful crystallization. Andrographolide has good solubility in hot methanol and poor solubility in cold methanol, making methanol a suitable solvent for recrystallization.[5]

    • Procedure: Dissolve the extract in a minimal amount of hot methanol to create a supersaturated solution. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or a cold bath to promote crystal formation.

  • Supersaturation: Achieving the right level of supersaturation is key. If the solution is too dilute, crystals will not form. If it is too concentrated, it may result in the precipitation of an amorphous solid instead of crystals.

  • Seeding: If spontaneous crystallization does not occur, adding a few seed crystals of pure andrographolide to the supersaturated solution can induce crystallization.

  • Mechanical Agitation: Gentle stirring or scratching the inside of the flask with a glass rod can sometimes initiate crystallization by creating nucleation sites.

Frequently Asked Questions (FAQs)

1. What is the biosynthetic pathway of andrographolide?

Andrographolide, a diterpene lactone, is primarily synthesized in Andrographis paniculata through the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose pathway (DXP), with some contribution from the mevalonic acid (MVA) pathway. These pathways produce the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenoids like andrographolide.

Andrographolide Biosynthesis Pathway

Biosynthesis cluster_mva MVA Pathway (Cytosol) cluster_mep MEP/DXP Pathway (Plastid) acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva ipp_mva IPP mva->ipp_mva ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp_mva->ggpp pyruvate Pyruvate + G3P mep MEP pyruvate->mep ipp_mep IPP + DMAPP mep->ipp_mep ipp_mep->ggpp diterpene_cyclases Diterpene Cyclases ggpp->diterpene_cyclases intermediate Intermediate Diterpenes diterpene_cyclases->intermediate andrographolide Andrographolide intermediate->andrographolide

Caption: Simplified andrographolide biosynthesis pathway.

2. How can the biosynthesis of andrographolide be enhanced in cell cultures?

The production of andrographolide in Andrographis paniculata cell cultures can be enhanced by using elicitors, which are compounds that trigger defense responses in plants, often leading to increased production of secondary metabolites.

  • Methyl Jasmonate (MeJA): Treatment with MeJA has been shown to significantly increase andrographolide content in cell cultures.

  • Fungal Elicitors: Extracts from fungi such as Aspergillus niger and Penicillium expansum have also been successfully used to elicit higher andrographolide production.[7]

3. What is the most effective method for extracting andrographolide?

The "best" method depends on the specific requirements of the researcher, such as yield, purity, extraction time, and solvent consumption. Here is a comparison of common methods:

Extraction MethodAdvantagesDisadvantages
Maceration Simple, requires minimal equipment.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Exhaustive extraction, high yield.Time-consuming, requires larger volumes of solvent, potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Faster than maceration, improved yield.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Very fast, reduced solvent consumption, high yield.[6]Requires specialized equipment, potential for localized overheating.

4. How is andrographolide quantified in an extract?

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of andrographolide.[8][9][10][11][12] A typical HPLC method involves:

  • Column: A C18 reverse-phase column.[9]

  • Mobile Phase: A mixture of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape.[9][12]

  • Detection: UV detection at approximately 223 nm.[12] A calibration curve is generated using a certified reference standard of andrographolide to determine the concentration in the sample.

Experimental Protocols

Protocol 1: Soxhlet Extraction of Andrographolide

Objective: To extract andrographolide from dried Andrographis paniculata leaves using a Soxhlet apparatus.

Materials:

  • Dried and powdered Andrographis paniculata leaves (40-60 mesh).

  • Methanol (HPLC grade).

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask).

  • Heating mantle.

  • Rotary evaporator.

Procedure:

  • Accurately weigh about 20 g of the powdered plant material and place it in a cellulose (B213188) thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill a round-bottom flask with 250 mL of methanol and connect it to the Soxhlet apparatus.

  • Connect the condenser and turn on the cooling water.

  • Heat the methanol in the flask using a heating mantle to a gentle boil.

  • Allow the extraction to proceed for at least 10-12 cycles, or until the solvent in the siphon tube becomes colorless.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Remove the round-bottom flask and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Dry the resulting crude extract in a vacuum oven to a constant weight.

  • Store the crude extract in a desiccator until further purification and analysis.

General Workflow for Extraction and Purification

Extraction_Workflow start Dried & Powdered Andrographis paniculata extraction Solvent Extraction (e.g., Soxhlet with Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract (Dark Green) concentration->crude_extract decolorization Decolorization (Activated Charcoal) crude_extract->decolorization purified_extract Purified Extract (Yellowish) decolorization->purified_extract crystallization Crystallization (from Methanol) purified_extract->crystallization pure_andrographolide Pure Andrographolide Crystals crystallization->pure_andrographolide

Caption: General workflow for andrographolide extraction and purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of Andrographolide

Objective: To rapidly extract andrographolide using microwave irradiation.

Materials:

  • Dried and powdered Andrographis paniculata leaves (40-60 mesh).

  • Methanol or a mixture of chloroform (B151607) and methanol (50:50).[13]

  • Microwave extraction system.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Place 5 g of the powdered plant material in a microwave extraction vessel.

  • Add 100 mL of the chosen solvent to the vessel.

  • Secure the vessel in the microwave extractor.

  • Set the microwave parameters (e.g., power: 450 W, time: 8 minutes).[13] It is advisable to use intermittent heating (e.g., 1 minute on, 2 minutes off) to prevent overheating.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the mixture to separate the plant debris from the extract.

  • Wash the residue with a small amount of fresh solvent and combine the filtrates.

  • Concentrate the extract using a rotary evaporator as described in the Soxhlet protocol.

Protocol 3: HPLC Quantification of Andrographolide

Objective: To determine the concentration of andrographolide in an extract.

Instrumentation and Conditions:

  • HPLC System: With a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (30:70 v/v) or Methanol:Water (65:35 v/v).[9][10] The mobile phase may be acidified with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10-20 µL.[9]

  • Detection Wavelength: 223 nm.[12]

  • Column Temperature: Ambient or controlled at 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure andrographolide (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the crude or purified extract and dissolve it in a known volume of methanol. Sonicate for 10-15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. Then, inject the prepared sample solution.

  • Quantification: Determine the peak area of andrographolide in the sample chromatogram and use the calibration curve to calculate the concentration of andrographolide in the sample. The yield can then be calculated based on the initial weight of the plant material or extract.

Data Presentation

Table 1: Comparison of Andrographolide Yield with Different Extraction Solvents

SolventExtraction MethodAndrographolide Yield (% w/w of dry plant material)Reference
MethanolSoxhlet~2.5 - 3.0%[2]
Ethanol (95%)Soxhlet~2.0 - 2.5%[5]
Dichloromethane:Methanol (1:1)Maceration~2.0%[5]
Chloroform:Methanol (50:50)MAE2.24%[13]
WaterMacerationVery Low[14]

Table 2: Comparison of Conventional vs. Microwave-Assisted Extraction (MAE)

ParameterConventional Heating (Soxhlet)Microwave-Assisted Extraction (MAE)Reference
Extraction Time 6 hours40 minutes[6]
Andrographolide Yield 0.4452%0.589%[6]

Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental procedures should be conducted in a controlled laboratory setting with appropriate safety precautions. The yields and results may vary depending on the specific conditions and materials used.

References

Refinement of andropanolide purification by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides detailed troubleshooting guides and frequently asked questions for the column chromatography purification of andrographolide (B1667393).

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for andrographolide purification? A1: Silica (B1680970) gel is the most widely used stationary phase for the column chromatographic purification of andrographolide due to its effectiveness in separating diterpenoid lactones.[1][2] Alumina (B75360) has also been reported as a stationary phase option.[3][4] For enhanced selectivity, silica gel modified with Molecularly Imprinted Polymers (MIPs) can be employed.[5]

Q2: Which mobile phase systems are effective for separating andrographolide? A2: Gradient elution is typically preferred over isocratic elution for resolving andrographolide from complex crude extracts.[1] Common solvent systems include gradients of chloroform (B151607) and methanol (B129727) or toluene (B28343) and ethyl acetate (B1210297).[1] Other reported mobile phases involve mixtures of n-hexane with methanol.[3][4] The specific ratios are optimized based on the crude extract's composition and the separation required (see Table 1).

Q3: How can I monitor the separation process during column chromatography? A3: Thin Layer Chromatography (TLC) is the standard and most effective method for monitoring the fractions collected from the column.[1] By spotting the collected fractions on a TLC plate alongside the crude extract and a pure andrographolide standard, you can identify which fractions contain the target compound and decide which ones to pool for further processing.[6]

Q4: What are the primary stability concerns for andrographolide during purification? A4: Andrographolide is susceptible to degradation under several conditions. It is sensitive to high temperatures, and its stability is pH-dependent, with an optimal range between pH 2.0 and 4.0.[7][8] The compound can degrade in basic or neutral aqueous solutions.[8] Furthermore, prolonged storage, especially in its amorphous form or as a crude powder, can lead to significant decomposition.[7][9][10]

Q5: What purity and yield can be realistically expected? A5: The yield and purity depend heavily on the initial concentration of andrographolide in the plant material and the optimization of the extraction and purification process. Following column chromatography, a purity of over 95% is often achievable, which can be further enhanced to over 99% with subsequent crystallization steps.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Inefficient Extraction: The initial extraction from the plant material was incomplete. 2. Irreversible Adsorption: The compound is strongly and irreversibly binding to the stationary phase. 3. Degradation: Andrographolide degraded due to excessive heat or non-optimal pH during the process.[8][11] 4. Co-elution: The compound eluted with other impurities, leading to loss during fraction pooling.1. Optimize Extraction: Use a highly effective solvent like methanol for the initial extraction.[2] 2. Change Stationary Phase: Consider using a different adsorbent like alumina or a modified silica gel.[3][5] 3. Control Conditions: Evaporate solvents at low temperatures (<40°C) and consider adding a small amount of a weak acid like formic acid to the mobile phase to maintain a stable pH.[1][11] 4. Refine Elution: Use a shallower solvent gradient to achieve better separation.
Poor Separation / Overlapping Bands 1. Inappropriate Mobile Phase: The polarity of the eluent is too high or too low, or the gradient is too steep. 2. Column Overloading: Too much crude extract was loaded onto the column. 3. Poor Column Packing: The stationary phase was not packed uniformly, leading to channeling.1. Adjust Mobile Phase: Develop the solvent system using TLC first. Start with a low-polarity solvent (e.g., toluene or chloroform) and gradually increase the percentage of a more polar solvent (e.g., ethyl acetate or methanol).[1] 2. Reduce Sample Load: Use a smaller amount of crude extract relative to the amount of stationary phase. A typical ratio is 1:30 to 1:50 (sample:silica). 3. Repack Column: Ensure the column is packed carefully and evenly to create a homogenous bed.
Green Pigment (Chlorophyll) in Andrographolide Fractions 1. High Polarity of Chlorophylls (B1240455): Some chlorophyll (B73375) degradation products have polarities similar to andrographolide. 2. Inadequate Pre-treatment: The crude extract was not sufficiently cleaned up before chromatography.1. Decolorize Crude Extract: Before loading onto the column, wash the concentrated crude extract with a non-polar solvent like toluene or n-hexane to remove the majority of green pigments.[2] 2. Optimize Elution: Use a solvent system that elutes chlorophylls much earlier than andrographolide. Often, starting with a very non-polar solvent will wash out the pigments first.
Difficulty in Crystallizing Final Product 1. Presence of Impurities: Co-eluting impurities can inhibit crystal formation, resulting in an oil or amorphous solid. 2. Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.1. Re-purify: If purity is the issue, consider running a second column chromatography step on the impure fraction or using an alternative purification technique. 2. Select Proper Solvent: Methanol is a commonly used and effective solvent for the crystallization of andrographolide.[1] The process of cooling crystallization from a hot methanolic solution is often successful.

Data Presentation

Table 1: Common Mobile Phase Systems for Andrographolide Purification on Silica Gel
Stationary PhaseMobile Phase SystemElution ModeReference
Silica GelToluene:Ethyl AcetateGradient (e.g., 90:10 to 60:40)[1]
Silica GelChloroform:MethanolGradient[1]
Aluminan-Hexane:MethanolMixed Solvent Elution[3]
Silica GelDichloromethane:Toluene:Ethanol (6:3:1 v/v/v)Isocratic (TLC)[6]
Silica Gel40% Ethanol in WaterIsocratic[2][12]
Table 2: Influence of Extraction Solvents on Andrographolide Yield
SolventRelative Extraction PerformanceNotesReference
MethanolVery HighOften cited as the best solvent for extracting andrographolide.[2]
Ethanol (70-75%)HighA good "green" alternative to methanol.[13][2]
Acetone (70%)ModerateLess effective than methanol or ethanol.[2]
Ethyl AcetateModerateCan be used for both extraction and subsequent liquid-liquid partitioning.[3][2]
WaterVery LowAndrographolide has limited solubility in water.[2][2]
Dichloromethane / ChloroformLow-ModerateEffective in some mixtures but generally lower yield than alcohols.[2]
n-Hexane / Petroleum EtherVery LowThese non-polar solvents do not effectively extract andrographolide.[2][2]

Experimental Protocols

Protocol 1: Crude Extract Preparation and Decolorization
  • Extraction: Dry and powder the aerial parts of Andrographis paniculata. Perform a Soxhlet extraction or cold maceration using methanol as the solvent at a plant-to-solvent ratio of 1:10 (w/v).[2]

  • Concentration: Remove the methanol from the resulting extract using a rotary evaporator at a temperature below 40°C to yield a dark, syrupy mass.

  • Decolorization: Dissolve the syrupy mass in a minimal amount of methanol. Add toluene to this solution and wash several times in a separatory funnel. The green pigments will preferentially partition into the toluene layer. Discard the toluene layer and retain the methanol layer.[2]

  • Final Drying: Evaporate the remaining methanol from the washed extract to obtain the decolorized crude material for chromatography.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane or chloroform). Pour the slurry into a glass column and allow it to pack uniformly under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the decolorized crude extract from Protocol 1 in a small amount of the initial mobile phase solvent or adsorb it onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Chloroform or Toluene:Ethyl Acetate 9:1).[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., increase the percentage of methanol in chloroform or ethyl acetate in toluene).[1]

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) continuously.

  • Monitoring: Spot every few fractions on a TLC plate. Develop the plate using a suitable solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid 5:4.5:0.5) and visualize under UV light or with a staining reagent to identify fractions containing andrographolide.[1]

  • Pooling: Combine the pure fractions that show a single spot corresponding to the andrographolide standard.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator at low temperature.

Protocol 3: Post-Chromatography Crystallization
  • Dissolution: Take the dried, purified andrographolide fraction and dissolve it in a minimum amount of hot methanol.

  • Cooling: Cover the container and allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) to facilitate crystal growth.

  • Isolation: Collect the resulting whitish, cuboid crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities and dry them in a desiccator.

Visualizations

experimental_workflow start Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Solvent Evaporation (<40°C) extraction->concentration decolorization Decolorization (Toluene Wash) concentration->decolorization chromatography Silica Gel Column Chromatography decolorization->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pooling Pool Pure Fractions & Evaporate Solvent fractions->pooling Identify pure fractions crystallization Crystallization (from Methanol) pooling->crystallization finish Pure Andrographolide crystallization->finish

Caption: Workflow for Andrographolide Purification.

troubleshooting_workflow problem Problem: Poor Separation q_load Is sample load >1:30 (sample:silica)? problem->q_load q_gradient Is separation poor even with low load? q_load->q_gradient No sol_load Solution: Reduce Sample Load q_load->sol_load Yes q_streaking Are bands streaking or tailing? q_gradient->q_streaking No, bands just overlap sol_gradient Solution: Use a shallower solvent gradient q_gradient->sol_gradient Yes sol_packing Solution: Check column packing. Consider dry loading. q_streaking->sol_packing Yes sol_solvent Solution: Try alternative solvent system sol_gradient->sol_solvent If still poor

Caption: Troubleshooting Poor Chromatographic Separation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of andrographolide (B1667393).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of andrographolide?

Andrographolide, a potent bioactive compound, faces several hurdles that limit its therapeutic efficacy when administered orally. The primary challenges include:

  • Poor Aqueous Solubility: Andrographolide is poorly soluble in water (approximately 3.29 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • Low Oral Bioavailability: Consequently, its absolute oral bioavailability is very low, reported to be around 2.67%.[1][2]

  • Rapid Metabolism and Efflux: Andrographolide undergoes rapid metabolism and is subject to efflux by P-glycoprotein in the intestine, further reducing the amount of drug that reaches systemic circulation.[1][2][3][4]

  • Instability: It can be unstable in the alkaline and acidic environments of the gastrointestinal tract.[5]

Q2: What are the most common strategies to improve the oral bioavailability of andrographolide?

Several formulation and co-administration strategies have been developed to overcome the challenges of poor solubility and low bioavailability. These can be broadly categorized as:

  • Nanonization Approaches: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes the preparation of nanoparticles (polymeric and solid lipid), nanoemulsions, and nanosuspensions.[5][6][7]

  • Amorphous Solid Dispersions: Converting the crystalline form of andrographolide into a more soluble amorphous state by dispersing it in a polymer matrix.[4][8][9]

  • Lipid-Based Formulations: Encapsulating andrographolide in lipid-based systems like self-microemulsifying drug delivery systems (SMEDDS) can enhance its solubility and absorption.[1][10][11][12]

  • Complexation: Using cyclodextrins to form inclusion complexes that improve the aqueous solubility of andrographolide.[13][14]

  • Use of Bioenhancers: Co-administering andrographolide with compounds like piperine (B192125) that can inhibit its metabolism and/or efflux.[13][15]

Q3: How much can the bioavailability of andrographolide be improved with these strategies?

The improvement in bioavailability varies depending on the strategy and the specific formulation. For instance:

  • pH-sensitive nanoparticles have been shown to increase the relative bioavailability by 121.53%, with a 3.2-fold increase in the maximum plasma concentration (Cmax) and a 2.2-fold increase in the area under the curve (AUC).[16]

  • Solid dispersion formulations have resulted in a 3.7-fold increase in Cmax and a 3.0-fold increase in AUC compared to an andrographolide suspension.[8][17]

  • A nanoemulsion formulation enhanced the relative bioavailability by 594.3% compared to an andrographolide suspension.[18]

  • Self-microemulsifying drug delivery systems (SMEDDS) have shown a 6-fold greater Cmax and a 9-fold higher AUC compared to an unformulated extract.[1][12]

  • Co-administration with solubilizing agents and bioenhancers like β-cyclodextrin, SDS, and piperine has increased bioavailability from 131.01% to 196.05%.[13][14][15][19]

Troubleshooting Guides

Nanoparticle Formulation (Emulsion Solvent Evaporation)
Issue Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (<70%) 1. Drug leakage into the external aqueous phase during formulation. 2. Poor affinity between the drug and the polymer. 3. Insufficient polymer concentration.1. Optimize the drug-to-polymer ratio; increase the polymer amount. 2. Select a polymer with better compatibility with andrographolide (e.g., PLGA with a different lactide-to-glycolide ratio). 3. Use a co-solvent system to improve drug solubility in the organic phase.
Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) 1. Inefficient emulsification. 2. Polymer precipitation or aggregation. 3. Insufficient stabilizer concentration.1. Increase sonication power/time or homogenization speed. 2. Ensure rapid and uniform addition of the organic phase to the aqueous phase under vigorous stirring. 3. Increase the concentration of the stabilizer (e.g., PVA, Poloxamer).[16]
Particle Aggregation Upon Storage 1. Insufficient surface charge (low zeta potential). 2. Inadequate lyophilization protectant.1. Use a charged polymer or add a surfactant to increase the absolute zeta potential value. 2. Add a cryoprotectant (e.g., trehalose, sucrose) before lyophilization.
Solid Dispersion Formulation (Solvent Evaporation)
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Solvent Removal 1. Insufficient drying time or temperature. 2. High boiling point of the solvent.1. Prolong the drying time under vacuum. 2. Slightly increase the temperature, ensuring it remains well below the glass transition temperature of the polymer and the melting point of the drug. 3. Use a rotary evaporator for more efficient solvent removal.[4]
Drug Recrystallization During Storage 1. The drug-to-polymer ratio is too high (supersaturation). 2. Hygroscopic nature of the polymer. 3. Storage at high humidity and temperature.1. Decrease the drug loading. 2. Select a less hygroscopic polymer or incorporate a second polymer to inhibit crystallization. 3. Store the solid dispersion in a desiccator at a controlled temperature.
Poor Dissolution Enhancement 1. Incomplete conversion to an amorphous state. 2. Inappropriate polymer selection.1. Confirm the amorphous state using techniques like PXRD and DSC.[8] 2. Optimize the drug-to-polymer ratio. 3. Screen different hydrophilic polymers (e.g., PVP K30, Soluplus, PEG 6000) to find the most suitable one.[8][9]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different Andrographolide Formulations in Animal Models

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference(s)
Pure Andrographolide SuspensionRats10 mg/kg~150~4.0~800100[16]
pH-Sensitive NanoparticlesRats10 mg/kg~480~1.0~1760221.53[16]
Andrographolide SuspensionRatsNot Specified---100[8][17]
Solid Dispersion (AG-PVP K30-Kolliphor EL 1:7:1)RatsNot Specified3.7-fold increase-3.0-fold increase-[8][17]
Andrographolide SuspensionRats30 mg/kg115.810.75278.44100[20]
Andrographolide SuspensionRatsNot Specified---100[18]
NanoemulsionRatsNot Specified---594.3[18]
A. paniculata ExtractRabbits35 mg/kg (andrographolide)~100~2.0~300100[12]
Liquid SMEDDSRabbits17.5 mg/kg (andrographolide)~600~2.0~2700~900[12]
SMEDDS PelletsRabbits17.5 mg/kg (andrographolide)~500~2.0~7800~2600[1]
A. paniculata PowderBeagle Dogs3 mg/kg---100[13][14][15][19]
+ 50% β-cyclodextrinBeagle Dogs3 mg/kg---131.01[13][14][15][19]
+ 1% SDSBeagle Dogs3 mg/kg----[13][14][15][19]
+ 1% SDS + 10% PiperineBeagle Dogs3 mg/kg---196.05[13][14][15][19]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Formulation Characteristics of Andrographolide Delivery Systems

Formulation TypeKey ComponentsParticle Size (nm)Encapsulation Efficiency (%)Reference(s)
pH-Sensitive NanoparticlesEudragit® EPO, Pluronic® F-68255 ± 993.8 ± 0.67[16]
PLGA NanoparticlesPLGA 50:50135 ± 4-[7]
Nanoemulsionα-tocopherol, ethanol, Cremophor EL, water122 ± 11-[5][18]
NanoemulsionCastor oil, Tween 80, Propylene glycol191.1-[21]
Liquid SMEDDSCapryol 90, Cremophor RH 40, Labrasol23.4-[12]
SMEDDS PelletsLiquid SMEDDS adsorbed on colloidal silicon dioxide and MCC30.3-[12]

Experimental Protocols

Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
  • Preparation of Organic Phase: Dissolve a specific amount of andrographolide and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent system (e.g., 1 mL chloroform (B151607) and 200 µL methanol (B129727) or 1.7 mL ethyl acetate (B1210297) and 330 µL methanol).[22][23]

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 2% w/v), in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 8 mL) and immediately emulsify using a probe sonicator (e.g., at 18-20 W for 5 minutes) over an ice bath to prevent overheating.[22][23]

  • Solvent Evaporation: Place the resulting oil-in-water emulsion on a magnetic stirrer at room temperature for several hours (e.g., 17 hours) to allow the organic solvent to evaporate completely. A further period under vacuum (e.g., 1 hour) can ensure complete removal.[23]

  • Nanoparticle Recovery: Collect the nanoparticles by ultracentrifugation (e.g., 45,000 rpm for 1 hour).

  • Washing: Wash the nanoparticle pellet multiple times (e.g., three times) with deionized water to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in deionized water, optionally with a cryoprotectant, and freeze-dry to obtain a powder for long-term storage.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: House male Wistar albino or Sprague-Dawley rats in a controlled environment (22 ± 1 °C, 50 ± 20% humidity, 12 h light-dark cycle) for at least one week before the experiment.

  • Fasting: Fast the animals overnight (e.g., 10-12 hours) before drug administration, with free access to water.

  • Dosing: Administer the andrographolide formulation (e.g., suspension, nanoparticles, solid dispersion) orally via gavage at a specific dose (e.g., 10 mg/kg or 30 mg/kg).[16][20]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.17, 0.5, 1, 2, 3, 6, 8, 10, and 24 hours) into heparinized or EDTA-coated tubes.[13][20]

  • Plasma Separation: Centrifuge the blood samples (e.g., 3500-5000 x g for 5-10 minutes at 4 °C) to separate the plasma.[13][20]

  • Sample Storage: Store the plasma samples at -20 °C or -80 °C until analysis.

  • Bioanalysis: Determine the concentration of andrographolide in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[20][24]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Conclusion F1 Strategy Selection (e.g., Nanoparticles, SD, SMEDDS) F2 Component Screening (Polymer, Surfactant, Oil) F1->F2 F3 Formulation Optimization (e.g., Drug:Polymer ratio) F2->F3 F4 Physicochemical Characterization (Size, PDI, EE%, Dissolution) F3->F4 I1 Animal Model Selection (Rats, Dogs) F4->I1 Lead Formulation I2 Dosing & Blood Sampling I1->I2 I3 Bioanalysis (HPLC/LC-MS) I2->I3 I4 Pharmacokinetic Analysis (Cmax, AUC) I3->I4 D1 Compare PK Parameters (Test vs. Control) I4->D1 D2 Calculate Relative Bioavailability D1->D2 D3 Conclusion on Strategy Efficacy D2->D3

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced andrographolide formulations.

bioavailability_challenges cluster_drug Andrographolide Properties cluster_outcome Physiological Consequences cluster_strategies Enhancement Strategies A Poor Aqueous Solubility X Low Dissolution Rate A->X B Crystalline Nature B->X C Metabolic Instability Y Rapid Metabolism/Efflux (P-gp, Glucuronidation) C->Y Z Low Oral Bioavailability (2.67%) X->Z Y->Z S1 Nanoformulations (Nanoparticles, Nanoemulsions) S1->A Improves S2 Solid Dispersions S2->B Modifies S3 Lipid-Based Systems (SMEDDS) S3->A Improves S4 Bioenhancers (Piperine) S4->C Inhibits

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Andrographolide Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of andrographolide (B1667393) extracts from Andrographis paniculata.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in andrographolide extracts?

A1: Batch-to-batch variability in andrographolide extracts primarily stems from three main areas:

  • Raw Material Variation: The chemical composition of Andrographis paniculata can vary significantly based on factors such as geographical origin, genetics of the plant, harvesting time and age, and post-harvest processing, including drying conditions.[1][2][3][4][5]

  • Extraction Process Parameters: The choice of extraction method (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted), the solvent system used, extraction temperature, and duration can all impact the yield and purity of andrographolide.[6][7][8][9][10][11]

  • Analytical Method Inconsistencies: Discrepancies in analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), including differences in mobile phases, columns, and detection wavelengths, can lead to variable quantification of andrographolide.[12][13][14][15]

Q2: How does the choice of extraction solvent affect the final andrographolide content?

A2: The polarity of the solvent plays a crucial role in the selective extraction of andrographolide. Polar solvents like methanol (B129727) and ethanol (B145695) are generally effective.[16] Studies have shown that a mixture of ethanol and water, particularly 50% ethanol, can be highly efficient for ultrasound-assisted extraction.[7][9] Methanol has been identified as one of the best solvents for Soxhlet extraction of andrographolide.[16] Non-polar solvents are generally not effective at extracting andrographolide.[16] The choice of solvent can also influence the co-extraction of impurities, which can affect downstream processing and the final purity of the extract.[7]

Q3: What are the recommended analytical methods for quantifying andrographolide to ensure consistency?

A3: For reliable and consistent quantification of andrographolide, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods are recommended.[6][12][13] HPLC methods, in particular, are widely used for their accuracy, precision, and reproducibility in determining the content of andrographolide and other related diterpenoids.[1][6][13][14][17][18][19] It is crucial to use a validated method that specifies the column type, mobile phase composition, flow rate, and detection wavelength to ensure consistent results across different batches.

Q4: Can different drying methods for the raw plant material impact andrographolide content?

A4: Yes, drying conditions significantly influence the final andrographolide content. One study found that using a hot air oven at 65°C was effective in preserving the andrographolide content and antibacterial activity of A. paniculata.[2][4] In contrast, shade drying has been reported to maintain the highest amount of andrographolide compared to hot air oven, sunlight, and microwave drying.[2][4] The temperature during drying is a critical factor, with one report indicating that drying at 60°C yielded a higher amount of total lactones than at 40°C and 50°C.[2][4]

Troubleshooting Guides

Issue 1: Low Yield of Andrographolide in the Extract

Possible Causes:

  • Suboptimal Extraction Solvent: The solvent used may not be optimal for solubilizing andrographolide.

  • Inefficient Extraction Method: The chosen extraction technique may not be effectively disrupting the plant cell walls to release the active compounds.

  • Inappropriate Extraction Time or Temperature: The extraction duration may be too short, or the temperature may be too low for efficient extraction.[9]

  • Poor Quality Raw Material: The andrographolide content in the raw plant material may be inherently low.

Troubleshooting Steps:

  • Optimize the Extraction Solvent:

    • Refer to literature for solvents with proven efficacy. Methanol and ethanol are good starting points.[16]

    • Consider using a binary solvent system, such as a 50% ethanol-water mixture, which has shown high yields in ultrasound-assisted extractions.[7][9]

  • Evaluate the Extraction Method:

    • For simple and accessible methods, consider maceration or Soxhlet extraction.[8][11]

    • For higher efficiency, explore advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[7][9] UAE has been shown to achieve high yields of andrographolide.[6]

  • Adjust Extraction Parameters:

    • Systematically vary the extraction time and temperature to find the optimal conditions for your chosen method. Increased temperature can enhance solubility and diffusion rates, but excessive heat may degrade the compound.[9]

    • Ensure the liquid-to-solid ratio is sufficient to create a strong concentration gradient for mass transfer.[9]

  • Assess Raw Material Quality:

    • Source Andrographis paniculata from reputable suppliers with quality control data.

    • If possible, analyze the andrographolide content of the raw material before extraction using a validated analytical method. The andrographolide content can vary significantly, with reported ranges from 0.74% to 5.47% (w/w) in dried plant material.[1][2][4]

Issue 2: High Variability in Andrographolide Content Between Batches

Possible Causes:

  • Inconsistent Raw Material: Using plant material from different geographical locations, harvested at different times, or dried under varying conditions.[1][2][3][4]

  • Lack of a Standardized Extraction Protocol: Variations in extraction parameters (solvent, time, temperature, method) between batches.

  • Inconsistent Analytical Procedures: Using different analytical methods or parameters for quantification.

Troubleshooting Steps:

  • Standardize Raw Material Sourcing and Processing:

    • Establish strict specifications for the raw material, including geographical origin and harvesting stage (e.g., flowering stage often has higher andrographolide content).[3]

    • Implement a consistent drying protocol, such as using a hot air oven at a controlled temperature (e.g., 65°C).[2][4]

  • Develop and Adhere to a Standard Operating Procedure (SOP) for Extraction:

    • Document and strictly follow a validated extraction protocol for all batches. This SOP should detail the extraction method, solvent composition, liquid-to-solid ratio, extraction time, and temperature.

    • The workflow below illustrates a standardized process.

    Standardized Extraction Workflow cluster_0 Raw Material QC cluster_1 Standardized Extraction cluster_2 Post-Extraction & Analysis RM_QC Raw Material Analysis (HPLC/HPTLC) Drying Controlled Drying (e.g., 65°C Oven) RM_QC->Drying Grinding Grinding to Uniform Particle Size Drying->Grinding Extraction Defined Extraction (Solvent, Time, Temp) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Final_QC Final Extract QC (HPLC/HPTLC) Concentration->Final_QC

    Caption: Standardized workflow for andrographolide extraction.

  • Implement a Validated Analytical Method:

    • Use a single, validated HPLC or HPTLC method for the quantification of andrographolide in all batches.

    • Ensure consistency in the mobile phase, column, flow rate, injection volume, and detector settings.

    • Regularly calibrate the analytical instrument and use a certified reference standard for andrographolide.

Issue 3: Presence of Impurities in the Final Extract

Possible Causes:

  • Non-selective Extraction Solvent: The solvent may be co-extracting a large number of other compounds along with andrographolide.

  • Lack of a Purification Step: The extraction process may not include a step to remove impurities.

Troubleshooting Steps:

  • Optimize Solvent Selectivity:

    • While highly polar solvents can be efficient, they may also extract water-soluble impurities like polyphenols and tannins.[7] Experiment with solvent systems of varying polarity to find a balance between andrographolide yield and purity.

  • Incorporate a Purification Step:

    • Decolorization: Use activated charcoal to remove pigments from the extract. However, be aware that this can also lead to some loss of andrographolide.[7]

    • Crystallization: Cooling crystallization can be an effective method to obtain high-purity andrographolide.

    • Chromatographic Techniques: For higher purity, consider using techniques like Solid-Phase Extraction (SPE) or High-Speed Countercurrent Chromatography (HSCCC).[7]

    Purification Workflow cluster_purification Purification Options Crude_Extract Crude Extract Decolorization Decolorization (Activated Charcoal) Crude_Extract->Decolorization Removes Pigments Crystallization Crystallization Decolorization->Crystallization Chromatography Chromatography (SPE, HSCCC) Decolorization->Chromatography Purified_Extract Purified Extract Crystallization->Purified_Extract Chromatography->Purified_Extract

    Caption: Workflow for the purification of andrographolide extracts.

Data Presentation

Table 1: Comparison of Andrographolide Content in A. paniculata from Different Geographical Locations

Geographical OriginAndrographolide Content (% w/w) by RP-HPLCAndrographolide Content (% w/w) by HPTLCReference
West Medinipur, India2.712.13[12]
East Medinipur, India3.192.51[12]
South 24 Parganas, India1.831.01[12]
Purulia, India1.731.25[12]
Hooghly, India2.942.15[12]
Odisha Region, India2.68 - 5.47-[1]

Table 2: Effect of Harvesting Time and Drying Conditions on Andrographolide Content (% w/w)

Harvesting Age (Days After Sowing)Drying ConditionAndrographolide Content (% w/w)Reference
90Hot Air Oven 65°C4.11[2][4]
127Hot Air Oven 65°CHigh[2][4]
127Hot Air Oven 80°CHigh[2][4]
-Pre-flowering Stage0.81[20]
-Flowering StageHigher than pod setting stage[3]
-Pod Setting Stage-[3]
-After Flowering1.86[20]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Andrographolide

This protocol is based on methodologies that have demonstrated high extraction efficiency.[6][7]

Materials:

  • Dried and powdered Andrographis paniculata

  • Methanol or 50% Ethanol

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 10 g).

  • Add the extraction solvent at a defined liquid-to-solid ratio (e.g., 10:1 mL/g).

  • Place the mixture in an ultrasonic bath.

  • Sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture to separate the extract from the solid plant material.

  • Repeat the extraction process on the residue for exhaustive extraction if necessary.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

  • Dry the resulting extract to a constant weight.

  • Quantify the andrographolide content using a validated HPLC method.

Protocol 2: Quantification of Andrographolide using RP-HPLC

This protocol is a generalized procedure based on several validated methods.[12][13][14][17][18]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Andrographolide reference standard

  • HPLC-grade methanol and water

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, which is often a mixture of methanol and water or acetonitrile (B52724) and water. A common mobile phase is methanol:water (65:35 v/v).[20]

  • Standard Solution Preparation: Prepare a stock solution of the andrographolide reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards of different concentrations (e.g., 10-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in methanol to a specific concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.[17]

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Andrographolide has a maximum absorbance around 223 nm.[14]

    • Column Temperature: Ambient or controlled (e.g., 30°C).[6]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the andrographolide peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of andrographolide in the sample using the calibration curve.

References

Technical Support Center: Optimization of Reaction Conditions for Andrographolide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for andrographolide (B1667393) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of andrographolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the andrographolide molecule?

A1: The primary sites for derivatization on the andrographolide molecule are the hydroxyl groups at positions C-3, C-14, and C-19. Additionally, modifications can be made to the α,β-unsaturated γ-lactone ring system, often via Michael addition, and the exocyclic double bond at C-8(17).[1][2]

Q2: Why is derivatization of andrographolide necessary?

A2: Andrographolide has several limitations, including poor water solubility, low bioavailability, and a bitter taste, which can hinder its therapeutic development.[3][4][5] Derivatization is performed to improve its physicochemical properties, enhance its pharmacological activity, and reduce potential toxicity.[4][5]

Q3: What are the general stability characteristics of andrographolide that I should be aware of during derivatization?

A3: Andrographolide is sensitive to both pH and temperature. It is most stable in acidic conditions (pH 2.0-4.0).[6][7][8] In alkaline conditions, it is unstable and can undergo degradation.[3] It is also prone to thermal degradation at elevated temperatures.[9] Crystalline andrographolide is significantly more stable than its amorphous form.[6]

Q4: What are some common protecting groups used in andrographolide synthesis?

A4: To achieve selective derivatization, protecting groups are often necessary. A common strategy is to protect the C-3 and C-19 hydroxyl groups as an isopropylidene ketal.[10] Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), as well as trityl groups, have also been used, particularly for protecting the C-19 hydroxyl group.[10][11]

Troubleshooting Guides

Esterification Reactions (e.g., Acylation)
Problem Possible Cause Suggested Solution
Low or no product yield 1. Steric Hindrance: The hydroxyl group may be sterically hindered, preventing the acylating agent from accessing it. 2. Inadequate Catalyst/Base: The catalyst or base may not be strong enough to facilitate the reaction. 3. Degradation of Starting Material: Andrographolide may be degrading under the reaction conditions, especially if a strong base is used.[3]1. Use a less bulky acylating agent or a more reactive one (e.g., acid chloride instead of anhydride). 2. Switch to a more effective catalyst/base system, such as EDC/DMAP for carboxylic acid coupling.[12] 3. Perform the reaction at a lower temperature and use a milder, non-nucleophilic base like triethylamine (B128534) or pyridine.[13]
Formation of multiple products (e.g., di- or tri-esters instead of mono-ester) 1. Lack of Selectivity: The acylating agent is reacting with multiple hydroxyl groups.1. Use a stoichiometric amount of the acylating agent. 2. Employ protecting groups to block other hydroxyl groups. For example, protect C-3 and C-19 with an isopropylidene ketal to selectively acylate C-14.[10]
Difficult purification of the desired product 1. Similar Polarity of Products: The desired product and byproducts (e.g., isomers, unreacted starting material) have similar polarities, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider recrystallization as an alternative or additional purification step.
Etherification Reactions
Problem Possible Cause Suggested Solution
Low product yield 1. Poor Nucleophilicity of the Hydroxyl Group: The hydroxyl group may not be sufficiently activated. 2. Side Reactions: Competing elimination reactions can occur, especially with secondary hydroxyl groups.1. Use a strong base (e.g., NaH) to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. 2. Choose a solvent that favors substitution over elimination (e.g., a polar aprotic solvent like DMF or THF).
O- vs. C-Alkylation 1. Ambident Nucleophile: The enolate formed from the lactone ring can potentially undergo C-alkylation.1. Use reaction conditions that favor O-alkylation, such as using a less coordinating counter-ion for the base.
Sulfonation Reactions
Problem Possible Cause Suggested Solution
Formation of complex mixtures and side products 1. Instability of Andrographolide under Reaction Conditions: The use of strong acids like sulfuric acid can lead to dehydration and rearrangement reactions. The C14-OH group is particularly unstable and can be eliminated to form conjugated double bonds.[4]1. Carefully control the reaction temperature, keeping it low (e.g., 5-15°C) to minimize side reactions.[14] 2. Use a controlled amount of the sulfonating agent.
Product is hygroscopic and difficult to handle 1. Inherent Property of Sulfonated Derivatives: Andrographolide sulfonates are known to be hygroscopic.[4]1. Handle the product in a dry atmosphere (e.g., under inert gas or in a glove box). 2. Store the final product under anhydrous conditions.
Purification and Analysis
Problem Possible Cause Suggested Solution
Co-elution of impurities during column chromatography 1. Inappropriate Stationary or Mobile Phase: The chosen chromatography system may not have sufficient resolving power.1. Experiment with different stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel).[15] 2. Use a gradient elution with different solvent systems (e.g., n-hexane/methanol).[15] 3. Consider alternative purification techniques like preparative HPLC or supercritical fluid chromatography.
Inaccurate quantification of derivatives 1. Lack of a proper analytical standard for the derivative. 2. Inappropriate analytical method. 1. If a pure standard is unavailable, use techniques like qNMR for quantification. 2. Develop and validate a suitable analytical method, such as HPLC-UV, HPLC-ELSD, or UPLC-PDA, for accurate quantification.[16][17]

Experimental Protocols

Protocol 1: Synthesis of 14-Deoxy-11,12-didehydroandrographolide

This protocol involves the dehydration of andrographolide.

Materials:

  • Andrographolide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve andrographolide in methanol.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while stirring.

  • Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the acidic pH is neutralized.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 14-deoxy-11,12-didehydroandrographolide.

Note: This is a general procedure; specific concentrations and reaction times may need to be optimized.

Protocol 2: Synthesis of 3,19-Isopropylidene Andrographolide (Protecting Group)

Materials:

  • Andrographolide

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM) or Acetone

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend andrographolide in anhydrous DCM or acetone.

  • Add 2,2-dimethoxypropane.

  • Add a catalytic amount of p-TsOH or PPTS.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated NaHCO₃ solution.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.[10]

Visualizations

experimental_workflow cluster_protection Protection Step cluster_derivatization Derivatization Step cluster_deprotection Deprotection Step start Andrographolide protect React with 2,2-dimethoxypropane, p-TsOH start->protect protected_ag 3,19-Isopropylidene Andrographolide protect->protected_ag derivatize Esterification/Etherification at C-14 protected_ag->derivatize protected_deriv Protected Derivative derivatize->protected_deriv deprotect Acid-catalyzed hydrolysis protected_deriv->deprotect final_product Final Derivative deprotect->final_product troubleshooting_logic start Low Yield in Esterification? cause1 Steric Hindrance? start->cause1 cause2 Degradation of Andrographolide? start->cause2 cause3 Poor Catalyst Activity? start->cause3 solution1 Use smaller/more reactive acylating agent cause1->solution1 Yes solution2 Lower temperature, use milder base cause2->solution2 Yes solution3 Switch to a more effective catalyst (e.g., EDC/DMAP) cause3->solution3 Yes

References

Technical Support Center: Andrographolide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of andrographolide (B1667393).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of andrographolide, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Signal Intensity or Complete Signal Loss

Q1: What are the common causes of low signal intensity for andrographolide in my LC-MS/MS analysis?

Low signal intensity can arise from several factors throughout the analytical workflow. The most frequent causes include:

  • Ion Suppression: This is a major matrix effect where co-eluting endogenous compounds from the sample (e.g., phospholipids, salts, proteins) interfere with the ionization of andrographolide in the MS source, leading to a reduced signal.[1]

  • Inefficient Sample Preparation: Poor extraction recovery of andrographolide from the sample matrix will result in a lower concentration of the analyte reaching the detector.[1]

  • Analyte Degradation: Andrographolide may be unstable under certain conditions. For instance, it can be stabilized in plasma by the addition of formic acid before protein precipitation.[2]

  • Suboptimal LC-MS/MS Parameters: Incorrect settings for the ion source (e.g., temperature, gas flows), collision energy, or mobile phase composition can lead to inefficient ionization and fragmentation.[3][4]

  • Contamination: A dirty ion source or contaminated LC system can suppress the signal.[3]

Q2: How can I confirm that ion suppression is the cause of my low signal?

A post-column infusion experiment is a definitive way to identify ion suppression. This involves:

  • Infusing a standard solution of andrographolide directly into the mass spectrometer at a constant rate to obtain a stable signal.

  • Injecting a blank, extracted sample matrix onto the LC column.

  • Monitoring the andrographolide signal. A dip in the signal as the matrix components elute indicates the presence of ion suppression.[1]

Alternatively, a post-extraction spike experiment can quantify the extent of matrix effects. This compares the peak area of andrographolide spiked into a clean solvent versus the peak area when spiked into an extracted blank matrix. A significant difference points to matrix effects.[5]

Q3: What are the best strategies to mitigate low signal intensity caused by matrix effects?

To improve signal intensity, consider the following strategies:

  • Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Protein Precipitation (PPT) is a simpler but often less clean method.[6]

  • Chromatographic Separation: Adjust your LC method to better separate andrographolide from the regions where matrix components elute. This may involve changing the column chemistry (e.g., C18 columns are common), mobile phase composition (acetonitrile/water is a frequent choice), or gradient profile.[7][8]

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for andrographolide is ideal as it co-elutes and experiences similar matrix effects, thus providing accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to behave similarly.[9]

  • Dilute the Sample: If the andrographolide concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[10]

Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)

Q4: My andrographolide peak is tailing. What could be the cause and how do I fix it?

Peak tailing is often caused by:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with andrographolide. Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase can suppress these interactions.[7][11]

  • Column Contamination: Buildup of matrix components on the column frit or packing material can lead to tailing. Flushing the column or replacing it may be necessary.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting the sample.[13]

Q5: Why are my peaks broad, and how can I improve their sharpness?

Broad peaks can result from:

  • Column Deterioration: Over time, columns lose efficiency. Replacing the column is the solution.[12]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure connections are short and use appropriate tubing.

  • Inappropriate Mobile Phase: If the mobile phase is too weak, the peak can broaden. Optimizing the gradient or isocratic composition is key. Acetonitrile (B52724) often provides better peak shape than methanol (B129727) for andrographolide analysis.[7]

Q6: I am observing split peaks for andrographolide. What is the likely cause?

Split peaks are typically due to:

  • Partially Clogged Column Frit: Contaminants from the sample can block the inlet frit of the column. Back-flushing the column (if the manufacturer allows) or replacing the frit might solve the issue.[12]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause the analyte band to distort. Ideally, the sample should be dissolved in the initial mobile phase.[12]

  • Column Void: A void or channel in the column packing material can lead to split peaks. This usually indicates the column has reached the end of its life.

Issue 3: High Background Noise and Inconsistent Baseline

Q7: I'm seeing high background noise in my chromatograms. Where is it coming from?

High background noise can originate from several sources:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phase additives.[14]

  • Dirty MS Ion Source: The ion source is prone to contamination from non-volatile salts and matrix components. Regular cleaning is essential.[1]

  • Leaks in the LC System: A leak in the pump, injector, or fittings can introduce air and cause baseline fluctuations.

  • Insufficiently Cleaned Extracts: Complex matrices, such as herbal extracts, can introduce a multitude of compounds that contribute to a high chemical background.[15]

Q8: How can I reduce the background noise in my analysis?

To achieve a cleaner baseline:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[14]

  • Implement a Diverter Valve: Program a diverter valve to send the highly aqueous, early-eluting portion of the run (which often contains salts and polar interferences) to waste instead of the mass spectrometer.[10]

  • Improve Sample Cleanup: Utilize more effective sample preparation techniques like SPE to remove a wider range of interferences.[6]

  • Regular Instrument Maintenance: Adhere to a strict schedule for cleaning the MS ion source, checking for leaks, and purging the LC system.[15]

Quantitative Data on Sample Preparation

The choice of sample preparation method is critical for minimizing matrix effects and ensuring accurate quantification. Below is a summary of recovery data from various studies on andrographolide analysis.

Sample Preparation MethodAnalyte(s)MatrixRecovery (%)Reference(s)
Solid-Phase Extraction (SPE) Andrographolide, Dehydroandrographolide (B1139154)Rabbit Plasma> 94%[16]
Solid-Phase Extraction (SPE) Andrographolide, Neoandrographolide, etc.Human Plasma92-98%[17]
Salt-Assisted LLE (SALLE) Andrographolide, DDAGRat Plasma> 90%[18][19]
Liquid-Liquid Extraction (LLE) AndrographolideWhole Blood66-82%[18]
Protein Precipitation (PPT) Four DiterpenoidsPlasma78-90%[18]

DDAG: 14-deoxy-11,12-didehydroandrographolide

Detailed Experimental Protocols

Below are generalized, step-by-step protocols for common sample preparation techniques used in andrographolide analysis. Note: These are starting points and should be optimized for your specific application.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a rapid but often less clean method suitable for initial screening.

  • Sample Aliquoting: Take 50 µL of plasma in a microcentrifuge tube.

  • Acidification (Optional but Recommended): To stabilize andrographolide, add a small volume (e.g., 2% of the total volume) of 10% formic acid in water and vortex briefly.[2]

  • Precipitation: Add 3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Salt-Assisted Liquid-Liquid Extraction (SALLE) for Plasma Samples

This method offers improved cleanup compared to PPT.[18]

  • Sample Aliquoting: Place a known volume of plasma into a centrifuge tube.

  • Extraction Solvent Addition: Add an appropriate volume of a water-miscible organic solvent like acetonitrile.

  • Salting-Out: Add a salting-out agent, such as MgSO₄, which has been shown to be highly effective for andrographolide extraction.[18] The salt increases the polarity of the aqueous layer, forcing the andrographolide into the organic layer.

  • Vortexing: Vortex the mixture thoroughly to facilitate extraction.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection: Collect the upper organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

SPE provides the cleanest extracts and is ideal for achieving low limits of quantification.

  • Column Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load the plasma sample (which may be pre-diluted) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 15% aqueous methanol) to remove polar interferences while retaining andrographolide.[16]

  • Elution: Elute the andrographolide from the cartridge with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Visualizations

LC-MS/MS Troubleshooting Workflow

cluster_Start Problem Identification cluster_LC LC System Check cluster_MS MS System Check cluster_Sample Sample Preparation Check cluster_End Resolution Start Low Signal, Poor Peak Shape, or High Noise CheckLC Check LC Pressure & Baseline Stability Start->CheckLC Initial Check CheckColumn Evaluate Column (Age, Performance) CheckLC->CheckColumn Pressure OK? CheckSamplePrep Assess Sample Prep (Recovery, Matrix Effect) CheckLC->CheckSamplePrep Pressure/Baseline Issue OptimizeChroma Optimize Chromatography (Gradient, Mobile Phase) CheckColumn->OptimizeChroma Column OK? CheckMS Check MS Tuning & Calibration OptimizeChroma->CheckMS Chromatography Optimized? End Problem Resolved OptimizeChroma->End CleanSource Clean Ion Source CheckMS->CleanSource Tuning OK? OptimizeMS Optimize MS Parameters (Voltages, Gas Flows) CleanSource->OptimizeMS Source Clean? OptimizeMS->CheckSamplePrep MS Optimized? OptimizeMS->End ImproveCleanup Improve Cleanup (SPE, LLE) CheckSamplePrep->ImproveCleanup Matrix Effect Confirmed? UseIS Use Appropriate Internal Standard ImproveCleanup->UseIS UseIS->End

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

General Experimental Workflow for Andrographolide Analysis

cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for quantitative analysis of andrographolide.

Simplified Metabolic Pathway of Andrographolide

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Andrographolide Andrographolide Dehydration Dehydration Andrographolide->Dehydration CYP450s Deoxygenation Deoxygenation Andrographolide->Deoxygenation Hydrogenation Hydrogenation Andrographolide->Hydrogenation Sulfation Sulfation (SULTs) Andrographolide->Sulfation Glucuronidation Glucuronidation (UGTs) Andrographolide->Glucuronidation Conjugates Conjugated Metabolites (e.g., Cysteine, Creatinine) Andrographolide->Conjugates Dehydration->Glucuronidation Deoxygenation->Glucuronidation Hydrogenation->Glucuronidation Excretion Urinary Excretion Sulfation->Excretion Glucuronidation->Excretion Conjugates->Excretion

Caption: Simplified metabolic pathways of andrographolide in humans.[20][21]

References

Improving the long-term storage and stability of andropanolide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term storage and stability of andrographolide (B1667393) compounds. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid andrographolide?

A1: For long-term stability, solid andrographolide should be stored in a cool, dry, and dark place. Crystalline andrographolide is significantly more stable than its amorphous form. While crystalline andrographolide shows high stability even at elevated temperatures (70°C with 75% relative humidity) for up to 3 months, the amorphous form degrades rapidly under the same conditions.[1][2] For powdered Andrographis paniculata herb, storage at ambient conditions (30±2°C, 60±5% RH) has been shown to maintain andrographolide content for at least three months without significant reduction.[3][4][5] However, prolonged storage of over a year can lead to significant degradation (around 69.26%).[6][7][8] Therefore, for long-term preservation of the pure compound, refrigerated conditions (5±2°C) are recommended.

Q2: How does pH affect the stability of andrographolide in solution?

A2: Andrographolide is most stable in acidic conditions, with an optimal pH range of 3-5.[9] It is unstable in alkaline conditions, and this instability increases as the pH rises.[9] Degradation follows first-order kinetics and is significantly faster at higher pH levels.[10][11] For instance, the predicted shelf-life (t90%) of andrographolide at 25°C is 4.3 years at pH 2.0, but only 41 days at pH 6.0, and just 1.1 days at pH 8.0.[11]

Q3: What are the main degradation products of andrographolide?

A3: The degradation products of andrographolide depend on the stress conditions.

  • Heat (solid-state): The major degradation product under elevated temperature and humidity is 14-deoxy-11,12-didehydroandrographolide.[1][2]

  • Acidic conditions (pH 2.0): In acidic solutions, the primary degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide.[10][11]

  • Near-neutral/Basic conditions (pH 6.0 and above): Under these conditions, degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide.[10][11]

It's important to note that these degradation products exhibit reduced biological activity compared to the parent andrographolide compound.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low andrographolide concentration in a recently prepared stock solution. Degradation due to inappropriate solvent pH. Andrographolide is unstable in alkaline conditions.[9]Prepare stock solutions in solvents that result in a slightly acidic pH (3-5). Chloroform is a more stable solvent choice than aqueous solutions.[9]
Inconsistent results in cell-based assays using andrographolide. Degradation of andrographolide in the cell culture medium (typically pH ~7.4) over the course of the experiment.Prepare fresh andrographolide solutions immediately before each experiment. For longer experiments, consider the rate of degradation at the medium's pH and temperature.
Loss of andrographolide content in a powdered herbal extract over time. Inappropriate storage conditions (high temperature and/or humidity).[6][7][8][12] The amorphous state of the compound in the extract is less stable.[1][2]Store powdered extracts in airtight, light-resistant containers in a cool and dry environment. For long-term storage, refrigeration is advisable.
Formation of unknown peaks in HPLC analysis after sample preparation. Heat-induced degradation during sample processing steps like extraction or solvent evaporation.Use heat-sensitive extraction methods like sonication at controlled temperatures. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.

Data Summary Tables

Table 1: Stability of Andrographolide in Powdered Andrographis paniculata Herb Under Different Storage Conditions for 3 Months

Storage TemperatureRelative Humidity (RH)Andrographolide ReductionReference
5 ± 2°C-No significant reduction[3][4][5]
25 ± 2°C60 ± 5%No significant reduction[3][4][5]
30 ± 2°C60 ± 5%No significant reduction[3][4][5]

Table 2: Predicted Shelf-Life (t90%) of Andrographolide in Solution at 25°C

pHPredicted Shelf-LifeReference
2.04.3 years[11]
6.041 days[11]
8.01.1 days[11]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of Andrographolide

This protocol is designed to assess the stability of andrographolide under various stress conditions as recommended by ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve andrographolide in methanol (B129727) to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat in a water bath at 80°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Alkali Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat in a water bath at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.

  • Thermal Degradation: Place the powdered andrographolide in a hot air oven at 80°C for 2 hours. After cooling, dissolve in methanol to the initial concentration.

  • Photolytic Degradation: Expose the powdered andrographolide to UV light (254 nm) for 6 hours. Dissolve in methanol to the initial concentration.

3. Analysis:

  • Dilute the stressed samples with the mobile phase to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for quantifying andrographolide and separating it from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol:Water (65:35 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 226 nm.[13]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of andrographolide in the mobile phase at various concentrations (e.g., 10-50 µg/mL) to generate a calibration curve.

    • Prepare samples (from storage stability studies or forced degradation studies) by dissolving and diluting them in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the andrographolide peak based on the retention time and calibration curve. The retention time for andrographolide is approximately 3.85 min under these conditions.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Andrographolide Sample (Bulk Powder or Formulation) stock Prepare 1 mg/mL Stock Solution (Methanol) start->stock acid Acid Hydrolysis (1N HCl, 80°C, 2h) stock->acid alkali Alkali Hydrolysis (1N NaOH, 80°C, 2h) stock->alkali oxide Oxidation (3% H2O2, RT, 2h) stock->oxide thermal Dry Heat (80°C, 2h) stock->thermal photo Photolytic (UV light, 6h) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxide->hplc thermal->hplc photo->hplc quant Quantify Degradation & Identify Products hplc->quant

Caption: Workflow for a forced degradation study of andrographolide.

degradation_pathways cluster_acid Acidic Conditions (pH < 5) cluster_heat Heat (Solid State) cluster_alkali Alkaline Conditions (pH > 6) Andro Andrographolide Iso Isoandrographolide Andro->Iso Didehydro 8,9-Didehydroandrographolide Andro->Didehydro Deoxy 14-Deoxy-11,12- didehydroandrographolide Andro->Deoxy Seco 15-Seco-andrographolide Andro->Seco Methoxy 14-Deoxy-15-methoxy- andrographolide Andro->Methoxy

Caption: Major degradation pathways of andrographolide under different stress conditions.

References

Technical Support Center: Enhancing the Therapeutic Index of Andrographolide-Based Treatments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving andrographolide (B1667393). The aim is to address specific issues encountered during the formulation, in vitro evaluation, and in vivo testing of andrographolide-based therapies to enhance their therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the therapeutic use of andrographolide?

A1: The primary challenges with andrographolide are its poor physicochemical properties, including low aqueous solubility and limited bioavailability.[1][2][3][4][5][6][7][8] These factors, along with a short plasma half-life and first-pass metabolism, hinder its clinical application despite its potent biological activities.[9][4]

Q2: What strategies can be employed to improve the therapeutic index of andrographolide?

A2: Several strategies are being explored to overcome the limitations of andrographolide:

  • Nanoformulations: Encapsulating andrographolide in nanocarriers like solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), nanoemulsions, and liposomes can enhance its solubility, stability, and bioavailability.[9][1][2][10]

  • Combination Therapy: Using andrographolide in conjunction with conventional chemotherapeutic agents, such as paclitaxel, can lead to synergistic anticancer effects, potentially allowing for reduced dosages and toxicity of the conventional drug.

  • Chemical Modification: Synthesizing derivatives of andrographolide is another approach to improve its pharmacological properties and efficacy.[11][12]

Q3: What are the known molecular mechanisms of andrographolide's anti-cancer effects?

A3: Andrographolide exerts its anti-cancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: It can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic pathways, involving the activation of caspases.[9][13][14]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[9][2][15]

  • Inhibition of Signaling Pathways: Andrographolide is known to modulate key signaling pathways involved in cancer progression, such as NF-κB, PI3K/Akt, and MAPK pathways.[3][4][13][16][17][18]

Q4: Is andrographolide toxic?

A4: Andrographolide is generally considered to have a low toxicity profile.[10][17][19] Acute toxicity studies in animal models have shown a high LD50. However, some adverse reactions, including allergic reactions, have been reported in clinical settings, particularly with injectable formulations of andrographolide derivatives.[16][18][20]

Troubleshooting Guides

Formulation & Characterization
Issue Possible Cause(s) Troubleshooting Steps
Low drug loading/encapsulation efficiency in nanoparticles. Poor solubility of andrographolide in the chosen organic solvent. Suboptimal drug-to-polymer ratio. Inefficient emulsification process.- Select an organic solvent in which andrographolide has higher solubility (e.g., a mixture of chloroform (B151607) and methanol (B129727) for PLGA nanoparticles).[21] - Optimize the drug-to-polymer ratio; a 1:8.5 ratio has been shown to be effective for PLGA nanoparticles.[1] - Ensure adequate sonication power and time during the emulsification step to form a stable emulsion.[21]
Large particle size or high polydispersity index (PDI) of nanoformulations. Inappropriate surfactant concentration. Aggregation of nanoparticles during preparation or storage. Suboptimal homogenization parameters.- Optimize the concentration of the surfactant (e.g., PVA for PLGA nanoparticles).[1] - Use a cryoprotectant (e.g., trehalose) during lyophilization to prevent aggregation. - For nanoemulsions, optimize high-pressure homogenization parameters (pressure and number of cycles).[22][23]
Instability of the formulation (e.g., precipitation, phase separation). Incompatible excipients. pH of the formulation. Inadequate storage conditions.- Screen different oils, surfactants, and co-surfactants for nanoemulsion preparation to ensure compatibility and stability.[5][20] - Adjust the pH of the aqueous phase to ensure the stability of the formulation components. - Store formulations at recommended temperatures (e.g., 4°C or 25°C) and protect from light if necessary.[22]
In Vitro Experiments
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent IC50 values in cytotoxicity assays (e.g., MTT assay). Cell seeding density variability. Incomplete dissolution of andrographolide or its formulation. Contamination of cell cultures.- Ensure a consistent number of viable cells are seeded in each well. - Prepare fresh stock solutions of andrographolide and ensure complete dissolution before adding to the cell culture medium. For formulations, ensure they are well-dispersed. - Regularly check cell cultures for any signs of contamination.
Difficulty in observing apoptosis or cell cycle arrest. Insufficient concentration or incubation time of andrographolide. The chosen cell line may be resistant to andrographolide. Improper staining or gating during flow cytometry analysis.- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. - Use a positive control known to induce apoptosis or cell cycle arrest in the specific cell line. - Optimize staining protocols and ensure proper compensation and gating strategies are used in flow cytometry.
High background in Western blotting for signaling pathway analysis. Non-specific antibody binding. Insufficient blocking. High antibody concentration.- Use a high-quality primary antibody validated for the target protein. - Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). - Titrate the primary and secondary antibody concentrations to find the optimal dilution.
In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low oral bioavailability in pharmacokinetic studies. Poor absorption from the gastrointestinal tract. Rapid first-pass metabolism. Instability of the compound in the GI environment.- Utilize nanoformulations (e.g., nanoemulsions, SLNs) to enhance solubility and absorption.[22][8][19] - Co-administer with a P-glycoprotein inhibitor if efflux is a suspected issue. - Consider alternative routes of administration, such as intraperitoneal injection, for preclinical studies to bypass first-pass metabolism.[24]
Lack of tumor growth inhibition in xenograft models. Insufficient dose or dosing frequency. Poor tumor perfusion. Rapid clearance of the compound.- Perform a dose-escalation study to find the maximum tolerated dose and optimal therapeutic dose.[12][24] - Use a sustained-release formulation (e.g., PLGA microspheres) to maintain therapeutic concentrations over a longer period.[25] - Confirm tumor vascularization and consider using imaging techniques to assess drug delivery to the tumor site.
Adverse effects or toxicity observed in animals. The dose is too high. The formulation vehicle may be causing toxicity. Off-target effects of the compound.- Reduce the dose and/or dosing frequency. - Include a vehicle-only control group to assess the toxicity of the formulation excipients. - Conduct detailed histopathological analysis of major organs to identify any potential off-target toxicity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of Andrographolide and its Formulations

Cell LineCompound/FormulationIC50 ValueReference
A549 (NSCLC)Andrographolide + Paclitaxel0.5-7.4 nM (for Paclitaxel)[15]
LM2 (Breast Cancer)Andrographolide (Free Drug)27.68 µM[2]
LM2 (Breast Cancer)Andrographolide-PLGA NPs16.80 µM[2]
Jurkat (T-ALL)Andrographolide~10 µg/mL[18]
Oral Cancer Cell LineAndrographolide106.2 µg/ml[2]
Ramos, Granta, HF-1, SUDHL4 (Lymphoma)Andrographolide15-40 µmol/L[26]

Table 2: Pharmacokinetic Parameters of Andrographolide and its Formulations in Rats

FormulationRouteCmaxTmaxAUC (0-t)Relative BioavailabilityReference
Andrographolide SuspensionOral----[19]
Andrographolide-SLNsOral---241% (compared to suspension)[19]
Andrographolide SuspensionOral----[22]
Andrographolide-NanoemulsionOral---594.3% (compared to suspension)[22]
AndrographolideOral (30 mg/kg)115.81 ng/ml0.75 h278.44 ng·h/ml-[27]

Key Experimental Protocols

Preparation of Andrographolide-Loaded PLGA Nanoparticles

This protocol is based on the emulsion solvent evaporation method.[1][21]

  • Prepare the Aqueous Phase: Disperse polyvinyl alcohol (PVA) in deionized water to the desired concentration (e.g., 2% w/v).

  • Prepare the Organic Phase: Dissolve a specific amount of andrographolide and PLGA (e.g., 85:15 lactide to glycolide (B1360168) ratio) in a suitable organic solvent system (e.g., 1.7 mL of ethyl acetate (B1210297) and 330 µL of methanol).[21]

  • Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture at 18-20 W for 5 minutes over an ice bath using a probe sonicator.

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer for 17 hours under ambient conditions, followed by 1 hour under vacuum to ensure complete removal of the organic solvent.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm) for 1 hour.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of andrographolide on cell viability.[7][28][29][30]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 to 1 x 10^6 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[29][30]

  • Treatment: Treat the cells with various concentrations of andrographolide or its formulations dissolved in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 2 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[28][29]

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of andrographolide in an animal model.[12][24][31][32][33]

  • Cell Preparation: Harvest cancer cells (e.g., 22RV1 prostate cancer cells) and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

  • Tumor Cell Implantation: Inject the cell suspension subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., ~50 mm³), randomize the mice into treatment and control groups.[12]

  • Treatment Administration: Administer andrographolide or its formulation via the desired route (e.g., intraperitoneal injection of 10 mg/kg) at a specific frequency (e.g., three times per week).[24] The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry).

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation Andrographolide Nanoformulation (e.g., PLGA NPs, SLNs, Nanoemulsion) characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Drug Loading) formulation->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) cytotoxicity->apoptosis western_blot Signaling Pathway Analysis (Western Blot) apoptosis->western_blot pharmacokinetics Pharmacokinetic Studies western_blot->pharmacokinetics xenograft Tumor Xenograft Model pharmacokinetics->xenograft toxicity Toxicity Assessment xenograft->toxicity

Caption: Experimental workflow for enhancing andrographolide's therapeutic index.

PI3K_Akt_pathway Andrographolide Andrographolide PI3K PI3K Andrographolide->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Andrographolide's inhibition of the PI3K/Akt signaling pathway.

NFkB_pathway cluster_nucleus Andrographolide Andrographolide NFkB NF-κB Andrographolide->NFkB Inhibits DNA Binding Stimuli Pro-inflammatory Stimuli (e.g., PAF, fMLP) IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Andrographolide's interference with the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Andrographolide and Other Natural Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. This guide provides a comprehensive comparative analysis of andrographolide (B1667393), the principal bioactive component of Andrographis paniculata, against three other well-researched natural anti-inflammatory agents: curcumin, quercetin, and resveratrol (B1683913). This objective comparison, supported by experimental data, aims to inform research and drug development efforts in the field of inflammation.

Executive Summary

Andrographolide, a diterpenoid lactone, has demonstrated potent anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[1][2] This guide presents a side-by-side comparison of its efficacy with that of curcumin, quercetin, and resveratrol, focusing on their inhibitory effects on pro-inflammatory mediators and their underlying mechanisms of action.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for andrographolide, curcumin, quercetin, and resveratrol against various key inflammatory mediators. It is important to note that these values are compiled from different studies and experimental conditions may vary. Direct head-to-head comparative studies are limited, and thus these values should be interpreted with caution.

Inflammatory MediatorAndrographolide (µM)Curcumin (µM)Quercetin (µM)Resveratrol (µM)
TNF-α Inhibition 23.3[2]~20 (gene expression)[3]VariesVaries
IL-6 Inhibition ~3 (protein expression)[4]~20 (gene expression)[3]VariesVaries
PGE2 Production 8.8[2]~20 (PGE2)[3]-50 - 60[5]
Nitric Oxide (NO) Production 7.4[2]---
COX-2 Expression -~2 (gene expression)[3]-Varies

Data sourced from multiple studies; experimental conditions may differ.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate intracellular signaling cascades.

Andrographolide

Andrographolide exerts its anti-inflammatory effects predominantly through the inhibition of the NF-κB and MAPK signaling pathways.[1][2] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][4]

andrographolide_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6) Transcription Andrographolide Andrographolide Andrographolide->IKK Andrographolide->NF-κB (p65/p50) Inhibits DNA binding

Caption: Andrographolide's inhibition of the NF-κB pathway.

Curcumin, Quercetin, and Resveratrol

These polyphenolic compounds also modulate the NF-κB and MAPK pathways to exert their anti-inflammatory effects.[6]

natural_compounds_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) Receptor->MAPK Cascade (ERK, JNK, p38) IKK Complex IKK Complex Receptor->IKK Complex NF-κB NF-κB MAPK Cascade (ERK, JNK, p38)->NF-κB IκB IκB IKK Complex->IκB P IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Inflammatory Response Inflammatory Response Nucleus->Inflammatory Response Curcumin Curcumin Curcumin->IKK Complex Quercetin Quercetin Quercetin->MAPK Cascade (ERK, JNK, p38) Resveratrol Resveratrol Resveratrol->NF-κB

Caption: General anti-inflammatory pathways of natural compounds.

Experimental Protocols

General Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of natural compounds in a cell-based assay.

experimental_workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Pre-treatment Pre-treatment Cell Seeding->Pre-treatment Incubate Inflammatory Stimulus Inflammatory Stimulus Pre-treatment->Inflammatory Stimulus Add Compound Supernatant Collection Supernatant Collection Inflammatory Stimulus->Supernatant Collection Incubate Cell Lysis Cell Lysis Inflammatory Stimulus->Cell Lysis ELISA ELISA Supernatant Collection->ELISA Cytokine Measurement Western Blot Western Blot Cell Lysis->Western Blot Protein Analysis

References

Andrographolide: A Comparative Analysis of its Antiviral Efficacy Across Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, has demonstrated significant antiviral properties against a broad spectrum of viruses. This guide provides a comparative analysis of andrographolide's antiviral activity, supported by experimental data, to inform researchers, scientists, and drug development professionals. The following sections detail its efficacy against various viral strains, the experimental protocols used for these assessments, and the underlying molecular mechanisms of action.

Quantitative Assessment of Antiviral Activity

The antiviral potency of andrographolide and its derivatives has been quantified against several key viral pathogens. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are critical metrics for this assessment. A summary of these values from various studies is presented below.

Virus StrainCompoundCell LineIC50 / EC50Citation
Influenza A Virus
H1N1Andrographolide16HBE43.90 ± 2.49% inhibition at 250 µg/mL[1]
H1N114-α-lipoyl andrographolide (AL-1)MDCKEC50: 7.2 µM[1][2]
H5N114-α-lipoyl andrographolide (AL-1)MDCKEC50: 15.2 µM[1][2]
H9N214-α-lipoyl andrographolide (AL-1)MDCKEC50: 8.4 µM[1]
H5N114-deoxy-11,12-didehydroandrographolideA549IC50: 5 ± 1 µg/mL[1]
H5N114-deoxy-11,12-didehydroandrographolideMDCKIC50: 38 ± 1 µg/mL[1]
Dengue Virus (DENV)
DENV-2AndrographolideHepG2EC50: 21.304 µM[3][4]
DENV-2AndrographolideHeLaEC50: 22.739 µM[3][4]
DENV-2AndrographolideC6/3697.23% inhibition at 15.62 µg/mL[5]
DENVMethanolic extract of A. paniculataVero E6IC50: 20 µg/mL[5]
Herpes Simplex Virus (HSV)
HSV-1Andrographolide-IC50: 8.28 µg/mL (virucidal)[5]
HSV-1Neoandrographolide-IC50: 7.97 µg/mL (virucidal)[5]
HSV-114-deoxy-11,12-didehydroandrographolide-IC50: 11.1 µg/mL (virucidal)[5]
Chikungunya Virus (CHIKV)
CHIKVAndrographolide-EC50: 77 µM[6][7][8]
CHIKVAndrographolideVero cells0.5 µg/mL showed anti-CHIKV effects[9]
SARS-CoV-2
SARS-CoV-2AndrographolideCalu-3IC50: 0.034 µM[10][11]
SARS-CoV-2A. paniculata extractCalu-3IC50: 0.036 µg/mL[10][11]

Experimental Protocols

The evaluation of andrographolide's antiviral activity involves a range of established experimental methodologies. A generalized workflow for in vitro assessment is outlined below.

General In Vitro Antiviral Assay Workflow

A typical workflow to determine the antiviral efficacy of andrographolide involves several key steps:

  • Cell Culture and Virus Propagation: A suitable host cell line is cultured and maintained. The viral strain of interest is propagated in these cells to create a viral stock with a known titer.

  • Cytotoxicity Assay: Before assessing antiviral activity, the toxicity of andrographolide on the host cells is determined. This is crucial to ensure that any observed reduction in viral replication is due to the compound's antiviral effect and not cell death. The 50% cytotoxic concentration (CC50) is typically determined using assays like the MTT assay.

  • Antiviral Activity Assay:

    • Pre-treatment: Cells are incubated with andrographolide for a specific period before being infected with the virus. This helps determine if the compound can prevent viral entry.

    • Post-treatment: Cells are first infected with the virus and then treated with andrographolide. This assesses the compound's ability to inhibit viral replication at post-entry stages.

    • Virucidal Assay: The virus is incubated directly with andrographolide before being used to infect cells. This determines if the compound can directly inactivate viral particles.

  • Quantification of Viral Inhibition: The extent of viral inhibition is measured using various techniques:

    • Plaque Reduction Assay: This is a standard method to quantify the number of infectious virus particles. A reduction in the number of plaques (zones of cell death) in the presence of the compound indicates antiviral activity.

    • Quantitative Real-Time PCR (qRT-PCR): This technique measures the amount of viral genetic material (RNA or DNA) in the host cells, providing a direct measure of viral replication.

    • Immunofluorescence Assay (IFA): This method uses fluorescently labeled antibodies to detect viral proteins within infected cells, allowing for the visualization and quantification of infected cells.

    • Western Blot: This technique is used to detect and quantify specific viral proteins, providing insight into the compound's effect on viral protein synthesis.

G cluster_prep Preparation cluster_assay Assays cluster_quant Quantification cell_culture Cell Culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity antiviral Antiviral Activity Assay cell_culture->antiviral virus_prop Virus Propagation virus_prop->antiviral cytotoxicity->antiviral Determine non-toxic concentrations plaque Plaque Reduction Assay antiviral->plaque qpcr qRT-PCR antiviral->qpcr ifa Immunofluorescence Assay antiviral->ifa wb Western Blot antiviral->wb

Figure 1: Generalized workflow for in vitro antiviral activity assessment.

Mechanisms of Antiviral Action and Affected Signaling Pathways

Andrographolide exerts its antiviral effects through a multi-targeted approach, interfering with various stages of the viral life cycle and modulating host immune responses.[1][12] Key mechanisms include the inhibition of viral entry, replication, and protein synthesis.[1][5] Furthermore, andrographolide is known to modulate critical host signaling pathways that are often hijacked by viruses for their own replication and to evade the immune system.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[13] Many viruses activate this pathway to promote their replication and to induce a pro-inflammatory state that can contribute to pathogenesis. Andrographolide has been shown to be a potent inhibitor of the NF-κB pathway.[1][14] By blocking the activation of NF-κB, andrographolide can reduce the expression of pro-inflammatory cytokines and chemokines, thereby mitigating virus-induced inflammation.[1][13]

G cluster_virus Viral Infection cluster_pathway NF-κB Pathway virus Virus ikb IκB virus->ikb activates IKK, leading to IκB degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp activates andro Andrographolide andro->ikb inhibits degradation

Figure 2: Andrographolide's inhibition of the NF-κB signaling pathway.

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for mediating the cellular response to interferons (IFNs), which are key antiviral cytokines.[1] Some viruses have evolved mechanisms to evade the antiviral effects of IFNs by inhibiting the JAK-STAT pathway. Andrographolide has been found to downregulate the activation of the JAK-STAT pathway that is stimulated by some viral infections, such as influenza A virus.[1][15] This modulation can help to control the excessive inflammatory responses associated with viral infections.[16]

G cluster_signal JAK-STAT Pathway cytokine Interferons (IFNs) receptor IFN Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus dimerizes and translocates to isg Interferon-Stimulated Genes (ISGs) nucleus->isg activates transcription of andro Andrographolide andro->jak inhibits phosphorylation

Figure 3: Andrographolide's modulation of the JAK-STAT signaling pathway.

References

Reproducibility of Andrographolide's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3][4][5] Numerous independent studies have investigated its therapeutic potential, primarily focusing on its anti-inflammatory, anticancer, and antiviral properties.[1][3][6][7][8] This guide provides a comparative analysis of key findings from various independent studies to assess the reproducibility of andrographolide's therapeutic effects. The quantitative data from these studies are summarized in structured tables, and detailed experimental protocols for key experiments are provided. Additionally, key signaling pathways and a representative experimental workflow are visualized using diagrams.

Comparative Efficacy of Andrographolide in Cancer Cell Lines

The anticancer effects of andrographolide have been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from independent in vitro studies, providing a quantitative measure of its potency and the reproducibility of its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Study
LM2Breast Cancer16.80[Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies][9]
SiHaCervical Cancer85.59[Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide][8]
CaSkiCervical Cancer87.52[Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide][8]
C33ACervical Cancer96.05[Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide][8]
HT-29Colon CancerDose- and time-dependent decrease in cell viability[Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level][10]
C8161Malignant MelanomaPotent inhibition of cell proliferation[Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells][11]
A375Malignant MelanomaPotent inhibition of cell proliferation[Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells][11]

Antiviral Activity of Andrographolide

Andrographolide has demonstrated antiviral activity against a variety of viruses. The table below presents the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) from different studies, highlighting the consistency of its antiviral effects.

VirusCell LineIC50 / EC50 (µM)Study
SARS-CoV-2Calu-30.034[Anti-SARS-CoV-2 activity of Andrographis paniculata extract and its major component Andrographolide in human lung epithelial cells and cytotoxicity evaluation in major organ cell representatives][12]
SARS-CoV-2 (Main Protease)Enzyme Assay15.05 ± 1.58[Anti-SARS-CoV-2 activity of Andrographis paniculata extract and its major component Andrographolide in human lung epithelial cells and cytotoxicity evaluation in major organ cell representatives][7]
SARS-CoV (Main Protease)Enzyme Assay5.00 ± 0.67[Anti-SARS-CoV-2 activity of Andrographis paniculata extract and its major component Andrographolide in human lung epithelial cells and cytotoxicity evaluation in major organ cell representatives][7]
Dengue Virus 2 (DENV2)C6/3697.23% inhibition at 15.62 µg/mL[Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System][7]
Dengue Virus 2 (DENV2)HepG221.304[Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System][7]
Dengue Virus 2 (DENV2)HeLa22.739[Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System][7]
HIVHL2/30.59[Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System][7]

Experimental Protocols

To ensure the reproducibility of scientific findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., LM2, SiHa, HT-29) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and allowed to attach overnight.

  • Treatment: Cells are incubated with various concentrations of andrographolide (e.g., 6.25–50 µM) for a specified duration (e.g., 48 hours). Control wells contain medium only or medium with the vehicle (e.g., DMSO).

  • MTT Addition: After incubation, MTS reagent is added to each well.

  • Incubation and Measurement: The plate is incubated to allow for the conversion of MTT to formazan. The absorbance is then measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.[9][10]

Antiviral Plaque Reduction Assay
  • Cell Seeding: Host cells (e.g., Calu-3, Vero E6) are seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a known amount of virus for a specific period.

  • Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of andrographolide.

  • Plaque Visualization: After an incubation period to allow for plaque formation, the cells are fixed and stained to visualize the plaques.

  • Quantification: The number of plaques in the treated wells is counted and compared to the untreated control to determine the percentage of viral inhibition and calculate the IC50 value.[12]

Key Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its therapeutic effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate the key pathways consistently reported to be influenced by andrographolide.

andrographolide_nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα p50 p50 p65 p65 NF-κB Complex (p50/p65/IκBα) p50 p65 IκBα NF-κB (p50/p65) p50 p65 NF-κB Complex (p50/p65/IκBα)->NF-κB (p50/p65) Translocation Andrographolide Andrographolide Andrographolide->IKK Inhibits Andrographolide->NF-κB (p50/p65):p50 Inhibits DNA Binding DNA DNA NF-κB (p50/p65)->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription andrographolide_jak_stat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Receptor Receptor Cytokine (e.g., IL-6)->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Andrographolide Andrographolide Andrographolide->JAK Inhibits Phosphorylation Andrographolide->STAT Inhibits Phosphorylation DNA DNA STAT Dimer->DNA Translocation & Binding Target Gene Expression Target Gene Expression DNA->Target Gene Expression Transcription andrographolide_pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Andrographolide Andrographolide Andrographolide->PI3K Inhibits Andrographolide->Akt Inhibits Phosphorylation experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Andrographolide_Prep Andrographolide Preparation Treatment Treatment with Andrographolide Andrographolide_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Signaling Proteins) Treatment->Mechanism_Study Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Viability_Assay->Data_Collection Apoptosis_Assay->Data_Collection Cell_Cycle_Analysis->Data_Collection Mechanism_Study->Data_Collection Statistical_Analysis Statistical Analysis (IC50, p-values) Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy and Mechanism Statistical_Analysis->Conclusion

References

Head-to-head comparison of different andropanolide extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] Its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties, has made it a subject of intense research and drug development.[2] Efficiently extracting andrographolide from the plant matrix is a critical first step in its journey from a natural source to a potential therapeutic agent. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of obtaining andrographolide. Traditional methods, while simple, often suffer from long extraction times and high solvent consumption. Modern techniques, on the other hand, offer significant improvements in efficiency and are more environmentally friendly. The following table summarizes the quantitative performance of different extraction techniques based on published experimental data.

Extraction TechniqueSolventYield (%)Purity (%)Extraction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Maceration Dichloromethane (B109758):Methanol (B129727) (1:1)-HighOvernightRoom TempSimple, requires minimal equipment.[3]Time-consuming, potentially lower yield.[4]
Soxhlet Extraction Methanol1.8-3 - 8 hoursReflux TempHigh extraction efficiency due to continuous solvent cycling.[5]High solvent consumption, potential for thermal degradation of thermolabile compounds.[6][7]
Ultrasound-Assisted Extraction (UAE) 60% Ethanol (B145695)--30 min30°CReduced extraction time and solvent consumption, non-thermal process prevents degradation.[8][9]Yield can be affected by various parameters (e.g., frequency, power).[10]
Microwave-Assisted Extraction (MAE) Chloroform (B151607):Water (18:2)0.589-40 min-Rapid extraction, reduced solvent usage, higher yields compared to conventional methods.[1][11]Requires specialized equipment, potential for localized overheating.[7]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol (modifier)-79.78105 min55°CEnvironmentally friendly (uses CO₂), high selectivity, yields high-purity product.[12]High initial equipment cost, requires high pressure.[13]
Ultrasound-Microwave Assisted Extraction (UMAE) 50% Ethanol--10 min (UAE) + 10 min (MAE)40°C (UAE)Synergistic effect of ultrasound and microwave enhances extraction efficiency and yield.[8]Complex optimization of multiple parameters.

Note: Yield and purity can vary significantly based on the quality of the plant material, particle size, solvent-to-solid ratio, and specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the key extraction techniques discussed.

Maceration
  • Preparation: Air-dry and powder the leaves of Andrographis paniculata.

  • Extraction: Soak the powdered leaf material in a 1:1 mixture of dichloromethane and methanol at room temperature overnight.[3]

  • Filtration: Filter the mixture to separate the extract from the plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Purification: The andrographolide can be further purified from the crude extract by recrystallization.[3]

Soxhlet Extraction
  • Preparation: Grind the dried leaves of Andrographis paniculata to a coarse powder (e.g., 80 mesh size).

  • Extraction: Place the powdered material in a thimble and extract with methanol in a Soxhlet apparatus for 3 to 8 hours at the reflux temperature of the solvent.[14]

  • Concentration: After extraction, recover the solvent using a rotary evaporator to obtain the concentrated crude extract.[14]

  • Purification: The crude extract can then be subjected to further purification steps, such as crystallization, to isolate pure andrographolide.

Ultrasound-Assisted Extraction (UAE)
  • Preparation: Use powdered whole plant material of Andrographis paniculata.

  • Extraction: Suspend the powder in a solvent (e.g., 60% ethanol) with a solvent-to-sample ratio of 20 mL/g.[9] Place the mixture in an ultrasonic water bath and sonicate for 30 minutes at a controlled temperature of 30°C.[9]

  • Separation: After sonication, filter the extract to remove the solid plant material.

  • Analysis: The resulting extract can be analyzed for andrographolide content using techniques like HPLC.[9]

Microwave-Assisted Extraction (MAE)
  • Preparation: Use powdered Andrographis paniculata plant material.

  • Extraction: Mix the sample with a suitable solvent system (e.g., a mixture of chloroform and water).[11] Place the mixture in a microwave extractor and irradiate at a specific power (e.g., 210 W) for a set duration (e.g., 40 minutes).[1][11]

  • Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE)
  • Preparation: Use ground, dried leaves of Andrographis paniculata.

  • Extraction: Pack the powdered material into the extraction vessel of a supercritical fluid extractor. Use supercritical CO₂ as the primary solvent, often with a polar co-solvent like ethanol to enhance the extraction of andrographolide.[12] The extraction is performed under specific conditions of pressure (e.g., 24 MPa) and temperature (e.g., 55°C) for a defined period (e.g., 105 minutes).[12]

  • Separation: After extraction, the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted andrographolide.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the biological context of andrographolide, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant Andrographis paniculata Plant Material drying Drying plant->drying grinding Grinding drying->grinding Maceration Maceration grinding->Maceration Solvent Soxhlet Soxhlet grinding->Soxhlet Solvent UAE UAE grinding->UAE Solvent MAE MAE grinding->MAE Solvent SFE SFE grinding->SFE Supercritical CO2 Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Concentration SFE->Concentration Filtration->Concentration Purification Purification (e.g., Crystallization) Concentration->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis

Caption: A generalized workflow for the extraction and analysis of andrographolide.

Andrographolide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. One of the key pathways inhibited by andrographolide is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in the inflammatory response and cell survival.[15][16]

Caption: Inhibition of the NF-κB signaling pathway by andrographolide.

Conclusion

The selection of an appropriate extraction technique for andrographolide is a trade-off between yield, purity, cost, and environmental impact. While traditional methods like Soxhlet extraction are effective, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of speed, efficiency, and sustainability. For researchers aiming for high-purity andrographolide for pharmacological studies, SFE stands out as a superior method, albeit with higher initial costs. For rapid screening and routine analysis, UAE and MAE provide a good balance of speed and efficiency. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the research or development project.

References

Meta-analysis of clinical trials involving andropanolide for upper respiratory tract infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of clinical trials investigating the efficacy and safety of andrographolide (B1667393), the primary active constituent of Andrographis paniculata, for the treatment of uncomplicated upper respiratory tract infections (URTIs). The information is compiled from multiple systematic reviews and meta-analyses to offer an objective comparison of andrographolide-based interventions with placebo and conventional treatments.

Data Presentation: Efficacy and Safety of Andrographolide for URTIs

The following tables summarize the quantitative data from key meta-analyses and individual clinical trials.

Table 1: Efficacy of Andrographolide in Treating URTI Symptoms
Study/Meta-analysisComparisonKey Efficacy OutcomesResults
Poolsup N, et al. (2004)[1]A. paniculata extract vs. PlaceboReduction in overall symptom severity scoreMean difference of 10.85 points in favor of A. paniculata (95% CI 10.36-11.34, P<0.0001)
Poolsup N, et al. (2004)[1]A. paniculata in combination with Eleutherococcus senticosus vs. PlaceboReduction in overall symptom severity scoreMean difference of 2.13 points in favor of the combination (95% CI 1.00-3.26, P=0.0002)
Thamlikitkul V, et al. (1991)[2][3]High-dose A. paniculata (6g/day) vs. Low-dose A. paniculata (3g/day) vs. ParacetamolRelief of fever and sore throat at day 3High-dose A. paniculata and Paracetamol were significantly more effective than low-dose A. paniculata.
Cáceres DD, et al. (1999)[1]A. paniculata extract (1200 mg/day) vs. PlaceboReduction in symptom intensity (Visual Analogue Scale) at day 4Statistically significant reduction in all symptoms for the A. paniculata group.
Hancke JL, et al. (1995)A. paniculata extract (1200 mg/day) vs. PlaceboReduction in clinical symptoms at day 4Significant reduction in the intensity of tiredness, shivering, sore throat, and muscular ache in the A. paniculata group.
Table 2: Safety Profile of Andrographolide in URTI Clinical Trials
Study/Meta-analysisDosage RangeDurationReported Adverse Events
Coon JT & Ernst E (2004)[4]48 to 360 mg/day of andrographolideShort-termGenerally described as mild, infrequent, and reversible.
Thamlikitkul V, et al. (1991)[2][3]3g/day and 6g/day of A. paniculata7 daysMinimal and self-limiting side effects were found in about 20% of each group.
Cáceres DD, et al. (1999)[1]1200 mg/day of A. paniculata extract5 daysNo adverse effects were observed or reported.

Experimental Protocols of Key Clinical Trials

Below are the detailed methodologies for some of the pivotal clinical trials included in the meta-analyses.

Thamlikitkul V, et al. (1991): Efficacy of Andrographis paniculata for Pharyngotonsillitis
  • Objective: To assess the efficacy of A. paniculata in adult patients with pharyngotonsillitis.[2][3]

  • Study Design: A randomized, double-blind, comparative study.[2][3]

  • Participants: 152 adult patients with a diagnosis of pharyngotonsillitis.[2][3]

  • Interventions:

    • Group 1: A. paniculata at a dose of 3 g/day .[2]

    • Group 2: A. paniculata at a dose of 6 g/day .[2]

    • Group 3: Paracetamol.[2]

  • Duration: 7 days.[2]

  • Outcome Measures: The primary outcomes were the relief of fever and sore throat, assessed at day 3 and day 7.[2]

  • Results: At day 3, the high-dose A. paniculata and paracetamol groups showed significantly greater relief of fever and sore throat compared to the low-dose group. By day 7, there were no significant differences in clinical effects among the three groups.[2][3]

Cáceres DD, et al. (1999): Andrographis paniculata in the Common Cold
  • Objective: To measure the effectiveness of a standardized A. paniculata extract (SHA-10) in reducing the symptoms of the common cold.[1]

  • Study Design: A randomized, double-blind, placebo-controlled study.[1]

  • Participants: 158 adult patients with uncomplicated common cold.[1]

  • Interventions:

    • Treatment Group: A. paniculata dried extract at a dose of 1200 mg/day.[1]

    • Control Group: Placebo.[1]

  • Duration: 5 days.[1]

  • Outcome Measures: Patients completed a self-evaluation using a Visual Analogue Scale (VAS) for symptoms including headache, tiredness, earache, sleeplessness, sore throat, nasal secretion, phlegm, and cough frequency and intensity at days 0, 2, and 4.[1]

  • Statistical Analysis: The risk (Odds Ratio) was calculated using a logistic regression model to quantify the reduction in symptom prevalence and intensity.[1]

  • Results: A significant decrease in the intensity of tiredness, sleeplessness, sore throat, and nasal secretion was observed in the A. paniculata group compared to placebo at day 2. By day 4, a significant reduction in all symptoms was noted for the treatment group.[1]

Hancke JL, et al. (1995): A Double-blind Study with a New Monodrug Kan Jang®
  • Objective: To test the therapeutic effect of Kan Jang® tablets (made from A. paniculata dried extract) in patients with common colds.

  • Study Design: A placebo-controlled, double-blind study.

  • Participants: Patients with common colds were divided into two groups (n=33 in the treatment group, n=28 in the placebo group).

  • Interventions:

    • Treatment Group: 1200 mg of A. paniculata (Kan Jang®).

    • Control Group: Placebo.

  • Duration: 4 days.

  • Outcome Measures: Evaluation of selected symptoms and clinical signs of the common cold on day 3-4 after treatment.

  • Results: A significant reduction in clinical symptoms was observed at day 4 in the Kan Jang® treated group compared to the placebo group. The total 'sumscores' of clinical and symptomatic findings indicated better outcomes for the treatment group.

Mandatory Visualization

Signaling Pathways Modulated by Andrographolide in URTI

Andrographolide exerts its anti-inflammatory effects in the context of URTIs by inhibiting key signaling pathways involved in the production of pro-inflammatory cytokines. The diagram below illustrates the inhibitory action of andrographolide on the NF-κB and JAK/STAT pathways.

Andrographolide_Pathway cluster_virus Viral Infection (URTI) cluster_cell Host Cell cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus Virus Virus IKK IKK Complex Virus->IKK activates CytokineReceptor Cytokine Receptor Virus->CytokineReceptor induces cytokines IkB IκB IKK->IkB phosphorylates Degradation Degradation NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Proinflammatory_Genes activates JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (active) STAT->STAT_dimer dimerizes STAT_dimer->Proinflammatory_Genes activates Cytokines Cytokines, Chemokines (e.g., TNF-α, IL-6) Proinflammatory_Genes->Cytokines leads to Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->JAK inhibits

Caption: Inhibition of NF-κB and JAK/STAT pathways by andrographolide.

References

Benchmarking the Efficacy of Synthetic Andrographolide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1][2][3] However, its clinical application is often hampered by poor solubility and bioavailability.[4] To overcome these limitations, extensive research has focused on the synthesis of andrographolide derivatives with enhanced efficacy and drug-like properties. This guide provides an objective comparison of the performance of various synthetic andrographolide derivatives against the parent compound, supported by experimental data from peer-reviewed studies.

Comparative Efficacy Data

The following tables summarize the cytotoxic and anti-inflammatory activities of selected synthetic andrographolide derivatives in comparison to andrographolide. These derivatives have been modified at various positions (C-3, C-14, C-19) to improve their biological activity.[5]

Table 1: Comparative Cytotoxicity (IC50, µM) of Andrographolide and Its Synthetic Derivatives against Various Cancer Cell Lines
Compound/DerivativeModificationA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)K562 (Leukemia)Reference(s)
Andrographolide ->10042.72>100>100[6][7]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide C-3, C-12, C-14, C-19-0.85--[5]
14α-O-(p-bromobenzyl)-1,2,3-triazolyl Andrographolide C-14---Most Potent[8]
3,19-benzylidene acetal (B89532) of 17-(p-methoxyphenylacetyl) andrographolide C-3, C-17, C-196.6---[6]
17-(p-methoxyphenylacetyl) andrographolide C-173.5---[6]
Methyl Sulfonyl Derivative (4a) C-14 Sulfonyl EsterMore active than Andrographolide-More active than AndrographolideMore active than Andrographolide[9]
Ethyl Sulfonyl Derivative (4b) C-14 Sulfonyl EsterMore active than Andrographolide-More active than AndrographolideMore active than Andrographolide[9]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher cytotoxic activity. "-" indicates data not available in the cited sources.

Table 2: Comparative Anti-inflammatory Activity of Andrographolide and Its Synthetic Derivatives
Compound/DerivativeAssayCell LineKey FindingsReference(s)
Andrographolide Nitric Oxide (NO) InhibitionRAW 264.7Potent inhibition of NO production[2][10]
AL-1 Pro-inflammatory Cytokine Inhibition-Significantly reduced TNF-α, IL-1β, and IL-6 levels[10]
AL-2, AL-3, AL-4 Nitric Oxide (NO) InhibitionRAW 264.7Inhibited NO release and increased cell viability in LPS-induced cells[9][11]
Andrographolide Sulfonates Pro-inflammatory Cytokine Inhibition-Decreased P-P65 levels and inhibited P38 and ERK1/2 activation[12]
Compound 3b Pro-inflammatory Cytokine Inhibition-Inhibited TNF-α/NF-κB and TLR4/NF-κB signaling pathways[13][14]
Compound 24 STAT3 Inhibition-Effectively inhibited phosphorylation and dimerization of STAT3[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (andrographolide and its derivatives) and incubate for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[15][18]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[15] The reference wavelength is typically above 650 nm.[15]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.[19]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[19]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.[5]

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate at 4°C for 1 hour.[3][20]

  • Washing: Wash the plates several times with 1% acetic acid to remove unbound dye.[19][20]

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[20]

  • Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.[19]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3][20]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.[3]

Nitric Oxide (NO) Release Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[21]

Principle: In inflammatory conditions, macrophages are stimulated by LPS to produce NO via the inducible nitric oxide synthase (iNOS) enzyme.[22] NO is a highly reactive molecule that rapidly oxidizes to stable nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-) in the cell culture medium. The nitrite concentration can be measured using the Griess reagent.[23]

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[11]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).[24]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.[24]

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[23]

  • Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm.[23] The amount of nitrite is determined using a sodium nitrite standard curve.[25]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by andrographolide and its derivatives, as well as a typical experimental workflow for evaluating their efficacy.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, RAW 264.7) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Andrographolide & Derivatives) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) incubation->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assay (NO Release) incubation->anti_inflammatory_assay data_acquisition Data Acquisition (Absorbance Reading) cytotoxicity_assay->data_acquisition anti_inflammatory_assay->data_acquisition data_analysis IC50 / Inhibition % Calculation data_acquisition->data_analysis results Comparative Efficacy Results data_analysis->results

Caption: Experimental workflow for benchmarking andrographolide derivatives.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to Andro Andrographolide Derivatives Andro->IKK inhibits Andro->NFkB inhibits p50 subunit (Cys62) Andro->NFkB_nuc inhibits nuclear translocation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes induces transcription

Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.

jak_stat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_p p-STAT STAT->STAT_p STAT_dimer STAT Dimer STAT_p->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates to Andro Andrographolide Derivatives Andro->JAK inhibits phosphorylation Andro->STAT_p inhibits dimerization DNA DNA STAT_dimer_nuc->DNA binds to Genes Target Gene Expression DNA->Genes regulates transcription

Caption: Inhibition of the JAK/STAT signaling pathway by andrographolide derivatives.

References

Validating Biomarkers for Predicting Response to Andrographolide Therapy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant interest for its therapeutic potential in a range of diseases, primarily due to its anti-inflammatory and anti-cancer properties.[1] The efficacy of andrographolide stems from its ability to modulate multiple key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT).[2] This multi-targeted mechanism suggests that patient response to andrographolide therapy could be predicted by assessing the activation status of these pathways. This guide provides a comparative overview of potential biomarkers for predicting response to andrographolide, alongside detailed experimental protocols for their validation.

Key Signaling Pathways Targeted by Andrographolide

Andrographolide exerts its biological effects by interfering with critical cellular signaling cascades. Understanding these pathways is fundamental to identifying and validating predictive biomarkers.

  • NF-κB Signaling: This pathway is a central regulator of inflammation and cell survival. Andrographolide has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and other downstream targets.[3][4]

  • PI3K/Akt/mTOR Signaling: This pathway is crucial for cell growth, proliferation, and survival. Andrographolide can suppress this pathway, which is often dysregulated in cancer.[5]

  • JAK/STAT Signaling: This pathway is activated by cytokines and growth factors and plays a key role in immune responses and cell proliferation. Andrographolide has been found to inhibit the phosphorylation of STAT3, a key component of this pathway.[5][6]

Potential Predictive Biomarkers for Andrographolide Therapy

The validation of predictive biomarkers is essential for patient stratification and personalized medicine. Based on the known mechanisms of andrographolide, several candidate biomarkers can be proposed and compared. While clinical validation for andrographolide is still emerging, preclinical evidence and parallels with other targeted therapies provide a strong rationale for their investigation.

Biomarker CategorySpecific BiomarkerRationale for PredictionComparison with Alternatives
NF-κB Pathway Nuclear localization of NF-κB p65High basal NF-κB activity may indicate dependence on this pathway for survival, suggesting greater sensitivity to andrographolide's inhibitory effects.Similar to biomarkers for other NF-κB inhibitors. Predictive value needs direct validation for andrographolide.
Expression of NF-κB target genes (e.g., IL-6, TNF-α)Elevated levels of these pro-inflammatory cytokines may serve as a surrogate for high NF-κB activity.ELISA-based detection is routine and cost-effective. May be less specific than direct measurement of NF-κB activation.
PI3K/Akt Pathway Phosphorylation of Akt (p-Akt)Constitutive activation of the PI3K/Akt pathway is a hallmark of many cancers. High p-Akt levels may predict sensitivity to andrographolide.[7]PIK3CA mutations are established predictive biomarkers for some PI3K inhibitors. The predictive value of p-Akt for andrographolide requires further study.
PIK3CA mutation statusWhile not directly validated for andrographolide, the presence of activating PIK3CA mutations could indicate pathway addiction and potential sensitivity.Established for therapies like alpelisib. Its relevance to andrographolide's broader mechanism needs investigation.
JAK/STAT Pathway Phosphorylation of STAT3 (p-STAT3)Constitutive STAT3 activation is linked to chemoresistance. High p-STAT3 levels have been correlated with resistance to doxorubicin (B1662922), which can be overcome by andrographolide's inhibition of STAT3.[6]Predictive biomarkers for JAK inhibitors are an active area of research. p-STAT3 is a strong candidate for andrographolide based on preclinical data.
Drug Resistance Markers BAX expressionLow BAX expression has been associated with 5-FU resistance in colorectal cancer. Andrographolide can reverse this resistance by upregulating BAX.[8]BAX is a general marker of apoptosis potential. Its specific predictive value for andrographolide response needs broader validation.

Experimental Protocols for Biomarker Validation

Accurate and reproducible measurement of biomarkers is critical for their clinical validation. The following are detailed protocols for the key experimental assays cited.

Western Blot for Phosphorylated Akt (p-Akt) and STAT3 (p-STAT3)

Objective: To quantify the levels of activated Akt and STAT3 in cell lysates or tumor biopsies.

Methodology:

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the ratio of phosphorylated to total protein.

NF-κB DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To measure the DNA binding activity of NF-κB in nuclear extracts, indicating its activation.

Methodology:

  • Nuclear Extract Preparation: Isolate nuclei from cells or tissues and extract nuclear proteins.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: Incubate the labeled probe with nuclear extracts to allow NF-κB to bind.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "supershift" can be performed by adding an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction to confirm the identity of the complex.[3]

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB in living cells.

Methodology:

  • Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter and a control plasmid with the Renilla luciferase gene for normalization.

  • Treatment: Treat the transfected cells with andrographolide or a vehicle control.

  • Cell Lysis: Lyse the cells and measure the luciferase activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α

Objective: To measure the concentration of the pro-inflammatory cytokines IL-6 and TNF-α in cell culture supernatants or patient serum.

Methodology:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Sample Addition: Add standards and samples (cell culture supernatant or serum) to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add streptavidin-HRP to the wells, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples based on the standard curve.[4]

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Andrographolide_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines / Growth Factors Cytokines / Growth Factors Receptors Receptors PI3K PI3K Receptors->PI3K Activates JAK JAK Receptors->JAK Activates IKK IKK Receptors->IKK Activates Akt Akt mTOR mTOR Akt->mTOR Activates Gene Expression Gene Expression mTOR->Gene Expression Regulates Translation STAT3 STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc Translocates IκBα IκBα NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates NF-κB_nuc->Gene Expression STAT3_nuc->Gene Expression PI3K->Akt Activates JAK->STAT3 Phosphorylates IKK->IκBα Phosphorylates Andrographolide Andrographolide Andrographolide->NF-κB_nuc Inhibits DNA Binding Andrographolide->PI3K Inhibits Andrographolide->JAK Inhibits

Caption: Andrographolide's multi-target mechanism of action.

Biomarker_Validation_Workflow cluster_assays Biomarker Measurement Patient Samples Patient Samples ELISA ELISA Patient Samples->ELISA Genomic Sequencing Genomic Sequencing Patient Samples->Genomic Sequencing Cell Lines Cell Lines Western Blot Western Blot Cell Lines->Western Blot EMSA / Reporter Assay EMSA / Reporter Assay Cell Lines->EMSA / Reporter Assay Cell Lines->ELISA Data Analysis Data Analysis Western Blot->Data Analysis EMSA / Reporter Assay->Data Analysis ELISA->Data Analysis Genomic Sequencing->Data Analysis Correlation with\nTreatment Outcome Correlation with Treatment Outcome Data Analysis->Correlation with\nTreatment Outcome Validated Predictive Biomarker Validated Predictive Biomarker Correlation with\nTreatment Outcome->Validated Predictive Biomarker

Caption: Workflow for validating predictive biomarkers.

Logical_Relationship cluster_patient_status Patient Molecular Profile cluster_predicted_outcome Predicted Clinical Outcome High p-STAT3 High p-STAT3 High NF-κB Activity High NF-κB Activity Andrographolide Therapy Andrographolide Therapy High NF-κB Activity->Andrographolide Therapy Hypothesized Sensitivity High p-Akt High p-Akt High p-Akt->Andrographolide Therapy Hypothesized Sensitivity Low BAX Low BAX Low BAX->Andrographolide Therapy Predicts Reversal of 5-FU Resistance Favorable Response Favorable Response Andrographolide Therapy->Favorable Response Potential for Response Potential for Response Andrographolide Therapy->Potential for Response Uncertain Response Uncertain Response Andrographolide Therapy->Uncertain Response

Caption: Logical framework for biomarker-guided therapy.

Conclusion and Future Directions

The multi-targeted nature of andrographolide presents a unique opportunity for the development of a panel of predictive biomarkers. While preclinical data strongly suggest that the activation status of the NF-κB, PI3K/Akt, and JAK/STAT pathways could predict therapeutic response, rigorous clinical validation is paramount. The correlation of STAT3 activation with doxorubicin resistance and its reversal by andrographolide provides a compelling starting point for further investigation.[6] Future clinical trials of andrographolide should incorporate biomarker analysis to prospectively validate these findings and to identify patient populations most likely to benefit from this promising natural compound. The experimental protocols and comparative framework provided in this guide offer a foundational resource for researchers dedicated to advancing andrographolide into the realm of personalized medicine.

References

A Comparative Guide to the Immunomodulatory Effects of Andrographolide and Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of andrographolide (B1667393), a natural diterpenoid lactone, and corticosteroids, a class of steroid hormones. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document serves as a resource for understanding their distinct and overlapping mechanisms of action in modulating the immune response.

Introduction and Overview

Andrographolide, the principal bioactive component of Andrographis paniculata, has a long history in traditional Asian medicine for treating inflammatory conditions.[1][2] Corticosteroids, such as dexamethasone (B1670325) and prednisone, are potent synthetic or endogenous hormones that remain a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[3][4] While both agents exhibit profound anti-inflammatory and immunosuppressive effects, their molecular mechanisms, cellular targets, and overall immunomodulatory profiles differ significantly. This comparison guide elucidates these differences to inform future research and therapeutic development.

Comparative Mechanism of Action

The primary anti-inflammatory mechanism for both compounds converges on the inhibition of the master transcription factor, Nuclear Factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes.[3][5] However, the pathways leading to this inhibition are distinct.

Andrographolide: Andrographolide directly inhibits NF-κB activation through multiple proposed mechanisms. A key mechanism involves the covalent modification of cysteine residue 62 on the p50 subunit of NF-κB.[6] This modification blocks the ability of the NF-κB dimer to bind to DNA, thereby preventing the transcription of target inflammatory genes.[5][6][7] It can also suppress the phosphorylation of IκBα, ERK1/2, JNK, and p38, further contributing to the downstream inhibition of NF-κB and MAPK signaling pathways.[8]

Corticosteroids: Corticosteroids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR).[4][9] Upon binding, the activated GR complex translocates to the nucleus and suppresses inflammatory gene expression through several genomic mechanisms:[10][11]

  • Transrepression: The activated GR interacts directly with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[9][12] This is a primary mechanism for their anti-inflammatory effects.

  • Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.[4]

  • Post-Genomic Effects: Rapid, non-genomic effects that are independent of transcription have also been described.[3]

Andrographolide_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation & NF-κB Release p50_modified p65-p50(Cys62-Andro) (Inactive) DNA DNA Binding (κB site) p65_p50->DNA Translocation Andrographolide Andrographolide Andrographolide->IKK Inhibits (via MAPK) Andrographolide->p65_p50 Covalent Adduct with p50 (Cys62) p50_modified->DNA Blocks Binding Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Andrographolide's primary NF-κB inhibition pathway.

Corticosteroid_GR_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α p65_p50 Active NF-κB (p65-p50) Stimulus->p65_p50 Activates GR Glucocorticoid Receptor (GR) GR_active Activated GR Complex Corticosteroid Corticosteroid Corticosteroid->GR Binds GR_active->p65_p50 Transrepression: Inhibits NF-κB GRE GRE DNA Binding GR_active->GRE Translocation DNA_NFkB NF-κB DNA Binding p65_p50->DNA_NFkB Translocation Transcription_Pro Pro-inflammatory Gene Transcription DNA_NFkB->Transcription_Pro Transcription_Anti Anti-inflammatory Gene Transcription GRE->Transcription_Anti Transactivation

Corticosteroid's GR-mediated signaling pathway.

Comparative Effects on Immune Cells & Cytokine Production

Both agents modulate the function of key innate and adaptive immune cells, but with notable differences in their effects.

On Macrophages:

  • Andrographolide: Attenuates both classically activated (M1) and alternatively activated (M2) macrophage phenotypes. It inhibits the production of M1 cytokines (e.g., TNF-α, IL-6, IL-1β) and M2 cytokines, and down-regulates the expression of surface molecules like CD80, CD86, and MHC class I.[13]

  • Corticosteroids: Exhibit concentration-dependent effects. At high concentrations, they are strongly repressive, inhibiting the production of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, and iNOS.[14][15] Conversely, low concentrations can sometimes enhance pro-inflammatory responses.[14][16] Corticosteroids can also drive macrophage polarization towards an anti-inflammatory, tissue-reparative M2c phenotype, characterized by increased expression of CD163 and CD206.[17]

On T-Lymphocytes:

  • Andrographolide: Interferes with T-cell activation, proliferation, and cytokine release.[18] It has been shown to significantly reduce the production of Th1 cytokines like IFN-γ and IL-2.[19] This effect is partly mediated by inhibiting the antigen-presenting capacity of dendritic cells.[18]

  • Corticosteroids: Potently suppress T-cell activation and cytokine synthesis across the board, affecting Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) pathways.[9][12] They can inhibit IL-12 production by antigen-presenting cells, which is crucial for Th1 differentiation, thereby indirectly promoting a shift towards a Th2 response.[20] High concentrations can also induce T-cell apoptosis.[9]

Quantitative Data on Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC₅₀) or effects of andrographolide and corticosteroids on the production of key inflammatory mediators.

Parameter Andrographolide Corticosteroid (Dexamethasone/Prednisone) Cell/System Context
TNF-α Release IC₅₀ ≈ 15-25 µM[8][21]Potent inhibition (often >90% at 1 µM)[11]LPS-stimulated RAW 264.7 macrophages, THP-1 cells
IL-6 Release IC₅₀ ≈ 20-30 µM[8][21]Strong inhibition[12][22]LPS-stimulated RAW 264.7 macrophages, THP-1 cells
IL-1β Release Dose-dependent inhibition[8][23]Strong inhibition[12]LPS-stimulated RAW 264.7 macrophages
IFN-γ Production IC₅₀ ≈ 1.7 µM[19]Strong inhibition[9][12]Concanavalin A-stimulated murine T-cells
IL-2 Production Partial inhibition at 5-10 µM[19]Strong inhibition[9][12]Concanavalin A-stimulated murine T-cells
Nitric Oxide (NO) IC₅₀ ≈ 7.4 µM[21][24]Potent inhibition[15]LPS-stimulated RAW 264.7 macrophages
PGE₂ Production IC₅₀ ≈ 8.8 µM[21][24]Potent inhibition (via COX-2 suppression)LPS-stimulated RAW 264.7 macrophages
NF-κB DNA Binding Direct inhibition[6]Indirect inhibition via GR transrepression[9]Various cell types

Note: IC₅₀ values can vary significantly based on the cell type, stimulus, and specific experimental conditions.

Experimental Protocols

A representative protocol for assessing the immunomodulatory effects of these compounds on cytokine release is provided below.

Protocol: In Vitro Cytokine Release Assay in Macrophages

  • Cell Culture:

    • Culture murine macrophage cell line RAW 264.7 or human monocyte line THP-1 (differentiated into macrophages with PMA) in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Plate cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of andrographolide and dexamethasone (as a representative corticosteroid) in DMSO.

    • Pre-treat the cells with various concentrations of andrographolide (e.g., 1-50 µM), dexamethasone (e.g., 0.01-10 µM), or vehicle control (DMSO, final concentration <0.1%) for 1-2 hours.

  • Inflammatory Stimulation:

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant by centrifugation to remove cellular debris.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

    • Alternatively, lyse the cells to extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target cytokine genes.

  • Data Interpretation:

    • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value for each compound.

Experimental_Workflow A 1. Cell Seeding (e.g., RAW 264.7 macrophages) 24-well plate B 2. Pre-treatment (1-2h) - Andrographolide (Test) - Dexamethasone (Positive Control) - Vehicle (Negative Control) A->B C 3. Stimulation (18-24h) Add LPS (1 µg/mL) B->C D 4. Supernatant Collection C->D E 5. Cytokine Quantification (ELISA for TNF-α, IL-6, etc.) D->E F 6. Data Analysis - Calculate % Inhibition - Determine IC50 values E->F

Workflow for an in vitro cytokine release assay.

Conclusion and Future Directions

This comparative guide highlights that while both andrographolide and corticosteroids are potent inhibitors of inflammatory pathways, they operate through fundamentally different mechanisms.

  • Corticosteroids act as broad-spectrum immunosuppressants via GR-mediated genomic regulation, affecting a vast range of cytokines and immune cell functions.[4][12] Their power is offset by a well-documented profile of side effects associated with long-term use.

  • Andrographolide demonstrates a more targeted, though still multi-faceted, anti-inflammatory effect, with a notable mechanism of direct NF-κB inhibition.[6][25] It effectively suppresses key pro-inflammatory cytokines and modulates T-cell and macrophage responses.[8][13][18]

The distinct mechanism of andrographolide, particularly its direct covalent interaction with NF-κB, presents a promising avenue for developing novel anti-inflammatory agents. Future research should focus on large-scale clinical trials to further establish its safety and efficacy, and on exploring synthetic derivatives that may offer enhanced potency and reduced toxicity.[23] Understanding these differences is critical for drug development professionals seeking to design next-generation immunomodulatory therapies with improved specificity and safety profiles.

References

A Researcher's Guide to the Synergistic Effects of Andrographolide with Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Andrographolide (B1667393), a bioactive diterpenoid lactone derived from the plant Andrographis paniculata, has garnered significant attention for its anticancer properties.[1] While effective as a standalone agent in some preclinical models, its real potential may lie in its ability to synergize with conventional chemotherapeutic drugs. This combination approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the dose-limiting toxicities associated with standard chemotherapy.[2][3] This guide provides a comparative overview of the synergistic effects observed when andrographolide is combined with common chemotherapeutics, supported by experimental data and detailed protocols.

Data Presentation: Synergistic Effects in Combination Therapy

The following tables summarize key quantitative findings from preclinical studies investigating the combination of andrographolide with cisplatin (B142131), paclitaxel (B517696), and doxorubicin (B1662922) across various cancer types. A Combination Index (CI) value of less than 1 is indicative of a synergistic interaction.

Table 1: Andrographolide in Combination with Platinum-Based Agents (Cisplatin)

Chemotherapeutic AgentCancer Type / Cell LineKey Synergistic OutcomeCombination Index (CI)Proposed Mechanism of Synergy
Cisplatin Colorectal Cancer (Lovo cells)Potentiated cytotoxicity and apoptosis in vitro; Synergistic inhibition of tumor growth in vivo.[4]Not explicitly quantifiedUpregulation of Bax/Bcl-2 ratio, increased Fas/FasL association, cytochrome c release, and caspase activation.[4]
Cisplatin Colon Cancer (HCT116, HT29 cells)Enhanced growth inhibition and apoptosis.[2][5]Synergistic (CI < 1)[2]Potentiation of cisplatin-induced endoplasmic reticulum (ER) stress and STAT3 inhibition via increased intracellular Reactive Oxygen Species (ROS).[2][3]
Cisplatin Lung Cancer (A549, LLC cells)Enhanced apoptosis and inhibition of tumor growth and metastasis in murine models.[6]Not explicitly quantifiedSuppression of cisplatin-induced autophagy, which acts as a survival mechanism for cancer cells.[6][7]
Cisplatin Ovarian Cancer (A2780, A2780cisR cells)Synergistic cell kill, particularly in cisplatin-resistant cells, with sequenced administration.[8][9]Synergistic at higher concentrations (CI < 1)[9]Overcoming resistance mechanisms; apoptosis induction through distinct pathways.[8]

Table 2: Andrographolide in Combination with Taxanes (Paclitaxel)

Chemotherapeutic AgentCancer Type / Cell LineKey Synergistic OutcomeCombination Index (CI)Proposed Mechanism of Synergy
Paclitaxel (PTX) Non-Small Cell Lung Cancer (A549 cells)IC50 of PTX reduced from 15.9 nM to 0.5-7.4 nM; 98% inhibition of tumor growth in vivo.[10][11][12]Synergistic (CI < 1)[10]Increased intracellular ROS accumulation, leading to enhanced apoptosis (1.22–1.27-fold increase).[10][11][12]

Table 3: Andrographolide in Combination with Anthracyclines (Doxorubicin)

Chemotherapeutic AgentCancer Type / Cell LineKey Synergistic OutcomeCombination Index (CI)Proposed Mechanism of Synergy
Doxorubicin Breast Cancer (4T1 cells)Evident inhibition of tumor growth and prevention of lung metastasis in an orthotopic mouse model.[13][14]Synergistic[14][15]Enhanced tumor accumulation and penetration via liposomal co-delivery; anti-angiogenesis effects.[13][14]
Doxorubicin Breast Cancer (MDA-MB-231, MCF-7 cells)Enhanced cell death and increased anti-cancer effect in a xenograft mouse model.[15]Not explicitly quantifiedSignificant increase in DNA damage induced by ROS production.[15]
Doxorubicin GeneralEnhances chemosensitivity of cancer cells to doxorubicin.Not explicitly quantifiedInhibition of the JAK-STAT3 pathway.[16]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in synergy studies involving andrographolide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating:

    • Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.[17]

    • Seed cells in a 96-well flat-bottomed microtiter plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of andrographolide, the chemotherapeutic agent, and their combinations in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug-containing media. Include wells for untreated controls and vehicle controls (e.g., DMSO).

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a detergent-based solution) to each well to dissolve the formazan crystals.[19]

    • Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each agent and combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[10][20]

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Seed and treat cells with andrographolide, the chemotherapeutic agent, or the combination for the specified duration.

  • Harvest cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for evaluating the synergistic potential of andrographolide with a chemotherapeutic agent.

G cluster_in_vitro In Vitro Assessment cluster_moa Mechanism of Action (MoA) cluster_in_vivo In Vivo Validation A Cell Line Selection (e.g., A549, HCT116) B Single-Agent IC50 Determination (MTT/SRB Assay) A->B C Combination Treatment (Fixed Ratio or Checkerboard) B->C D Synergy Quantification (Chou-Talalay CI Calculation) C->D E Mechanism of Action Studies D->E J Xenograft/Orthotopic Mouse Model Establishment D->J Promising Synergy F Apoptosis Assay (Annexin V / Caspase) E->F G Cell Cycle Analysis (PI Staining) E->G H Signaling Pathway Analysis (Western Blot for NF-κB, STAT3, Akt) E->H I ROS Measurement (DCFH-DA Assay) E->I K Treatment Groups (Vehicle, Andro, Chemo, Combo) J->K L Tumor Volume & Body Weight Monitoring K->L M Endpoint Analysis (Tumor Excision, IHC, TUNEL) L->M N Therapeutic Strategy Development M->N G Andro Andrographolide ROS ↑ Intracellular ROS Andro->ROS Cis Cisplatin Cis->ROS ER_Stress ↑ ER Stress ROS->ER_Stress induces STAT3 STAT3 Phosphorylation (Activation) ROS->STAT3 inhibits Apoptosis Synergistic Apoptosis ER_Stress->Apoptosis STAT3->Apoptosis pro-survival signal (now inhibited)

References

Independent Verification of Andrographolide's Published Mechanisms of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-documented mechanisms of action of andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata. It focuses on its anti-inflammatory and antioxidant properties, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The information presented is supported by experimental data from peer-reviewed publications to aid in research and drug development endeavors.

Key Mechanisms of Action: A Comparative Overview

Andrographolide's therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and oxidative stress. This section compares its activity with other well-known modulators of these pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Andrographolide has been repeatedly shown to inhibit this pathway, primarily by preventing the nuclear translocation of the p65 subunit and its binding to DNA. One of its key mechanisms involves the covalent modification of the p50 subunit of NF-κB.[1][2]

A recent study compared the anti-inflammatory activity of andrographolide with several non-steroidal anti-inflammatory drugs (NSAIDs) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells. The results demonstrated that andrographolide exhibits a broad and potent inhibitory effect on various pro-inflammatory mediators.[3][4][5]

Table 1: Comparative Inhibitory Activity (IC50) of Andrographolide and NSAIDs on Pro-inflammatory Mediators

CompoundPGE2 Inhibition (IC50)TNF-α Inhibition (IC50)IL-6 Inhibition (IC50)
Andrographolide 8.8 μM23.3 μM12.2 μM
Aspirin 14.10 μM>150 μM>150 μM
Ibuprofen <1 μM>1500 μM>150 μM
Diclofenac <1 μM>150 μM>150 μM
Paracetamol 7.73 μM>150 μM>150 μM

Data sourced from a comparative study on LPS-stimulated RAW264.7 cells.[3][4]

While a direct head-to-head IC50 comparison with the potent steroidal anti-inflammatory drug dexamethasone (B1670325) for NF-κB inhibition was not found in a single study under identical conditions, one study investigated the synergistic effects of andrographolide and dexamethasone on acute lymphoblastic leukemia cells.[6] This suggests their potential for combined therapeutic strategies.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Andrographolide activates this pathway by inducing the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

A study directly compared the Nrf2 activation potential of andrographolide with sulforaphane, a well-known Nrf2 activator, using a luciferase reporter assay in HEK293T cells. The results indicated that andrographolide is a potent activator of the Nrf2 pathway.

Table 2: Comparative Nrf2 Activation by Andrographolide and Sulforaphane

CompoundConcentrationNrf2 Transcriptional Activity (Fold Induction)
Andrographolide 7.5 µM~4-fold
Sulforaphane 10 µM~4.5-fold

Data is estimated from a published graph in a study using an ARE-luciferase reporter assay in HEK293T cells.

Visualizing the Mechanisms

To further elucidate the molecular pathways influenced by andrographolide, the following diagrams illustrate the key signaling events.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p50/p65/IκB) p50_n p50 p65_n p65 p50 p50 p65 p65 NFkB_complex->p50_n IκB degradation & nuclear translocation NFkB_complex->p65_n Andrographolide Andrographolide Andrographolide->p50 Covalent modification Andrographolide->p65_n Inhibits nuclear translocation DNA DNA (κB site) Andrographolide->DNA Inhibits DNA binding p50_n->DNA p65_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to Andrographolide Andrographolide Andrographolide->Keap1 Modifies Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->Gene_Expression Induces

Caption: Andrographolide's activation of the Nrf2 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to verify the mechanisms of action of andrographolide.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is used to determine the levels of the p65 subunit of NF-κB in the cytoplasm and nucleus, assessing its translocation upon stimulation and the inhibitory effect of andrographolide.

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW264.7 macrophages) in culture plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of andrographolide for a specified time (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a defined period (e.g., 30 minutes).

b. Nuclear and Cytoplasmic Fractionation:

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer to release cytoplasmic contents.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Lyse the nuclear pellet with a high-salt buffer to extract nuclear proteins.

c. Protein Quantification:

  • Determine the protein concentration of both cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).

d. SDS-PAGE and Electrotransfer:

  • Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for NF-κB p65.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane thoroughly.

f. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Use loading controls (e.g., β-actin for cytoplasmic fraction and Lamin B1 for nuclear fraction) to ensure equal protein loading.

Western_Blot_Workflow start Cell Culture & Treatment fractionation Nuclear/Cytoplasmic Fractionation start->fractionation quantification Protein Quantification (BCA) fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Electrotransfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of p65 Translocation detection->end

Caption: Workflow for Western Blot analysis of NF-κB p65.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence, providing a direct measure of its activation.[2][7]

a. Nuclear Extract Preparation:

  • Prepare nuclear extracts from cells treated with andrographolide and/or an inflammatory stimulus as described in the Western Blot protocol.

b. Probe Labeling:

  • Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Label the probe with a detectable marker, such as biotin (B1667282) or a radioactive isotope (e.g., ³²P).

c. Binding Reaction:

  • In a reaction tube, combine the nuclear extract, a binding buffer (containing poly(dI-dC) to reduce non-specific binding), and the labeled probe.

  • For competition assays, add an excess of unlabeled ("cold") probe to a separate reaction to confirm the specificity of the binding.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 20-30 minutes).

d. Electrophoresis:

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

e. Detection:

  • If using a biotin-labeled probe, transfer the gel to a nylon membrane and detect the probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • If using a radiolabeled probe, dry the gel and expose it to an X-ray film or a phosphorimager screen.

EMSA_Workflow start Nuclear Extract Preparation binding_reaction Binding Reaction (Nuclear Extract + Labeled Probe) start->binding_reaction probe_labeling Probe Labeling (Biotin or ³²P) probe_labeling->binding_reaction electrophoresis Non-denaturing PAGE binding_reaction->electrophoresis detection Detection (Chemiluminescence or Autoradiography) electrophoresis->detection end Analysis of NF-κB DNA Binding detection->end

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).[8][9][10]

a. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T or HepG2) in a multi-well plate.

  • Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an ARE-containing promoter and a control plasmid expressing Renilla luciferase (for normalization).

b. Treatment:

  • After transfection (e.g., 24 hours), treat the cells with various concentrations of andrographolide or a known Nrf2 activator (e.g., sulforaphane) for a specified duration (e.g., 6-24 hours).

c. Cell Lysis:

  • Wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

d. Luciferase Activity Measurement:

  • Transfer the cell lysate to a luminometer plate.

  • Add the firefly luciferase substrate and measure the luminescence.

  • Add a quenching reagent and the Renilla luciferase substrate, and measure the luminescence again.

e. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

  • Express the results as fold induction over the untreated control.

Luciferase_Assay_Workflow start Cell Culture & Transfection (ARE-Luciferase & Renilla Plasmids) treatment Treatment with Andrographolide start->treatment lysis Cell Lysis treatment->lysis measurement Dual-Luciferase Activity Measurement lysis->measurement analysis Data Normalization and Analysis measurement->analysis end Quantification of Nrf2 Transcriptional Activity analysis->end

Caption: Workflow for Nrf2 Luciferase Reporter Assay.

References

Safety Operating Guide

Safe Disposal of Andropanolide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of andropanolide (B146333), a bioactive compound frequently used in research and drug development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound waste with the appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection is required.[1][2][3]

  • Avoid Dust Generation: Handle solid this compound waste in a manner that avoids the creation of dust.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, when handling this compound waste.[2][3][4]

  • Spill Management: In the event of a spill, collect the material by sweeping or shoveling, and place it in a suitable, closed container for disposal.[2][3] Avoid breathing any vapors, mist, or gas.[2][3]

This compound Waste Disposal Protocol

The disposal of this compound must adhere to all national and local regulations for chemical waste.[1] It is not classified as a dangerous good for transport.[1]

Step 1: Waste Segregation and Collection

  • Original Containers: Whenever possible, leave this compound waste in its original container.[1]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[1]

  • Proper Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste." Include the date the container becomes full.

  • Container Integrity: Use sturdy, leak-proof containers that are compatible with this compound. Ensure containers are tightly closed when not in use.[2][5]

Step 2: Storage of this compound Waste

  • Designated Area: Store this compound waste in a designated and clearly marked satellite accumulation area (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[4][5]

  • Storage Conditions: Keep the waste containers in a cool, dry, and well-ventilated place.[2]

  • Segregation: Store this compound waste away from incompatible materials, such as strong oxidizing agents and acids.[3]

Step 3: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed, professional waste disposal company.[3]

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable federal, state, and local regulations.[2]

  • Uncleaned Containers: Handle empty and uncleaned containers in the same manner as the product itself.[1]

Data Summary for this compound Disposal

ParameterGuidelineSource
Waste Classification Not regulated as a dangerous good for transport.[1]
Container Type Original container or a suitable, closed, leak-proof container.[1][2]
Waste Segregation Do not mix with other waste.[1]
Storage Temperature Store in a cool, dry place.[2]
Recommended PPE Safety glasses, gloves, lab coat, respiratory protection (if dust is generated).[1][2][3]

Experimental Workflow and Diagrams

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the key steps from waste generation to final disposal, emphasizing safety and regulatory compliance.

start Start: This compound Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate and Collect Waste ppe->segregate label_waste Step 3: Label Container 'this compound Waste' segregate->label_waste store Step 4: Store in Designated SAA label_waste->store contact_disposal Step 5: Contact Professional Waste Disposal store->contact_disposal end End: Proper Disposal Completed contact_disposal->end

Caption: Workflow for the Proper Disposal of this compound Waste.

References

Essential Safety and Operational Guidance for Handling Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Andrographolide, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Safety Precautions

Andrographolide is a labdane (B1241275) diterpenoid that is the main bioactive component of the medicinal plant Andrographis paniculata. While some safety data sheets (SDS) classify Andrographolide as not a hazardous substance or mixture, others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Due to the potential for irritation and the fact that the chemical, physical, and toxicological properties have not been thoroughly investigated, it is crucial to handle Andrographolide with appropriate safety measures[3].

General Hygiene Measures:

  • Avoid formation of dust.

  • Wash hands thoroughly after handling[1].

  • Change contaminated clothing.

  • Work in a well-ventilated area[1].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Andrographolide.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[3].
Skin Protection Protective GlovesHandle with gloves. Nitrile gloves are a common choice for chemical resistance. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact[3].
Laboratory CoatA standard lab coat should be worn to protect street clothing and provide an additional layer of protection.
Respiratory Protection Dust Mask (e.g., N95 or P1)Recommended when handling the powder form to avoid inhalation of dust particles. Use respirators and components tested and approved under appropriate government standards[4].

Operational Plan for Handling Andrographolide

A systematic approach to handling Andrographolide from receipt to disposal is critical for safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard information.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated place[1].

  • Keep the container tightly closed to prevent contamination and moisture absorption[1].

  • Store away from incompatible materials (strong oxidizing agents).

3. Weighing and Aliquoting:

  • Conduct all weighing and aliquoting of powdered Andrographolide in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.

  • Clean all equipment and the work surface thoroughly after use.

4. Solution Preparation:

  • When dissolving Andrographolide in a solvent, add the powder to the solvent slowly to avoid splashing.

  • Prepare solutions in a chemical fume hood.

5. Experimental Use:

  • Always wear the recommended PPE during experimental procedures involving Andrographolide.

  • Be mindful of potential contact with skin, eyes, and clothing.

  • In case of accidental contact, follow the first-aid measures outlined in the SDS.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
In case of skin contact Wash off with soap and plenty of water. If skin irritation occurs, get medical help[1].
If inhaled Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell[1].
If swallowed Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Plan

Proper disposal of Andrographolide and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Andrographolide: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All materials that have come into contact with Andrographolide (e.g., gloves, weigh paper, pipette tips, empty containers) should be considered contaminated.

    • Place solid waste in a designated, labeled hazardous waste container.

    • Place liquid waste in a designated, labeled hazardous waste container.

  • Waste Containers: Ensure waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup by a certified hazardous waste disposal company.

Quantitative Data

The following table summarizes available quantitative data for Andrographolide.

PropertyValueSource
Melting Point 229 - 232 °C (444 - 450 °F)
Partition Coefficient (n-octanol/water) log Pow: ca. 0.4 (calculated)
Acute Toxicity (Intraperitoneal) LD50: 11,460 mg/kg (mouse)[2]

Andrographolide Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of Andrographolide.

Andrographolide_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Receive_Inspect Receive & Inspect Container Don_PPE->Receive_Inspect Store Store in Cool, Dry, Well-Ventilated Area Receive_Inspect->Store Weigh_Aliquot Weigh & Aliquot in Fume Hood Store->Weigh_Aliquot Prepare_Solution Prepare Solution in Fume Hood Weigh_Aliquot->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Spill Spill Occurs Conduct_Experiment->Spill Exposure Personal Exposure Occurs Conduct_Experiment->Exposure Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill->Follow_Spill_Protocol Follow_First_Aid Follow First-Aid Procedures Exposure->Follow_First_Aid Seek_Medical_Attention Seek Medical Attention if Necessary Follow_First_Aid->Seek_Medical_Attention

Caption: Workflow for the safe handling of Andrographolide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.